molecular formula C10H10O2 B1583441 7-Hydroxy-1-tetralone CAS No. 22009-38-7

7-Hydroxy-1-tetralone

Cat. No.: B1583441
CAS No.: 22009-38-7
M. Wt: 162.18 g/mol
InChI Key: LGFSAJZSDNYVCW-UHFFFAOYSA-N
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Description

7-Hydroxy-1-tetralone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-3,4-dihydro-2H-naphthalen-1-one
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InChI

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFSAJZSDNYVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341263
Record name 7-Hydroxy-1-tetralone
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22009-38-7
Record name 3,4-Dihydro-7-hydroxy-1(2H)-naphthalenone
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Record name 7-Hydroxy-1-tetralone
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Record name 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one
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Foundational & Exploratory

In-Depth Technical Guide: 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of 7-Hydroxy-1-tetralone (CAS No: 22009-38-7), a key intermediate in pharmaceutical and chemical synthesis. The document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and its role as a versatile chemical scaffold.

Core Properties and Data

This compound is an aromatic ketone and a derivative of tetralone, characterized by a hydroxyl group at the 7-position of its naphthalene (B1677914) ring system.[1][2] At room temperature, it typically appears as a white to off-white crystalline solid.[1] Its structure, featuring both a reactive hydroxyl group and a ketone, makes it a valuable building block in the synthesis of various bioactive compounds, including central nervous system agents and dopaminergic drugs.[1][3]

Chemical Identifiers
IdentifierValue
CAS Number 22009-38-7[4][5]
IUPAC Name 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one[4]
Molecular Formula C₁₀H₁₀O₂[5]
Canonical SMILES C1CC2=C(C=C(C=C2)O)C(=O)C1[1][4]
InChI InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2[1][4]
InChIKey LGFSAJZSDNYVCW-UHFFFAOYSA-N[1][4]
Physical and Chemical Properties
PropertyValue
Molecular Weight 162.19 g/mol [5][6]
Appearance White to Gray to Brown powder/crystal[1][5]
Melting Point 164-168 °C
Boiling Point 215 °C (at 12 mmHg)[6]
Density ~1.236 g/cm³ (Predicted)[6]
pKa 9.44 ± 0.20 (Predicted)[1]
Solubility Sparingly soluble in water[1]
LogP 1.7 (Computed)[4]

Spectral Data

  • ¹H NMR:

    • Aromatic Protons (Ar-H): Signals expected in the δ 6.5-8.0 ppm range. The specific splitting pattern would correspond to the three protons on the substituted aromatic ring.

    • Aliphatic Protons (-CH₂-): Multiple signals for the three methylene (B1212753) groups (at C2, C3, and C4) would appear in the δ 2.0-3.5 ppm range. The protons on C2, being adjacent to the carbonyl group, would likely be the most downfield of this group.

    • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically δ 4.0-7.0 ppm, and is dependent on solvent and concentration.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal expected in the δ 195-200 ppm range.

    • Aromatic Carbons (Ar-C): Six signals would be expected in the δ 110-160 ppm range. The carbon attached to the hydroxyl group (C7) would be significantly shifted downfield.

    • Aliphatic Carbons (-CH₂-): Three signals for the methylene carbons are expected in the δ 20-40 ppm range.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Alcohol/Phenol): A strong, broad absorption band in the region of 3100-3600 cm⁻¹ due to hydrogen bonding.[5][7]

    • C=O Stretch (Ketone): A strong, sharp absorption peak around 1680-1715 cm⁻¹. The conjugation with the aromatic ring would shift this to a lower wavenumber compared to a simple aliphatic ketone.[5][8]

    • C=C Stretch (Aromatic): Medium to weak absorptions around 1500-1600 cm⁻¹.[8]

    • C-O Stretch (Phenol): A sharp peak expected around 1200-1300 cm⁻¹.[8]

    • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[7]

Experimental Protocols

The synthesis of this compound can be achieved via multiple routes. A common and well-documented method involves a multi-step synthesis starting from anisole, followed by demethylation.

Synthesis of this compound from Anisole

This protocol is adapted from a patented method and involves three main stages: Friedel-Crafts acylation, Wolff-Kishner reduction, and a final intramolecular cyclization followed by demethylation.

Stage 1: Preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • Reaction Setup: To a 500ml reaction vessel, add 250ml of nitromethane (B149229) and 30g of anisole.[1]

  • Addition of Lewis Acid: Cool the mixture to between 0-15°C and add 80g of anhydrous aluminum trichloride. Maintain stirring for 2 hours at this temperature.[1]

  • Acylation: Add 25g of succinic anhydride (B1165640) to the mixture and allow the reaction to proceed at a temperature of 10-20°C for 12 hours.[1]

  • Work-up: The reaction solution is then added to a mixture of 600ml water and 100ml of 30% hydrochloric acid, controlling the temperature between 0-25°C. The mixture is stirred for 1 hour.[1]

  • Isolation: The resulting precipitate is collected via suction filtration and dried under reduced pressure at 60°C to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1]

Stage 2: Preparation of 4-(4-methoxyphenyl)butyric acid

  • Reduction: The 4-(4-methoxyphenyl)-4-oxobutanoic acid intermediate is reduced to 4-(4-methoxyphenyl)butyric acid. (Note: The specific patent describes a subsequent cyclization/demethylation from this intermediate).[1]

Stage 3: Cyclization, Demethylation, and Purification to this compound

  • Cyclization: 20g of 4-(4-methoxyphenyl)butyric acid is added to a solution of 200ml toluene, 44g of aluminum trichloride, and 10ml of nitromethane at 60-70°C. The mixture is heated to reflux for 10 hours.[1]

  • Quenching: The reaction solution is added to 300ml of ice water.[1]

  • Extraction & Purification: The layers are separated, and the organic layer is washed with 100ml of water. The pH is adjusted to 13 with liquid caustic soda, and the layers are separated again. The aqueous layer's pH is then adjusted to 2 with hydrochloric acid, leading to precipitation.[1]

  • Recrystallization: The crude product is filtered. Methanol (20ml) and water (30ml) are added to the filtrate, which is then heated to reflux to dissolve the solid. The solution is cooled to 0°C to induce crystallization.[1]

  • Final Product: The crystals are collected by filtration and dried to yield a white solid of this compound with a reported purity of 99.99% by HPLC.[1]

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_stage1 Stage 1: Friedel-Crafts Acylation cluster_stage2 Stage 2: Reduction cluster_stage3 Stage 3: Cyclization & Demethylation Anisole Anisole Acylation React with AlCl₃ in Nitromethane (0-20°C, 12h) Anisole->Acylation Succinic Succinic Anhydride Succinic->Acylation Intermediate1 4-(4-methoxyphenyl)- 4-oxobutanoic acid Acylation->Intermediate1 Yields Reduction Wolff-Kishner Reduction Intermediate1->Reduction Reduce Intermediate2 4-(4-methoxyphenyl)butyric acid Reduction->Intermediate2 Yields Cyclization Intramolecular Acylation (AlCl₃, Toluene, Reflux) Intermediate2->Cyclization Cyclize Demethylation Demethylation Cyclization->Demethylation Purification Aqueous Work-up & Recrystallization Demethylation->Purification FinalProduct This compound Purification->FinalProduct Isolates

Caption: Synthesis workflow for this compound.

Signaling Pathway: Mechanism of Action as a MAO Inhibitor

Derivatives of this compound have shown significant potential as Monoamine Oxidase (MAO) inhibitors, which are crucial for treating neurological disorders like depression and Parkinson's disease.[3] MAO enzymes are responsible for the metabolic degradation of monoamine neurotransmitters. By inhibiting MAO, these compounds increase the concentration and availability of neurotransmitters in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Dopamine, Serotonin, Norepinephrine) Synaptic_Monoamines Synaptic Monoamines Monoamines->Synaptic_Monoamines Release Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binds to MAO Monoamine Oxidase (MAO) Enzyme Synaptic_Monoamines->MAO Degradation by Signal Neuronal Signal Receptors->Signal Activates Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Derivative (MAOI) Inhibitor->MAO Inhibits

Caption: Inhibition of Monoamine Oxidase (MAO) by a derivative.

References

The Synthetic Heart of a Natural Scaffold: A Technical Guide to 7-Hydroxy-1-tetralone and its Naturally Occurring Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the world of 7-Hydroxy-1-tetralone, a key synthetic intermediate, and explores its connection to the broader family of tetralones that are found in nature. While this compound itself is a product of laboratory synthesis, its core structure, the tetralone scaffold, is a recurring motif in a variety of natural products with significant biological activities. This document provides a comprehensive overview of the synthesis of this compound, the natural occurrence of its analogs, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers in drug discovery and development.

This compound: A Synthetic Workhorse

Contrary to inquiries about its natural origins, this compound is a synthetic compound, valued for its role as a versatile precursor in the pharmaceutical industry.[1] Its structure is a cornerstone for the synthesis of a range of therapeutics, including antidepressants and analgesics. The reactivity of its hydroxyl and ketone groups allows for diverse chemical modifications, making it an ideal starting material for creating a wide array of derivatives with tailored biological activities.[1]

Synthesis of this compound

The preparation of this compound is a multi-step chemical process. A common and efficient method involves the demethylation of its precursor, 7-methoxy-1-tetralone (B20472). This process typically utilizes a Lewis acid, such as aluminum trichloride (B1173362), under controlled temperature and reaction times to ensure high yield and purity.

A detailed synthetic protocol is provided in the Experimental Protocols section of this guide. The following diagram illustrates a typical synthetic workflow for this compound.

Synthesis_of_7_Hydroxy_1_tetralone Anisole Anisole FriedelCrafts Friedel-Crafts Acylation Anisole->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts Intermediate1 4-(4-methoxyphenyl)- 4-oxobutanoic acid FriedelCrafts->Intermediate1 Reduction Clemmensen or Wolff-Kishner Reduction Intermediate1->Reduction Intermediate2 4-(4-methoxyphenyl)butanoic acid Reduction->Intermediate2 Cyclization Intramolecular Friedel-Crafts Acylation Intermediate2->Cyclization MethoxyTetralone 7-Methoxy-1-tetralone Cyclization->MethoxyTetralone Demethylation Demethylation (e.g., with AlCl3) MethoxyTetralone->Demethylation FinalProduct This compound Demethylation->FinalProduct

A representative synthetic pathway for this compound.

The Natural Realm of Tetralone Analogs

While this compound is synthetic, the tetralone structural motif is present in a variety of natural products isolated from plants and fungi.[2][3][4][5] These naturally occurring analogs exhibit a broad spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties, making them intriguing subjects for drug discovery.[2][3][5]

The following table summarizes key information on some naturally occurring tetralone analogs.

Compound NameNatural SourceOrganism TypeBiological ActivityReference(s)
Aristelegone AAristolochiaceae familyPlantUsed in traditional Chinese medicine.[6]
Callianthone APyrola callianthaPlantSpecific biological activities are under investigation.[7]
Callianthone BPyrola callianthaPlantSpecific biological activities are under investigation.[7]
Perenniporide APerenniporia sp.FungusStrong inhibitory effect on various plant pathogens.[4]
Catalponol--A natural product containing a tetralone subunit.[4]
10-norparvulenone--A natural product containing a tetralone subunit.[4]
ActinoranoneMarine-derived actinomyceteBacteriumSignificant in vitro cytotoxic activity.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a general protocol for the isolation of natural tetralone analogs from plant material.

Synthesis of this compound from 7-Methoxy-1-tetralone

Objective: To synthesize this compound via demethylation of 7-Methoxy-1-tetralone.

Materials:

  • 7-Methoxy-1-tetralone

  • Anhydrous aluminum trichloride (AlCl₃)

  • Toluene (B28343) (anhydrous)

  • Hydrochloric acid (HCl), 30% solution

  • Water

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Reaction flask (500 mL)

  • Stirring apparatus

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • In a 500 mL reaction flask under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (44g) in toluene (200 mL).

  • Add 7-methoxy-1-tetralone (20g) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 10 hours.

  • Monitor the reaction progress using TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully add the reaction mixture to 300 mL of ice water to quench the reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water.

  • Adjust the pH of the aqueous layer to 2 with 30% hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a mixture of methanol and water to yield this compound as a white solid.[8]

General Protocol for the Isolation of Natural Tetralone Analogs from Plant Material

Objective: To extract and isolate tetralone analogs from a plant source.

Materials:

  • Dried and powdered plant material

  • Solvents for extraction (e.g., methanol, ethanol, ethyl acetate, hexane)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol gradients)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Chromatography column

  • Fraction collector (optional)

  • TLC plates and chamber

  • Analytical instruments for characterization (e.g., NMR, MS, IR)

Procedure:

  • Extraction:

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., methanol or ethanol) for several hours.

    • Maceration: Soak the plant material in a solvent at room temperature for an extended period (24-72 hours) with occasional stirring.

  • Concentration: Concentrate the obtained crude extract using a rotary evaporator to remove the solvent.

  • Fractionation (Optional): The crude extract can be partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation:

    • Pack a chromatography column with silica gel.

    • Dissolve the crude extract or a fraction in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane to ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

  • Isolation and Purification:

    • Combine fractions containing the compound of interest (as identified by TLC).

    • Further purify the combined fractions using repeated column chromatography or preparative HPLC until a pure compound is obtained.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to determine its chemical structure.

The following diagram illustrates a general workflow for the isolation of natural products.

Natural_Product_Isolation PlantMaterial Plant Material (Dried and Powdered) Extraction Extraction (e.g., Soxhlet, Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent-Solvent Partitioning (Optional) CrudeExtract->Fractionation Chromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->Chromatography Direct Fractions Fractions of Varying Polarity Fractionation->Fractions Fractions->Chromatography CollectedFractions Collected Fractions Chromatography->CollectedFractions TLC TLC Analysis CollectedFractions->TLC Purification Further Purification (e.g., Prep-HPLC) CollectedFractions->Purification TLC->CollectedFractions Guide Fraction Pooling PureCompound Pure Compound Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS, IR) PureCompound->StructureElucidation

A general workflow for the isolation of natural products.

Signaling Pathways and Logical Relationships

The biological activities of tetralone derivatives stem from their interaction with various cellular targets and signaling pathways. For instance, derivatives of this compound have shown potential as Monoamine Oxidase (MAO) inhibitors, which are crucial in the metabolism of neurotransmitters.[1] Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin (B10506) and dopamine, which is a key mechanism in the treatment of depression and Parkinson's disease.

The following diagram illustrates the logical relationship of MAO inhibition by a tetralone derivative.

MAO_Inhibition_Pathway TetraloneDerivative Tetralone Derivative (e.g., this compound analog) MAO Monoamine Oxidase (MAO) TetraloneDerivative->MAO TetraloneDerivative->MAO Degradation Degradation MAO->Degradation Catalyzes MAO->Degradation Neurotransmitters Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitters->Degradation Neurotransmitters->Degradation IncreasedLevels Increased Neurotransmitter Levels in Synapse TherapeuticEffect Therapeutic Effect (e.g., Antidepressant) IncreasedLevels->TherapeuticEffect IncreasedLevels->TherapeuticEffect

Logical diagram of MAO inhibition by a tetralone derivative.

Conclusion

This compound stands as a testament to the interplay between synthetic chemistry and natural product research. While it is a laboratory creation, its structural foundation is deeply rooted in nature. The tetralone scaffold, found in a diverse array of natural products, continues to be a source of inspiration for the development of new therapeutic agents. A thorough understanding of both the synthetic routes to key intermediates like this compound and the methodologies for isolating their natural analogs is crucial for advancing drug discovery and harnessing the therapeutic potential of this important class of compounds. This guide provides a foundational resource for researchers to explore this exciting and promising area of medicinal chemistry.

References

An In-depth Technical Guide to 7-Hydroxy-1-tetralone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Hydroxy-1-tetralone, a key chemical intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document details its historical context, physicochemical properties, synthesis methodologies, and its role as a versatile scaffold in medicinal chemistry, particularly in the development of therapies for central nervous system disorders.

Introduction and Historical Context

This compound, with the systematic name 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one, is an aromatic ketone derivative of tetralone.[1] Its structure, featuring a hydroxyl group on the aromatic ring and a ketone in the alicyclic portion, provides two reactive sites for chemical modification, making it a valuable building block in organic synthesis.

The initial synthesis of this compound was reported in the late 20th century during broader investigations into substituted tetralone derivatives for potential pharmaceutical applications.[1] While a specific "discovery" paper is not prominently cited in the literature, its preparation is often described in the context of synthesizing more complex molecules. A notable method for its synthesis involves a three-step process starting from a hydroxy-substituted benzene (B151609) and succinic anhydride (B1165640), proceeding through a Friedel–Crafts reaction, a Wolff–Kishner–Huang Minglong reduction, and finally a cyclization reaction.[2]

Its significance grew with the discovery that the tetralone scaffold is a promising framework for designing potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of depression and neurodegenerative disorders like Parkinson's disease.[3][4] Furthermore, this compound has been identified as a crucial intermediate in the synthesis of the antidepressant agomelatine.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22009-38-7[6]
Molecular Formula C₁₀H₁₀O₂[6]
Molecular Weight 162.18 g/mol [6]
Appearance White to off-white crystalline solid[1]
Melting Point 164-166 °C[2]
Boiling Point 215 °C at 12 mmHg
pKa 9.44 ± 0.20 (Predicted)[1]
LogP 2.34[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃) δ (ppm) 8.14 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.1, 2.2 Hz, 1H), 7.13 (d, J=8.2 Hz, 1H), 2.90 (t, J=6.1 Hz, 2H), 2.64 (t, J=6.1 Hz, 2H), 2.12 (quint, J=6.1 Hz, 2H)
¹³C NMR (CDCl₃) δ (ppm) 197.0, 143.1, 136.1, 134.1, 130.7, 130.0, 120.6, 38.8, 29.2, 23.1
IR (KBr) (ν/cm⁻¹) 1667.31 (C=O), 2853.23 (C-H), 1609.64 (Ar C=C)

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two primary methods are the demethylation of 7-methoxy-1-tetralone (B20472) and a multi-step synthesis from phenol (B47542) and succinic anhydride.

Synthesis via Demethylation of 7-Methoxy-1-tetralone

This is a common laboratory-scale synthesis.

Experimental Protocol:

  • Reaction Setup: To a suspension of anhydrous aluminum trichloride (B1173362) (37.8 g, 283 mmol) in anhydrous toluene (B28343) (250 mL) under a nitrogen atmosphere, slowly add 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (25 g, 142 mmol).

  • Reaction Conditions: Heat the reaction mixture with stirring at 110 °C for 1 hour.

  • Quenching: Cool the mixture to room temperature and then further cool to 0 °C in an ice bath. Slowly add water (100 mL) to quench the reaction.

  • Extraction: Extract the aqueous phase with ethyl acetate (B1210297) (3 x 100 mL).

  • Work-up: Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Purification: Filter to remove the desiccant and concentrate the filtrate under reduced pressure. Triturate the crude product with methanol (B129727) to yield the final product.

Expected Yield: Approximately 90% (19.3 g) of a white solid.[2]

Three-Step Synthesis from Phenol and Succinic Anhydride

This method provides an alternative route to the target compound.

Experimental Protocol:

  • Step 1: Friedel–Crafts Reaction:

    • To a stirred slurry of anhydrous AlCl₃ (6.65 g, 50 mmol) in 1,2-dichloroethane (B1671644) (10 mL) under a nitrogen atmosphere, add succinic anhydride (0.50 g, 5 mmol) and phenol (0.47 g, 5 mmol) portionwise at room temperature.

    • Concentrate the reaction solution and recrystallize the residue from ethanol (B145695) to obtain 4-(4-hydroxyphenyl)-4-oxobutanoic acid.

  • Step 2: Wolff–Kishner–Huang Minglong Reduction:

    • To a round-bottom flask, add the product from Step 1 (0.75 g, 3.75 mmol), diethylene glycol (10 mL), 85% hydrazine (B178648) hydrate (B1144303) (5 mL), and potassium hydroxide.

    • Reflux the mixture at 453 K for 3 hours to yield 4-(4-hydroxyphenyl)butanoic acid.

  • Step 3: Cyclization:

    • Add the product from Step 2 (0.40 g, 2.25 mmol) to polyphosphoric acid (7.50 g, 22.5 mmol).

    • Stir the mixture with a mechanical stirrer at 373 K for 30 minutes.

    • Extract the reaction product with chloroform, dry with anhydrous sodium sulfate, and concentrate to dryness to obtain 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one.[2]

MAO_Inhibition_Pathway Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Oxidative_Deamination Oxidative Deamination Monoamine_Neurotransmitter->Oxidative_Deamination MAO_Enzyme Monoamine Oxidase (MAO) MAO_Enzyme->Oxidative_Deamination Inactive_Metabolites Inactive Metabolites Oxidative_Deamination->Inactive_Metabolites Tetralone_Derivative 7-Substituted-1-tetralone (e.g., 7-Arylalkyloxy-1-tetralone) Inhibition Inhibition Tetralone_Derivative->Inhibition Inhibition->MAO_Enzyme MAO_Screening_Workflow Start Start: Compound Library Compound_Preparation Compound Preparation (Dilution Series) Start->Compound_Preparation Assay_Plate_Setup Assay Plate Setup (Test Compounds, Controls) Compound_Preparation->Assay_Plate_Setup Enzyme_Addition Add MAO Enzyme (MAO-A or MAO-B) Assay_Plate_Setup->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading Substrate_Addition->Fluorescence_Reading Data_Analysis Data Analysis Fluorescence_Reading->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination End End: Identify Hits IC50_Determination->End

References

7-Hydroxy-1-tetralone CAS number 22009-38-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Hydroxy-1-tetralone (CAS: 22009-38-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate belonging to the tetralone class of aromatic ketones.[1] Its structure, featuring a hydroxyl group on the aromatic ring and a ketone on the fused aliphatic ring, makes it a versatile scaffold for chemical synthesis. This compound is of significant interest in medicinal chemistry and drug development, primarily serving as a crucial building block for the synthesis of various pharmaceutical agents.[2] Notably, it is an intermediate in the production of drugs such as the antidepressant Agomelatine.[3] Furthermore, derivatives of this compound have been investigated for a range of biological activities, including monoamine oxidase (MAO) inhibition and interaction with dopamine (B1211576) receptors, highlighting its therapeutic potential.[2][4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological significance, complete with experimental protocols and pathway diagrams.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid under standard conditions.[1] It is sparingly soluble in water but shows solubility in organic solvents like dioxane.[1][6] A summary of its key physicochemical data is presented below.

PropertyValueReference(s)
CAS Number 22009-38-7[1][6][7]
Molecular Formula C₁₀H₁₀O₂[6][8][9][10]
Molecular Weight 162.18 g/mol
Appearance White to off-white crystalline solid[1][11]
Melting Point 160 - 166 °C[7]
Boiling Point 344.7 °C @ 760 mmHg; 215 °C @ 12 mmHg[4][6]
Density ~1.2 g/cm³[8][7]
LogP 1.7 - 2.34[8]
Flash Point 146.8 °C[8]
Refractive Index ~1.603[8][7]

Synthesis and Purification

The most common and industrially relevant synthesis of this compound involves the O-demethylation of its precursor, 7-methoxy-1-tetralone (B20472).[12] This precursor can be synthesized via a Friedel-Crafts acylation followed by cyclization.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 7-Methoxy-1-tetralone (Precursor)

This protocol is adapted from Friedel-Crafts acylation and intramolecular cyclization procedures.

Materials:

  • Anisole (B1667542)

  • Succinic anhydride (B1165640)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Nitromethane (or Dichloromethane)

  • Concentrated Sulfuric Acid (or Polyphosphoric acid)

  • Hydrochloric acid (30%)

  • Toluene

  • Ice, Distilled water

Procedure:

  • Friedel-Crafts Acylation: To a cooled (0-5 °C) suspension of anhydrous AlCl₃ (25.9 g) in 100 mL of dichloromethane, add anisole (10 g).

  • Slowly add succinic anhydride (9.7 g) in portions while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture into a beaker containing 600 mL of ice water and 100 mL of 30% HCl.

  • Stir for 1 hour until the precipitate forms. Collect the solid product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, by suction filtration and wash with water.

  • Intramolecular Cyclization: Add the dried 4-(4-methoxyphenyl)-4-oxobutanoic acid (10 g) in portions to 20 g of pre-heated (50-60 °C) concentrated sulfuric acid with stirring.

  • Maintain the temperature and stir for 1 hour.

  • Cool the mixture and pour it into 350 mL of cold water.

  • Extract the aqueous layer three times with 150 mL of toluene.

  • Combine the organic phases, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield crude 7-methoxy-1-tetralone.

Part B: Demethylation to this compound

This protocol is a representative procedure based on Lewis acid-mediated demethylation.[4][10]

Materials:

  • 7-Methoxy-1-tetralone (from Part A)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Toluene

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Methanol (B129727)

Procedure:

  • Under a nitrogen atmosphere, add 7-methoxy-1-tetralone (25 g, 142 mmol) slowly to a suspension of anhydrous AlCl₃ (37.8 g, 283 mmol) in 250 mL of anhydrous toluene.

  • Heat the reaction mixture with stirring to 110 °C and maintain for 1 hour.

  • Cool the mixture to room temperature, then further cool to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of 100 mL of water.

  • Extract the aqueous phase three times with 100 mL of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the desiccant and concentrate the filtrate to dryness under reduced pressure.

  • The crude product is ground with methanol and filtered to yield this compound as a solid.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient.[1][4]

G Synthesis Workflow for this compound cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Demethylation Anisole Anisole + Succinic Anhydride Acylation Friedel-Crafts Acylation (AlCl3, DCM) Anisole->Acylation Intermediate 4-(4-methoxyphenyl)- 4-oxobutanoic acid Acylation->Intermediate Cyclization Intramolecular Cyclization (H2SO4, heat) Intermediate->Cyclization Precursor 7-Methoxy-1-tetralone Cyclization->Precursor Demethylation O-Demethylation (AlCl3, Toluene, heat) Precursor->Demethylation Workup Aqueous Workup & Extraction Demethylation->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification FinalProduct This compound Purification->FinalProduct G Dopamine D2 Receptor Signaling Pathway cluster_Gprotein G-Protein Cycle Dopamine Dopamine or Agonist D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Gai_GDP Gαi/o-GDP D2R->Gai_GDP Activates Gai_GTP Gαi/o-GTP Gai_GDP->Gai_GTP GEF (D2R) Gai_GTP->Gai_GDP GTP Hydrolysis Gbg Gβγ Gai_GTP->Gbg Dissociation AC Adenylyl Cyclase (AC) Gai_GTP->AC Inhibits GIRK GIRK Channel Gbg->GIRK Activates VGCC Voltage-Gated Ca2+ Channel Gbg->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx (Neurotransmitter Release) VGCC->Ca_influx

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Hydroxy-1-tetralone: Core Physical and Chemical Properties

Introduction

This compound, with the CAS number 22009-38-7, is an aromatic ketone and a derivative of tetralone.[1] Its chemical structure, featuring a hydroxyl group on the naphthalene (B1677914) ring system, makes it a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in relevant biological pathways.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] It possesses a faint, characteristic odor.[1] The presence of both a hydroxyl and a ketone functional group contributes to its moderate thermal stability and limited volatility under ambient conditions.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[3][4][5]
Molecular Weight 162.18 g/mol [5]
Appearance White to off-white crystalline solid[1][4]
Melting Point 164-168 °C[6][7]
Boiling Point 344.7 ± 31.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
pKa 9.44 ± 0.20 (Predicted)[1]
LogP 2.34[3]
Flash Point 146.8 ± 17.4 °C[3]
Refractive Index 1.603[3]
Solubility Sparingly soluble in water.[1]

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by its two primary functional groups: the phenolic hydroxyl group and the cyclic ketone group.[2]

  • Hydroxyl Group Reactivity : The weakly acidic phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.[2] These modifications are crucial for altering the molecule's solubility, stability, and biological activity, which is a key step in the development of new drug candidates.[2]

  • Ketone Group Reactivity : The carbonyl group can participate in various reactions, including reductions to form the corresponding alcohol, and can be a site for nucleophilic attack.[2]

Experimental Protocols

Synthesis of this compound via Demethylation of 7-Methoxy-1-tetralone

A common and effective method for synthesizing this compound is through the demethylation of its precursor, 7-methoxy-1-tetralone.[2][6]

Materials:

  • 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (25 g, 142 mmol)[6]

  • Anhydrous toluene (B28343) (250 mL)[6]

  • Aluminum trichloride (B1173362) (37.8 g, 283 mmol)[6]

  • Water[6]

  • Ethyl acetate[6]

  • Anhydrous magnesium sulfate[6]

  • Methanol[6]

Procedure:

  • Under a nitrogen atmosphere, slowly add 7-methoxy-3,4-dihydronaphthalen-1(2H)-one to a suspension of aluminum trichloride in anhydrous toluene.[6]

  • Heat the reaction mixture with stirring at 110 °C for 1 hour.[6]

  • Cool the mixture to room temperature, and then further cool to 0 °C using an ice bath.[6]

  • Slowly add water to quench the reaction.[6]

  • Extract the organic material from the aqueous phase with ethyl acetate (B1210297) (3 x 100 mL).[6]

  • Combine the organic phases and dry with anhydrous magnesium sulfate.[6]

  • Filter to remove the desiccant and concentrate the filtrate to dryness under reduced pressure.[6]

  • Grind the crude product with methanol (B129727) to yield a white solid.[6]

Purification and Characterization:

  • The product can be further purified by recrystallization.[8]

  • Thin-layer chromatography (TLC) can be used to assess purity, with a reported Rf value of 0.26 using a 3:7 ethyl acetate/hexane mobile phase.[6][8]

  • The structure and identity of the final product can be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.[5][8][9]

Biological Significance and Signaling Pathways

This compound serves as a versatile scaffold and a key intermediate in the synthesis of various biologically active molecules.[10]

Role as a Pharmaceutical Intermediate: This compound is a crucial precursor in the synthesis of several important drugs.[10] For instance, it is an intermediate in the production of agomelatine, an antidepressant that acts as a melatonin (B1676174) receptor agonist.[11] It is also used in the synthesis of the opioid analgesic (-)-dezocine and the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline.[10]

Potential Biological Activities: Derivatives of this compound have shown potential as:

  • Monoamine Oxidase (MAO) Inhibitors: These derivatives can inhibit MAO enzymes, which are involved in the metabolism of neurotransmitters, suggesting applications in treating neurological disorders like depression and Parkinson's disease.[10]

  • Anticancer and Antimicrobial Agents: Some studies indicate that this compound and its derivatives may inhibit cancer cell proliferation and show efficacy against various fungal and bacterial pathogens.[10]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product start 7-Methoxy-1-tetralone reaction Demethylation at 110°C start->reaction 1 hr reagent Aluminum Trichloride in Toluene reagent->reaction quench Quenching with Water reaction->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying and Concentration extraction->drying end_product This compound drying->end_product Yield: ~90%

Caption: Synthesis workflow for this compound.

Melatonin_Signaling cluster_pathway Simplified Melatonin Receptor Signaling Agonist Melatonin Agonist (e.g., Agomelatine) MT1R MT1 Receptor Agonist->MT1R Binds to AC Adenylyl Cyclase MT1R->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Physiological Response (e.g., Circadian Rhythm Regulation) CREB->Response Leads to

Caption: Simplified Melatonin (MT1) receptor signaling pathway.

References

7-Hydroxy-1-tetralone: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1-tetralone is a key chemical intermediate in the synthesis of various pharmaceuticals and has demonstrated a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its role as a modulator of monoamine oxidase and its potential interactions with dopamine (B1211576) receptors. Additionally, this guide explores the preliminary evidence for its anticancer and antimicrobial properties. Quantitative data from key studies are presented in tabular format, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The most well-documented biological activity of this compound and its derivatives is the inhibition of monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound derivatives can increase the synaptic availability of these neurotransmitters, a mechanism that is central to the action of many antidepressant and neuroprotective drugs.

Quantitative Data on MAO Inhibition

Research has primarily focused on derivatives of this compound, demonstrating potent and selective inhibition of MAO-A and MAO-B. The following table summarizes the inhibitory activities (IC₅₀ and Kᵢ values) of selected C7-substituted 1-tetralone (B52770) derivatives.[1]

Compound IDR Group (Substitution at 7-OH)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)MAO-B Kᵢ (µM)Selectivity Index (MAO-A/MAO-B)
1c Benzyl0.623> 100-> 160
1g 2-Phenoxyethyl0.5750.0019-0.0033
1h 2-(4-Chlorophenoxy)ethyl0.0360.0011-0.033
1o (alcohol) 2-Phenoxyethyl> 1000.00750.0065> 13333
1p (alcohol) 2-(4-Chlorophenoxy)ethyl0.7850.012-0.015

Data extracted from "The evaluation of 1-tetralone and 4-chromanone (B43037) derivatives as inhibitors of monoamine oxidase".[1]

Signaling Pathway of MAO Inhibition

The inhibition of MAO by this compound derivatives leads to an increase in the concentration of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft. This enhances neurotransmission by increasing the availability of these neurotransmitters to bind to their respective postsynaptic receptors. The inhibition by alcohol derivatives of this compound has been shown to be reversible and competitive .[1]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyr Hydroxylase Dopamine_pre Dopamine L_DOPA->Dopamine_pre DOPA Decarboxylase VMAT2 VMAT2 Dopamine_pre->VMAT2 MAO MAO Dopamine_pre->MAO Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_syn Dopamine Vesicle->Dopamine_syn Release Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination Tetralone This compound Derivative Tetralone->MAO Inhibition D2R Dopamine D2 Receptor Dopamine_syn->D2R Signaling Downstream Signaling D2R->Signaling Activation

Figure 1: Simplified signaling pathway of MAO inhibition by a this compound derivative, leading to increased dopamine availability.

Potential Interaction with Dopamine Receptors

While direct evidence for the interaction of this compound with dopamine receptors is limited, some sources suggest an inhibitory activity at D2/D3 receptors.[2] It is important to note that much of the research in this area has focused on the structurally related aminotetralin, 7-OH-DPAT, a known potent D3/D2 dopamine receptor agonist.[3] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit some affinity for these receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Tetralone This compound (Hypothesized) Tetralone->D2R Potential Antagonist?

Figure 2: Hypothesized antagonistic action of this compound on the Dopamine D2 receptor signaling pathway.

Anticancer and Antimicrobial Activities

Preliminary reports suggest that this compound and its derivatives may possess anticancer and antimicrobial properties.[4] However, the specific mechanisms underlying these potential activities have not been extensively studied for this compound itself. Research on structurally related tetralone derivatives has indicated potential antimicrobial activity against various bacterial strains, including resistant ones.[5] The anticancer mechanisms of other natural product derivatives often involve the induction of apoptosis and cell cycle arrest.[6] Further investigation is required to elucidate the specific pathways through which this compound might exert such effects.

Experimental Protocols

Synthesis of this compound Derivatives

The following is a general protocol for the synthesis of 7-alkoxy-1-tetralone derivatives, adapted from the literature.[1]

Synthesis_Workflow Start Start: this compound Reactants Add: - Anhydrous K₂CO₃ - Substituted Alkyl Bromide - Acetone (solvent) Start->Reactants Reaction Heat under reflux for 20 hours Reactants->Reaction TLC Monitor reaction completion using TLC Reaction->TLC TLC->Reaction Incomplete Workup Work-up: - Filter to remove K₂CO₃ - Evaporate solvent TLC->Workup Reaction Complete Purification Purify by column chromatography Workup->Purification Product Product: 7-Alkoxy-1-tetralone Derivative Purification->Product

Figure 3: General experimental workflow for the synthesis of 7-alkoxy-1-tetralone derivatives.

MAO-Glo™ Assay for MAO Inhibition

This protocol outlines the key steps for determining the MAO inhibitory activity of a test compound using the commercially available MAO-Glo™ Assay.

Materials:

  • MAO-Glo™ Assay Kit (containing MAO-A or MAO-B enzyme, luminogenic substrate, Luciferin Detection Reagent)

  • Test compound (e.g., this compound derivative) dissolved in an appropriate solvent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the MAO enzyme, luminogenic substrate, and Luciferin Detection Reagent according to the manufacturer's instructions.

  • Assay Setup:

    • Add 12.5 µL of a 4x concentrated solution of the test compound or vehicle control to the wells of the 96-well plate.

    • Add 12.5 µL of a 4x concentrated solution of the MAO enzyme (MAO-A or MAO-B).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate MAO Reaction:

    • Add 25 µL of a 2x concentrated solution of the luminogenic MAO substrate to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 50 µL of the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

    • Incubate at room temperature for 20 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of the test compound concentration to determine the IC₅₀ value.

Radioligand Binding Assay for Dopamine D2 Receptor

This is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Unlabeled competitor (test compound, e.g., this compound).

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of non-specific binding control.

    • Competitive Binding: Cell membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value of the test compound.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

This compound and its derivatives have been clearly identified as potent inhibitors of monoamine oxidase, with a reversible and competitive mode of action demonstrated for some analogs. This mechanism provides a strong rationale for their potential therapeutic applications in neurological disorders. While preliminary evidence suggests possible interactions with dopamine receptors and potential for anticancer and antimicrobial activities, these areas require more direct and in-depth investigation to fully elucidate the underlying mechanisms. The experimental protocols provided herein offer a foundation for further research into the pharmacological profile of this versatile chemical scaffold. Future studies should focus on determining the specific inhibitory activity of the parent this compound compound and exploring its direct interactions with other biological targets.

References

The Biological Activity of 7-Hydroxy-1-tetralone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1-tetralone is a key chemical intermediate and a molecule of significant interest in medicinal chemistry. As a derivative of tetralone, its biological activities are multifaceted, ranging from the modulation of key enzymes in the central nervous system to potential applications in oncology and infectious diseases. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The unique structural features of this compound, particularly the hydroxyl group at the seventh position, are crucial for its interactions with biological targets.[1] This document aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of therapeutic agents based on the tetralone scaffold.

Core Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various enzymes and receptors. The principal activities identified in the literature include monoamine oxidase (MAO) inhibition, interaction with dopamine (B1211576) and histamine (B1213489) receptors, and potential as an anticancer and antimicrobial agent.[1][2]

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound are recognized for their inhibitory activity against monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine.[2][3] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[3] The tetralone scaffold is a promising framework for the development of novel MAO inhibitors.

Dopamine Receptor Interaction

This compound and its derivatives have been investigated for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders.[4] A closely related derivative, R-(+)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT), has been shown to be a potent dopamine D3 receptor agonist.

Table 1: Binding Affinities of 7-OH-DPAT for Dopamine Receptors

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
R-(+)-7-OH-DPATHuman Dopamine D30.57 nM[5]
R-(+)-7-OH-DPATHuman Dopamine D2> 200-fold lower than D3[5]
[3H]7-OH-DPATDopamine D3~0.5 nM (Kd)[6]
[3H]7-OH-DPATDopamine D23.6 nM (Kd)[6]
Histamine H3 Receptor Interaction

This compound has been utilized as a pharmacological tool for studying the human histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for the treatment of various neurological conditions.[7] Specific binding affinity data for this compound at the H3 receptor is not currently available in the literature.

Anticancer and Antimicrobial Potential

Preliminary research suggests that this compound and its derivatives may possess anticancer and antimicrobial properties.[2] Studies have indicated that these compounds can inhibit the proliferation of cancer cells and show activity against various bacterial and fungal pathogens.[2] However, specific quantitative data such as IC50 values against cancer cell lines and Minimum Inhibitory Concentrations (MICs) against microbial strains for this compound are not well-documented in the available literature.

Experimental Protocols

This section details the general methodologies for the key experiments cited in the investigation of the biological activities of this compound and its derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine the inhibitory potential of a compound against MAO-A and MAO-B is the in vitro fluorometric assay.

  • Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). The H₂O₂ is detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase (HRP).

  • Reagents:

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • Recombinant human MAO-A and MAO-B enzymes

    • Substrate (e.g., p-tyramine)

    • Fluorescent probe (e.g., Amplex Red)

    • Horseradish Peroxidase (HRP)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well black plate, add the MAO enzyme (A or B) and the test compound dilutions.

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Dopamine Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for dopamine receptors.

  • Principle: This competitive binding assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]spiperone) from the dopamine receptors in a membrane preparation.

  • Reagents:

    • Membrane preparations from cells expressing dopamine D2 or D3 receptors.

    • Radiolabeled ligand (e.g., [³H]spiperone).

    • Unlabeled test compound (e.g., 7-OH-DPAT).

    • Assay buffer (e.g., Tris-HCl, pH 7.4).

    • Wash buffer.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compound.

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Incubate to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell lines (e.g., MCF-7, A549).

    • Complete cell culture medium.

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium is determined.

  • Reagents:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test compound (this compound) dissolved in a suitable solvent.

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Procedure:

    • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing CAMHB.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits bacterial growth (no turbidity).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through their interaction with specific signaling pathways.

Monoamine Oxidase A (MAO-A) Signaling

MAO-A is an enzyme located on the outer mitochondrial membrane that degrades monoamine neurotransmitters like serotonin and norepinephrine.[8] Its inhibition leads to an increase in the synaptic levels of these neurotransmitters.

MAO_A_Signaling Serotonin/\nNorepinephrine Serotonin/ Norepinephrine MAO-A MAO-A Serotonin/\nNorepinephrine->MAO-A Metabolized by Aldehyde\nMetabolites Aldehyde Metabolites MAO-A->Aldehyde\nMetabolites Increased\nNeurotransmitter\nLevels Increased Neurotransmitter Levels This compound This compound This compound->MAO-A Inhibits

MAO-A Inhibition by this compound.
Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[9] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Receptor_Signaling Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds to Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylyl\nCyclase Adenylyl Cyclase Gi/o Protein->Adenylyl\nCyclase Inhibits cAMP cAMP Adenylyl\nCyclase->cAMP Converts to ATP ATP ATP->Adenylyl\nCyclase Substrate Downstream\nEffects Downstream Effects cAMP->Downstream\nEffects Reduced Signaling 7-OH-DPAT\n(analogue) 7-OH-DPAT (analogue) 7-OH-DPAT\n(analogue)->D2 Receptor Binds to

Dopamine D2 Receptor Signaling Pathway.
Histamine H3 Receptor Signaling

The histamine H3 receptor is a Gi/o-coupled GPCR that acts as a presynaptic autoreceptor, inhibiting histamine synthesis and release. It also functions as a heteroreceptor to modulate the release of other neurotransmitters.

H3_Receptor_Signaling Histamine Histamine H3 Receptor\n(Presynaptic) H3 Receptor (Presynaptic) Histamine->H3 Receptor\n(Presynaptic) Binds to Gi/o Protein Gi/o Protein H3 Receptor\n(Presynaptic)->Gi/o Protein Activates Adenylyl\nCyclase Adenylyl Cyclase Gi/o Protein->Adenylyl\nCyclase Inhibits cAMP cAMP Adenylyl\nCyclase->cAMP Reduces Histamine\nRelease Histamine Release cAMP->Histamine\nRelease Inhibits This compound\n(Pharmacological Tool) This compound (Pharmacological Tool) This compound\n(Pharmacological Tool)->H3 Receptor\n(Presynaptic) Interacts with

Histamine H3 Receptor Signaling Pathway.
Apoptosis Signaling in Cancer Cells

The potential anticancer activity of this compound derivatives may involve the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2] Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound\nDerivatives This compound Derivatives This compound\nDerivatives->Cellular Stress May induce

Overview of Apoptosis Signaling Pathways.

Conclusion and Future Directions

This compound is a versatile molecule with a rich pharmacological profile. Its established role as a key intermediate in the synthesis of important drugs, combined with its inherent biological activities, underscores its significance in medicinal chemistry. The primary activities, including MAO inhibition and dopamine receptor interaction, highlight its potential for the development of novel therapeutics for neurological disorders. While preliminary data suggests anticancer and antimicrobial effects, these areas require further in-depth investigation to establish clear structure-activity relationships and mechanisms of action.

Future research should focus on synthesizing and screening a broader range of this compound derivatives to identify compounds with enhanced potency and selectivity for specific biological targets. Elucidating the precise molecular interactions through techniques such as X-ray crystallography and computational modeling will be crucial for rational drug design. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential of promising candidates and to assess their pharmacokinetic and toxicological profiles. The continued exploration of the this compound scaffold holds considerable promise for the discovery of new and effective therapeutic agents.

References

Potential Therapeutic Applications of 7-Hydroxy-1-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1-tetralone is a versatile bicyclic ketone that serves as a pivotal intermediate in the synthesis of a diverse range of pharmacologically active compounds.[1] Its unique structure, featuring a hydroxyl group and a ketone on a tetralone scaffold, allows for extensive chemical modifications, making it a valuable starting point for the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound derivatives, focusing on their roles as monoamine oxidase (MAO) inhibitors, potential anticancer and antimicrobial agents, and as ligands for dopamine (B1211576) and serotonin (B10506) receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its utility as a key building block for various therapeutic agents.[1] It is a crucial precursor in the synthesis of established drugs such as the selective serotonin reuptake inhibitor (SSRI) sertraline (B1200038) and the opioid analgesic (-)-dezocine.[1] Beyond its role as a synthetic intermediate, derivatives of this compound have demonstrated promising biological activities, suggesting their potential for the development of new treatments for neurological disorders, cancer, and infectious diseases.[1] This guide will delve into the core therapeutic areas where this compound derivatives have shown potential, providing researchers with the necessary technical information to advance their investigations.

Potential as Monoamine Oxidase (MAO) Inhibitors

Derivatives of this compound have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] Inhibition of these enzymes is a well-established therapeutic strategy for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).

Quantitative Data: MAO Inhibition by 1-Tetralone (B52770) Derivatives
CompoundSubstitutionTargetIC50 (µM)
1c 7-substitutedMAO-A0.623[2]
1g 7-substitutedMAO-A0.575[2]
1p 7-substituted alcoholMAO-A0.785[2]
1f 6-substitutedMAO-B0.0012[2]
1h 7-substitutedMAO-B0.0011[2]
1o 7-substituted alcoholMAO-B0.0075[2]

Note: The specific substitutions for compounds 1c, 1g, 1f, 1h, 1p and 1o are detailed in the source literature and represent various alkoxy and benzyloxy moieties.

Experimental Protocol: MAO Inhibition Assay

The following is a generalized protocol for determining the MAO inhibitory activity of test compounds, based on the fluorometric measurement of 4-hydroxyquinoline (B1666331) formed from the oxidation of kynuramine (B1673886).[2]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compound (e.g., this compound derivative)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B).

  • Add the diluted test compound to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the kynuramine substrate (final concentration, e.g., 50 µM).

  • Immediately measure the fluorescence intensity (excitation/emission wavelengths appropriate for 4-hydroxyquinoline) at regular intervals for a set duration (e.g., 30 minutes).

  • Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D_Receptor Dopamine Receptor Dopamine->D_Receptor MAO Monoamine Oxidase (MAO) Dopamine->MAO Serotonin Serotonin S_Receptor Serotonin Receptor Serotonin->S_Receptor Serotonin->MAO Norepinephrine Norepinephrine N_Receptor Norepinephrine Receptor Norepinephrine->N_Receptor Norepinephrine->MAO Metabolites Inactive Metabolites MAO->Metabolites Tetralone This compound Derivative Tetralone->MAO Inhibition

Figure 1: Inhibition of monoamine oxidase by this compound derivatives.

Potential Anticancer Applications

Research into the anticancer properties of this compound derivatives is an emerging area. Studies on structurally related compounds suggest that the tetralone scaffold may be a promising starting point for the development of novel cytotoxic agents.

Quantitative Data: Cytotoxicity of a Related Compound

A study on 7-hydroxy-3,4-dihydrocadalene , a compound structurally related to this compound, demonstrated its cytotoxic effects on human breast cancer cells (MCF-7).

CompoundCell LineIC50 (µM)Exposure Time (h)
7-hydroxy-3,4-dihydrocadaleneMCF-755.24[3]48
7-hydroxy-3,4-dihydrocadaleneMCF-752.83[3]72
Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with this compound derivative (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 value F->G

Figure 2: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Potential Antimicrobial Activity

The tetralone scaffold is present in some natural and synthetic compounds with antimicrobial properties. While direct evidence for this compound is limited, its derivatives are being explored for their potential to combat bacterial infections.

Quantitative Data: Antimicrobial Activity of Tetralone Derivatives

A study on novel tetralone derivatives containing an aminoguanidinium moiety demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC (µg/mL)
2D S. aureus ATCC 292130.5[4]
2D MRSA-21[4]

Note: Compound 2D is a specific aminoguanidine-tetralone derivative synthesized in the cited study.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized broth microdilution protocol to determine the MIC of a compound against a specific bacterial strain.

Materials:

  • Bacterial strain

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship

Antimicrobial_Logic cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Tetralone This compound Modification Chemical Modification (e.g., aminoguanidinium addition) Tetralone->Modification Derivative Tetralone Derivative Modification->Derivative MIC MIC Determination Derivative->MIC Test Compound Bacteria Bacterial Culture Bacteria->MIC Result Inhibition of Bacterial Growth MIC->Result

Figure 3: Logical relationship for the development and testing of antimicrobial tetralone derivatives.

Dopamine and Serotonin Receptor Ligands

The tetralone scaffold is a known pharmacophore for ligands of dopamine and serotonin receptors, which are key targets for treating a range of central nervous system disorders.

Quantitative Data: Receptor Binding Affinity of a Related Compound

While Ki values for this compound are not available, data for the structurally related dopamine D3 receptor agonist, R-(+)-7-OH-DPAT (7-hydroxy-2-(N,N-di-n-propylamino)tetralin), highlights the potential of the 7-hydroxytetralin scaffold to bind with high affinity to dopamine receptors.

CompoundReceptorKi (nM)
R-(+)-7-OH-DPATDopamine D30.57
Experimental Protocol: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT1A)

  • Radioligand with known high affinity for the receptor (e.g., [3H]spiperone for D2)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Receptor Interaction Pathway

Receptor_Binding cluster_receptor Cell Membrane Receptor Dopamine or Serotonin Receptor Signal Downstream Signaling Receptor->Signal Ligand Radioligand Binding Binding Ligand->Binding Tetralone This compound Derivative Tetralone->Binding Competition Binding->Receptor

Figure 4: Competitive binding of a this compound derivative to a G-protein coupled receptor.

Conclusion

This compound stands out as a highly versatile and valuable scaffold in medicinal chemistry. While direct pharmacological data on the parent compound is limited, the extensive research on its derivatives clearly indicates significant potential across several therapeutic areas. The demonstrated efficacy of substituted tetralones as potent MAO inhibitors, coupled with the emerging evidence for their anticancer and antimicrobial activities, underscores the importance of this chemical class. Furthermore, the inherent ability of the tetralone core to interact with key CNS receptors opens up numerous avenues for the development of novel neurotherapeutics. This technical guide provides a foundation for researchers to build upon, offering insights into the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives. Further investigation is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Unraveling the Biological Targets of 7-Hydroxy-1-tetralone and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1-tetralone is a versatile chemical intermediate, recognized for its role as a scaffold in the synthesis of various biologically active molecules. While direct and extensive research on the biological targets of this compound itself is limited in publicly available literature, its derivatives have been the subject of targeted studies, revealing significant interactions with key enzymes in neuroscience. This technical guide consolidates the available information, with a primary focus on the well-documented activity of this compound derivatives as inhibitors of Monoamine Oxidase (MAO). We will also touch upon other potential, though less substantiated, biological interactions.

Monoamine Oxidase (MAO) Inhibition: The Primary Target of this compound Derivatives

The most robustly documented biological activity of compounds derived from this compound is the inhibition of Monoamine Oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the central nervous system.[1] Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs.[2]

Derivatives of this compound have demonstrated significant inhibitory activity against both isoforms of MAO, MAO-A and MAO-B.[3][4]

Quantitative Data for 1-Tetralone (B52770) Derivatives as MAO Inhibitors

A study by Petzer et al. (2020) synthesized a series of 1-tetralone derivatives, using this compound as a starting material, and evaluated their MAO inhibitory activity. The following table summarizes the IC50 and Ki values for some of the most potent of these derivatives.

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeSelectivity Index (SI) for MAO-B
1c MAO-A0.623---
1g MAO-A0.575---
1h MAO-A0.036--32.7
1p MAO-A0.7851.0Competitive-
1f MAO-B0.0012-->83,333
1h MAO-B0.0011--32.7
1o MAO-B0.00750.0065Competitive>13,333

Data extracted from Petzer, J. P., et al. (2020). The evaluation of 1-tetralone and 4-chromanone (B43037) derivatives as inhibitors of monoamine oxidase.[4]

Experimental Protocols: Monoamine Oxidase Inhibition Assay

The inhibitory activity of the 1-tetralone derivatives was determined using a radiometric assay.

Enzyme Source: Human recombinant MAO-A and MAO-B expressed in Pichia pastoris.

Substrate: [³H]Ro 41-1049 (for MAO-A) and [³H]Ro 19-6327 (for MAO-B).

Assay Principle: The assay measures the ability of a test compound to inhibit the MAO-catalyzed metabolism of a radiolabeled substrate.

General Procedure:

  • Recombinant human MAO-A or MAO-B is incubated with various concentrations of the test compound (the 1-tetralone derivative).

  • The radiolabeled substrate is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the radiolabeled metabolite is separated from the unreacted substrate.

  • The amount of radioactivity in the metabolite fraction is quantified using liquid scintillation counting.

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

  • For determining the inhibition mechanism and Ki values, the assay is performed with varying concentrations of both the inhibitor and the substrate, followed by analysis using methods such as Lineweaver-Burk plots.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Recombinant hMAO-A/B incubation Incubation of Enzyme and Inhibitor enzyme->incubation inhibitor 1-Tetralone Derivative (Varying Concentrations) inhibitor->incubation add_substrate Add [³H]Substrate incubation->add_substrate reaction Enzymatic Reaction (37°C) add_substrate->reaction termination Reaction Termination reaction->termination separation Separation of Metabolite termination->separation quantification Scintillation Counting separation->quantification calculation IC50 / Ki Calculation quantification->calculation MAO_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Degraded Inactive Metabolites MAO->Degraded Neurotransmitter Dopamine / Serotonin / Norepinephrine Neurotransmitter->MAO Degradation Vesicle Synaptic Vesicle NT_synapse Neurotransmitter Vesicle->NT_synapse Release Reuptake Reuptake Transporter Reuptake->Neurotransmitter NT_synapse->Reuptake Reuptake Receptor Postsynaptic Receptor NT_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor This compound Derivative Inhibitor->MAO Inhibition

References

Preliminary In-Vitro Studies of 7-Hydroxy-1-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1-tetralone is a chemical intermediate recognized for its versatile scaffold, which has been utilized in the synthesis of various pharmaceutical agents. Preliminary in-vitro research has begun to shed light on its potential as a bioactive molecule itself, with investigations primarily focused on its anticancer, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the available preliminary in-vitro data on this compound, detailing experimental protocols and summarizing quantitative findings to support further research and development efforts.

Core In-Vitro Activities and Data

The primary biological activities of this compound and its derivatives that have been explored in preliminary in-vitro studies include monoamine oxidase (MAO) inhibition, anticancer effects, and anti-inflammatory actions.

Monoamine Oxidase (MAO) Inhibition
Anticancer Activity

The cytotoxic effects of compounds structurally related to this compound have been evaluated in various cancer cell lines. For instance, 7-hydroxy-3,4-dihydrocadalene, a structurally similar sesquiterpenoid, has demonstrated cytotoxic activity against MCF-7 breast cancer cells.

Table 1: Cytotoxicity of 7-hydroxy-3,4-dihydrocadalene against MCF-7 Cells

CompoundCell LineIncubation Time (hours)IC50 (µM)
7-hydroxy-3,4-dihydrocadaleneMCF-74855.24

Source:[4]

This data suggests that the hydroxy-tetralone core may contribute to antiproliferative effects, warranting further investigation of this compound across a panel of cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an emerging area of interest. In-vitro studies typically assess the ability of a compound to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. While specific IC50 values for this compound in such assays are not yet prominently reported, the general anti-inflammatory properties of tetralone derivatives suggest this is a promising avenue for research.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of in-vitro findings. The following are standard protocols for the key experiments cited.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on MAO-A and MAO-B activity.

Principle: The assay measures the enzymatic activity of MAO by monitoring the conversion of a substrate to a fluorescent product. The reduction in fluorescence in the presence of the test compound indicates inhibition.

Protocol:

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (B1673886) (substrate)

    • Clorgyline (MAO-A specific inhibitor)

    • Selegiline (MAO-B specific inhibitor)

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

    • Add the enzyme solution to the wells of the microplate.

    • Add the test compound or reference inhibitor to the respective wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate the plate for 20 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic (cell-killing) effect of a test compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Principle: The Griess test is a colorimetric assay that measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. A decrease in nitrite concentration in the presence of the test compound indicates an anti-inflammatory effect.

Protocol:

  • Reagents and Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (prepared by mixing Part A and Part B in a 1:1 ratio) and incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

Signaling Pathways and Logical Relationships

The anticancer and anti-inflammatory effects of many bioactive compounds are mediated through the modulation of key intracellular signaling pathways. While direct evidence for this compound is still emerging, the following pathways are logical targets for investigation based on the activities of structurally related compounds.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Test_Compound This compound (Hypothesized) Test_Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK and PI3K/Akt Signaling Pathways in Cancer

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical for cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers. Anticancer agents often function by inhibiting key components of these cascades, leading to apoptosis and reduced tumor growth.

Cancer_Signaling_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Test_Compound This compound (Hypothesized) Test_Compound->Raf Inhibits (Hypothesized) Test_Compound->PI3K Inhibits (Hypothesized)

Caption: Hypothesized modulation of MAPK and PI3K/Akt pathways by this compound.

Conclusion and Future Directions

The preliminary in-vitro data for this compound and its close analogs suggest a promising profile for further investigation, particularly in the areas of neurodegenerative disease, oncology, and inflammatory conditions. The immediate next steps for research should focus on:

  • Quantitative Screening: A comprehensive screening of this compound to determine its IC50 values in MAO-A and MAO-B inhibition assays, a broad panel of cancer cell lines, and anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of this compound derivatives to optimize potency and selectivity for desired biological targets.

This technical guide serves as a foundational resource for researchers and drug development professionals, providing a consolidated view of the current in-vitro landscape for this compound and a roadmap for its future exploration as a potential therapeutic agent.

References

Methodological & Application

Synthesis of 7-Hydroxy-1-tetralone: A Detailed Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 7-hydroxy-1-tetralone, a key intermediate in the development of pharmaceutical agents, from its precursor, 7-methoxy-1-tetralone (B20472). This process, known as O-demethylation, is a critical step in the synthesis of various biologically active compounds. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to this important chemical transformation.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of central nervous system agents and other therapeutic molecules. Its structure, featuring a reactive hydroxyl group on the aromatic ring and a ketone, allows for diverse chemical modifications. The most common route to this compound involves the demethylation of the more readily available 7-methoxy-1-tetralone. This document details various established methods for this conversion, providing comparative data and step-by-step experimental procedures.

Overview of Demethylation Methods

The cleavage of the methyl ether in 7-methoxy-1-tetralone to yield the corresponding phenol (B47542) can be accomplished using several reagents. The choice of method often depends on factors such as substrate tolerance, desired yield, and scale of the reaction. The most common and effective methods include the use of strong Lewis acids like aluminum chloride (AlCl₃) and boron tribromide (BBr₃), or proton acids such as hydrobromic acid (HBr). An alternative approach involves the use of pyridine (B92270) hydrochloride, which acts as a high-temperature source of HCl.

Data Presentation: Comparison of Demethylation Protocols

The following table summarizes the key quantitative data for different methods of synthesizing this compound from 7-methoxy-1-tetralone.

ReagentSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference
Pyridine HydrochlorideNeat (solvent-free)180-1903High (not specified)[1]
Aluminum ChlorideDichloromethaneRoom Temperature2453-85 (general)[2]
Hydrobromic Acid (47%)Acetic Acid130Not specifiedVariable[3]
Boron TribromideDichloromethane-78 to Room TempVariableHigh (general)

Experimental Protocols

This section provides a detailed methodology for the demethylation of 7-methoxy-1-tetralone using pyridine hydrochloride, a method noted for its clean reaction profile with a similar substrate[1].

Protocol 1: Demethylation using Pyridine Hydrochloride

This protocol is adapted from a procedure used for a closely related substrate and is expected to be effective for 7-methoxy-1-tetralone.

Materials:

  • 7-methoxy-1-tetralone

  • Pyridine hydrochloride

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, combine 7-methoxy-1-tetralone and a 10-fold molar excess of pyridine hydrochloride.

  • Heat the mixture under a nitrogen atmosphere to 180-190 °C with stirring for 3 hours[1]. The mixture will become a molten salt.

  • After cooling to room temperature, add water to the reaction mixture to dissolve the solids.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization of this compound:

  • Appearance: White to off-white solid.

  • Melting Point: 164-168 °C[2].

  • Spectroscopic Data: The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental process and the logical relationship of the synthesis, the following diagrams are provided.

experimental_workflow start Start: 7-Methoxy-1-tetralone reagents Add Pyridine Hydrochloride start->reagents reaction Heat to 180-190 °C for 3 hours reagents->reaction workup Work-up: 1. Cool 2. Add Water 3. Acidify (HCl) 4. Extract (EtOAc) reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Product: this compound purification->product logical_relationship subst 7-Methoxy-1-tetralone (Starting Material) demeth O-Demethylation Reaction subst->demeth Substrate for prod This compound (Final Product) demeth->prod Yields reagent Demethylating Agent (e.g., Pyridine HCl, AlCl3, HBr) reagent->demeth Reagent for intermed Key Pharmaceutical Intermediate prod->intermed Serves as

References

Synthesis of 7-Hydroxy-1-tetralone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1-tetralone is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] Its structure, featuring a tetralone core with a hydroxyl group on the aromatic ring, makes it a versatile scaffold for chemical modifications.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound. While the direct oxidation of 7-hydroxytetralin to this compound is not a commonly reported high-yielding method, this guide outlines a robust and widely used multi-step synthesis starting from readily available precursors.

The described synthetic pathway involves a Friedel-Crafts acylation, a reduction step, an intramolecular cyclization, and a final demethylation to yield the target compound. This approach offers a reliable route to high-purity this compound suitable for research and drug development purposes.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a four-step process, as illustrated in the workflow diagram below. The synthesis commences with the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then subjected to a Wolff-Kishner reduction to yield 4-(4-methoxyphenyl)butanoic acid. The subsequent intramolecular Friedel-Crafts acylation (cyclization) of this acid produces 7-methoxy-1-tetralone (B20472). Finally, demethylation of the methoxy (B1213986) group furnishes the desired this compound.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Demethylation Anisole Anisole Intermediate1 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->Intermediate1 AlCl3, Dichloromethane (B109758) -5 to 5 °C, 4h SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 Intermediate2 4-(4-methoxyphenyl)butanoic acid Intermediate1->Intermediate2 Hydrazine (B178648) Hydrate (B1144303), KOH Diethylene Glycol 150-180 °C, 4h Intermediate3 7-Methoxy-1-tetralone Intermediate2->Intermediate3 Concentrated H2SO4 50-60 °C, 1h FinalProduct This compound Intermediate3->FinalProduct Aluminum Tribromide, Dichloromethane 0-15 °C

Caption: Multi-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for each step in the synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Friedel-Crafts AcylationAnisole, Succinic Anhydride, AlCl₃Dichloromethane-5 to 547899 (after recrystallization)
2Wolff-Kishner Reduction4-(4-methoxyphenyl)-4-oxobutanoic acid, Hydrazine Hydrate, KOHDiethylene Glycol150-18048999
3Intramolecular Cyclization4-(4-methoxyphenyl)butanoic acid, Conc. H₂SO₄-50-6018299
4Demethylation7-Methoxy-1-tetralone, AlBr₃Dichloromethane0-1528899.99

Experimental Protocols

Step 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

This protocol describes the Friedel-Crafts acylation of anisole with succinic anhydride.

Materials:

  • Anisole (10 g, 0.092 mol)

  • Succinic anhydride (9.7 g, 0.097 mol)

  • Anhydrous aluminum chloride (25.9 g, 0.194 mol)

  • Dichloromethane (100 mL)

  • 3 M Hydrochloric acid (200 mL)

  • Ethanol (B145695)

Procedure:

  • To a 250 mL three-necked flask equipped with a stirrer, add 100 mL of dichloromethane.

  • With stirring, add anhydrous aluminum chloride (25.9 g) and anisole (10 g).

  • Cool the mixture to -5 to 5 °C using an ice-salt bath.

  • Add succinic anhydride (9.7 g) in portions, maintaining the temperature between -5 and 5 °C.

  • Stir the reaction mixture at this temperature for 4 hours.

  • After the reaction is complete, pour the mixture into 200 mL of 3 M dilute hydrochloric acid.

  • Remove the dichloromethane by evaporation under reduced pressure.

  • The product will precipitate in the aqueous phase. Collect the precipitate by filtration and dry to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 4-(4-methoxyphenyl)-4-oxobutanoic acid.[2]

Step 2: Synthesis of 4-(4-methoxyphenyl)butanoic acid

This protocol details the Wolff-Kishner reduction of the ketone intermediate.

Materials:

  • 4-(4-methoxyphenyl)-4-oxobutanoic acid (12 g, 0.058 mol)

  • 80% Hydrazine hydrate (7.2 g, 0.115 mol)

  • Potassium hydroxide (B78521) (13 g, 0.232 mol)

  • Diethylene glycol (100 mL)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a 250 mL three-necked flask, add 100 mL of diethylene glycol.

  • Add 4-(4-methoxyphenyl)-4-oxobutanoic acid (12 g), 80% hydrazine hydrate (7.2 g), and potassium hydroxide (13 g).

  • Slowly heat the mixture to 150-180 °C and reflux for 4 hours.

  • After cooling, pour the reaction mixture into 1 L of water.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate and wash with approximately 50 mL of water.

  • Dry the product at 45-50 °C to obtain 4-(4-methoxyphenyl)butanoic acid.[2]

Step 3: Synthesis of 7-Methoxy-1-tetralone

This protocol describes the intramolecular Friedel-Crafts acylation to form the tetralone ring.

Materials:

  • 4-(4-methoxyphenyl)butanoic acid (10 g, 0.052 mol)

  • Concentrated sulfuric acid (20 g)

  • Toluene (B28343) (350 mL)

  • Petroleum ether (50 mL)

  • Cold water

Procedure:

  • To a 100 mL three-necked flask, add 20 g of concentrated sulfuric acid and heat to 50-60 °C.

  • Add 4-(4-methoxyphenyl)butanoic acid (10 g) in portions and maintain the temperature for 1 hour.

  • Pour the reaction mixture into 350 mL of cold water.

  • Extract the product with toluene (3 x 117 mL).

  • Evaporate the combined organic phases under reduced pressure.

  • Add 50 mL of petroleum ether to the residue to precipitate the product at room temperature.

  • Filter the precipitate and wash with 20 mL of petroleum ether.

  • Dry the product at 50 °C to obtain 7-methoxy-1-tetralone.[2]

Step 4: Synthesis of this compound

This protocol outlines the demethylation of 7-methoxy-1-tetralone.

Materials:

  • 7-Methoxy-1-tetralone

  • Aluminum tribromide

  • Dichloromethane

  • Water

  • 30% Hydrochloric acid

  • Methanol (B129727)

Procedure:

  • In a suitable reaction vessel, dissolve 7-methoxy-1-tetralone in dichloromethane.

  • Cool the solution to 0-15 °C.

  • Slowly add aluminum tribromide and stir the mixture for 2 hours at this temperature.

  • Pour the reaction mixture into a mixture of water and 30% hydrochloric acid, maintaining the temperature at 0-25 °C.

  • Stir for 1 hour, then separate the layers.

  • Wash the organic layer with water and adjust the pH to 13 with aqueous sodium hydroxide.

  • Separate the aqueous layer and adjust the pH to 2 with hydrochloric acid to precipitate the product.

  • Filter the crude product.

  • Recrystallize the product from a mixture of methanol and water to obtain pure this compound.[3]

Conclusion

The multi-step synthesis outlined in this document provides a reliable and well-documented pathway for the preparation of this compound. This versatile intermediate is crucial for the development of new pharmaceutical agents.[1] The provided protocols, along with the quantitative data, offer a comprehensive guide for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols for the Demethylation of 7-Methoxy-1-Tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the demethylation of 7-methoxy-1-tetralone (B20472) to synthesize 7-hydroxy-1-tetralone, a valuable intermediate in pharmaceutical synthesis.[1][2] The protocols are based on established chemical literature and offer a comparative overview of different methodologies to assist researchers in selecting the most suitable procedure for their specific needs.

Introduction

This compound is a key building block in the synthesis of various compounds, including novel antidepressants like Agomelatine.[2] The synthesis of this compound typically involves the demethylation of its precursor, 7-methoxy-1-tetralone.[1] This process, while common, can be achieved through various reagents and conditions, each with its own advantages and challenges. This application note details several effective protocols, presents the data in a clear, comparative format, and provides a visual representation of the experimental workflow.

Comparative Data of Demethylation Protocols

The following table summarizes various reported methods for the demethylation of aryl methyl ethers, which are applicable to 7-methoxy-1-tetralone. The selection of a specific protocol may depend on factors such as available equipment, desired scale, and tolerance of the substrate to harsh conditions.

Reagent(s)SolventTemperature (°C)Reaction Time (hours)Key Considerations
Aluminum chloride (AlCl₃)Dichloromethane (B109758) or other inert solventRoom Temperature to RefluxVariableA common and effective Lewis acid catalyst.[1]
Boron tribromide (BBr₃)Dichloromethane-78 to Room TemperatureVariableA powerful but moisture-sensitive reagent.[3]
Pyridine (B92270) hydrochloride (Py·HCl)Neat195-2006High temperature required; the reagent acts as its own solvent.[3]
Sodium methylthiolate (NaSMe)Dimethylformamide (DMF)Reflux2-5Effective, but requires preparation of the foul-smelling thiolate.[3]
Trimethylsilyl iodide (TMSI)Acetonitrile (in situ from NaI/TMSCl)RefluxVariableA milder alternative to BBr₃, can be generated in situ.[3]
Hydrochloric acid (HCl)WaterHigh Temperature (pressurized)VariableA green chemistry approach using a mineral acid.[4]
IodocyclohexaneDimethylformamide (DMF)Reflux14An alternative method for demethylation.[5]

Experimental Protocols

Below are detailed experimental procedures for selected demethylation methods. Researchers should perform these reactions under a fume hood with appropriate personal protective equipment.

Protocol 1: Demethylation using Pyridine Hydrochloride

This protocol is advantageous for its simplicity and the use of a relatively inexpensive reagent.

Materials:

  • 7-methoxy-1-tetralone

  • Anhydrous pyridine hydrochloride (30-40 equivalents)

  • Deionized water

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Standard glassware for work-up and filtration

Procedure:

  • Place 30-40 equivalents of anhydrous pyridine hydrochloride into a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Flush the system with an inert gas (Argon or Nitrogen).

  • Heat the pyridine hydrochloride to 140 °C under the inert atmosphere until it becomes a liquid.[3]

  • Add the 7-methoxy-1-tetralone to the molten pyridine hydrochloride.[3]

  • Increase the temperature to 195-200 °C and maintain stirring for 6 hours.[3]

  • After 6 hours, cool the reaction mixture to room temperature.

  • Add hot water to the solidified mass and sonicate to form a suspension.[3]

  • Store the suspension at 4 °C overnight in a refrigerator.

  • Filter the resulting solid and wash it with water.

  • Suspend the solid in a 4:1 mixture of ethanol and water.

  • Neutralize the suspension by adding NaOH solution.[3]

  • Filter the purified solid, wash with water, and dry to obtain this compound.

Protocol 2: Demethylation using Aluminum Chloride

This method utilizes a common Lewis acid and is a widely practiced procedure for demethylation.

Materials:

  • 7-methoxy-1-tetralone

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Standard glassware for reaction and work-up

Procedure:

  • Dissolve 7-methoxy-1-tetralone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Carefully add anhydrous aluminum chloride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Slowly quench the reaction by pouring it into a beaker of ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the demethylation of 7-methoxy-1-tetralone.

Demethylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine 7-methoxy-1-tetralone, solvent, and demethylating agent start->reagents heat Heat and stir under inert atmosphere reagents->heat Proceed monitor Monitor reaction (e.g., by TLC) heat->monitor quench Quench reaction monitor->quench Reaction complete extract Extract product quench->extract dry Dry and concentrate extract->dry purify Purify by recrystallization or chromatography dry->purify Proceed end This compound purify->end

Caption: General workflow for the demethylation of 7-methoxy-1-tetralone.

Signaling Pathway Diagram

The chemical transformation from 7-methoxy-1-tetralone to this compound is a direct demethylation reaction and does not involve a biological signaling pathway. The diagram below illustrates the chemical conversion.

Demethylation_Reaction reactant 7-Methoxy-1-tetralone product This compound reactant->product Demethylating Agent (e.g., Py·HCl, AlCl₃)

Caption: Chemical conversion of 7-methoxy-1-tetralone.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1-tetralone is a key bicyclic ketone that serves as a versatile scaffold in the synthesis of a wide range of medicinally important compounds.[1] Its structure is foundational for the development of therapeutics targeting the central nervous system (CNS). Notably, it is a crucial intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) and the opioid analgesic (-)-dezocine.[1] Furthermore, derivatives of this compound have demonstrated potent inhibitory activity against monoamine oxidase (MAO), an enzyme critical in the metabolism of neurotransmitters, making them promising candidates for the treatment of neurological disorders such as depression and Parkinson's disease.[1][2]

This document provides a detailed comparison of conventional and microwave-assisted synthetic methods for the preparation of this compound, offering comprehensive experimental protocols and data to guide researchers in selecting the most efficient route for their applications.

Comparison of Synthetic Methodologies

The synthesis of this compound is typically achieved through the demethylation of its precursor, 7-methoxy-1-tetralone (B20472). This precursor can be synthesized via a Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride, followed by a reduction and an intramolecular Friedel-Crafts cyclization. The final demethylation step is critical and can be performed using either conventional heating or microwave irradiation, with the latter offering significant advantages in terms of reaction time and efficiency.

Data Presentation
ParameterConventional SynthesisMicrowave-Assisted Synthesis (Representative)
Reaction Step Demethylation of 7-methoxy-1-tetraloneDemethylation of 7-methoxy-1-tetralone
Reagents Aluminum trichloride, Toluene, NitromethanePyridinium (B92312) p-toluenesulfonate
Reaction Time 10 hours1.5 minutes
Yield 88%~80%
Key Advantages High yield, well-established methodDrastically reduced reaction time, solvent-free conditions
Key Disadvantages Long reaction time, use of hazardous reagentsRequires specialized microwave equipment

Experimental Protocols

Conventional Synthesis of this compound

This protocol involves a two-step process starting from the cyclization of 4-(4-methoxyphenyl)butyric acid to form 7-methoxy-1-tetralone, followed by its demethylation.

Step 1: Synthesis of 7-methoxy-1-tetralone

A detailed procedure for the synthesis of 7-methoxy-1-tetralone from 4-(4-methoxyphenyl)butyric acid is outlined in the literature.[3] Typically, this involves an intramolecular Friedel-Crafts acylation using a strong acid catalyst like polyphosphoric acid or Eaton's reagent.

Step 2: Demethylation of 7-methoxy-1-tetralone

  • To a 500 ml reaction vessel, add 200 ml of toluene, 44 g of aluminum trichloride, and 10 ml of nitromethane.

  • Heat the mixture to 60-70°C to dissolve the solids.

  • Add 20 g of 4-(4-methoxyphenyl)butyric acid (prepared from a preceding step).

  • Increase the temperature to reflux and maintain for 10 hours.

  • After the reaction is complete, cool the mixture and pour it into 300 ml of ice water.

  • Separate the layers and discard the aqueous layer.

  • Wash the organic layer with 100 ml of water.

  • Adjust the pH of the organic layer to 13 with liquid caustic soda and separate the layers, discarding the organic layer.

  • Adjust the pH of the aqueous layer to 2 with hydrochloric acid to precipitate the product.

  • Filter the precipitate and recrystallize from a mixture of 20 ml of methanol (B129727) and 30 ml of water.

  • Cool the solution to 0°C to induce crystallization, filter the solid, and dry to obtain this compound. This process has a reported yield of 88%.

Microwave-Assisted Synthesis of this compound (Representative Protocol)

This protocol is adapted from established methods for the microwave-assisted demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate.[4]

  • In a 20 ml microwave process vial, place 7-methoxy-1-tetralone (0.01 mol) and pyridinium p-toluenesulfonate (0.03 mol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature of 100°C for 1.5 minutes.

  • After the reaction, cool the vial and dissolve the contents in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound. Expected yields are in the range of 80%.[4]

Applications in Drug Development

This compound is a valuable building block in pharmaceutical chemistry.[1] Its derivatives have been extensively explored as potent and selective inhibitors of monoamine oxidase B (MAO-B), with some compounds exhibiting IC50 values in the nanomolar range.[2] MAO-B inhibitors are used in the management of Parkinson's disease to increase dopamine (B1211576) levels in the brain. The tetralone scaffold allows for systematic structural modifications to optimize potency and selectivity for MAO isoforms.[2]

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis

G start Start reagents Mix 7-methoxy-1-tetralone and Pyridinium p-toluenesulfonate start->reagents microwave Microwave Irradiation (100°C, 1.5 min) reagents->microwave workup Work-up (Extraction and Washing) microwave->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product G monoamine Monoamine Neurotransmitter (e.g., Dopamine) mao Monoamine Oxidase (MAO) monoamine->mao Metabolism synaptic_increase Increased Synaptic Neurotransmitter Levels metabolites Inactive Metabolites mao->metabolites tetralone This compound Derivative tetralone->mao Inhibition therapeutic_effect Therapeutic Effect (e.g., in Parkinson's Disease) synaptic_increase->therapeutic_effect

References

Application Note & Protocol: Purification of 7-Hydroxy-1-tetralone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-1-tetralone is a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1] Achieving high purity of this compound is critical for downstream applications and ensuring the integrity of final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2][3] This application note provides a detailed protocol for the purification of this compound via recrystallization, based on its solubility properties.

Physicochemical Data

A summary of the relevant physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior during the recrystallization process.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂[4][5][6]
Molecular Weight162.19 g/mol [5][7]
AppearanceWhite to Gray to Brown powder/crystal[5]
Melting Point164-166 °C[8]
Boiling Point215 °C at 12 mmHg[7][8]
Water SolubilityPoor/Insoluble[1]
Organic Solvent Solubility
High SolubilityDimethyl sulfoxide (B87167) (DMSO)[1]
Moderate SolubilityEthanol (B145695)[1]
Slight SolubilityChloroform, Ethyl acetate, Methanol[1]
Good SolubilityAcetonitrile, Benzene, Acetic acid[1]

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of this compound using a mixed solvent system of ethanol and water. The principle of this method relies on the high solubility of the compound in hot ethanol and its low solubility in the cold solvent mixture, which allows for the selective crystallization of the desired product, leaving impurities behind in the solution.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.[2][9]

    • Gently heat the mixture using a heating mantle or hot plate while stirring to facilitate dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through them. This prevents premature crystallization of the product in the funnel.

    • Quickly pour the hot solution containing the dissolved this compound through the preheated funnel to remove any insoluble materials.

  • Crystallization:

    • Allow the hot, clear filtrate to cool down slowly to room temperature without disturbance.[2] Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, crystal formation should be apparent.

    • To maximize the yield, place the flask in an ice bath for approximately 30 minutes to further decrease the solubility of the compound and induce more complete crystallization.[2]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals of this compound in a drying oven at a temperature below its melting point or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (164-166 °C) indicates high purity.[8]

    • Further purity analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation and Drying cluster_analysis Analysis A Crude this compound B Add minimal hot ethanol A->B C Heat and stir to dissolve B->C D Hot gravity filtration (optional) C->D E Slow cooling to room temperature D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry the crystals H->I J Pure this compound I->J K Purity assessment (m.p., TLC, HPLC) J->K

Figure 1. Workflow for the purification of this compound by recrystallization.

References

Application Note: Determination of Purity and Stability of 7-Hydroxy-1-tetralone by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 7-Hydroxy-1-tetralone Purity is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality and safety of the final drug product. This application note describes a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its potential impurities. The method is suitable for routine quality control and for the analysis of samples from forced degradation studies.

A primary potential process-related impurity in the synthesis of this compound is the starting material, 7-methoxy-1-tetralone (B20472). Therefore, the developed HPLC method is designed to effectively separate the active pharmaceutical ingredient (API) from this key impurity and other potential degradation products.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1100 Series or equivalent with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Column: ZORBAX SB-Aq C18 (4.6 x 250 mm, 5 µm particle size) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 40 60
    20.0 40 60
    22.0 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent. This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Impurity Stock Solution: If available, prepare a stock solution of 7-methoxy-1-tetralone at a concentration of 100 µg/mL in the diluent. This can be used for peak identification and to spike the standard solution for specificity studies.

3. Forced Degradation Study Protocol

To establish the stability-indicating nature of the HPLC method, a forced degradation study should be performed on a sample of this compound.

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the mark with diluent.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to the mark with diluent.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to the mark with diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Dissolve the stressed sample in the diluent to achieve the target concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve the stressed sample in the diluent to achieve the target concentration.

Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.

Data Presentation

The quantitative data from the purity analysis and forced degradation study are summarized in the following tables.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Purity Analysis of this compound

Peak NameRetention Time (min)Area (%)
This compound8.599.5
Impurity 1 (7-methoxy-1-tetralone)12.20.3
Unknown Impurity6.10.2

Table 3: Summary of Forced Degradation Study Results

Stress Condition% Assay of this compound% Degradation
Control99.5-
Acid (0.1 N HCl, 60°C, 4h)92.17.4
Base (0.1 N NaOH, RT, 2h)88.511.0
Oxidation (3% H₂O₂, RT, 24h)95.34.2
Thermal (105°C, 24h)98.90.6
Photolytic (UV 254nm, 24h)97.61.9

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the stability-indicating method development.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Reference Standard HPLC_System HPLC System (C18 Column, Gradient Elution) Standard->HPLC_System Sample Test Sample Sample->HPLC_System Forced_Degradation Forced Degradation Samples Forced_Degradation->HPLC_System Detection UV Detection at 275 nm HPLC_System->Detection Integration Peak Integration Detection->Integration Calculation Purity & Degradation Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Stability_Indicating_Method cluster_stress Forced Degradation cluster_analysis Method Specificity cluster_validation Validation Acid Acid Hydrolysis API_Peak API Peak Acid->API_Peak Impurity_Peaks Impurity/Degradant Peaks Acid->Impurity_Peaks Base Base Hydrolysis Base->API_Peak Base->Impurity_Peaks Oxidation Oxidation Oxidation->API_Peak Oxidation->Impurity_Peaks Thermal Thermal Thermal->API_Peak Thermal->Impurity_Peaks Photo Photolytic Photo->API_Peak Photo->Impurity_Peaks Resolution Resolution > 2.0 API_Peak->Resolution Impurity_Peaks->Resolution Specificity Specificity Resolution->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision

Caption: Logical relationship for developing a stability-indicating HPLC method.

Application Notes and Protocols for the Analysis of 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Hydroxy-1-tetralone (CAS No: 22009-38-7) is a key chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a hydroxyl group on an aromatic ring fused to a cyclohexanone (B45756) moiety, makes it a versatile building block in medicinal chemistry and drug development.[2] Accurate analytical characterization using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for identity confirmation, purity assessment, and structural elucidation. These application notes provide detailed protocols and data for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: Estimated NMR Data

Table 1: Estimated ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Atom Number(s)Estimated Chemical Shift (δ, ppm)MultiplicityIntegration
H2~ 2.65Triplet (t)2H
H3~ 2.15Multiplet (m)2H
H4~ 2.95Triplet (t)2H
H5~ 7.10Doublet (d)1H
H6~ 6.85Doublet of doublets (dd)1H
H8~ 7.50Doublet (d)1H
7-OH~ 5.0 - 6.0Broad Singlet (br s)1H

Table 2: Estimated ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Atom Number(s)Estimated Chemical Shift (δ, ppm)
C1~ 198.0
C2~ 39.0
C3~ 23.0
C4~ 30.0
C4a~ 126.0
C5~ 115.0
C6~ 114.0
C7~ 158.0
C8~ 130.0
C8a~ 145.0

Visualization of this compound Structure

G cluster_0 This compound mol

Caption: Chemical structure of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Parameters (Example: 400 MHz Spectrometer):

    • Spectrometer: Bruker Avance 400 (or equivalent).

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K (25 °C).

    • ¹H NMR Parameters:

      • Pulse Program: zg30 (or a standard 30-degree pulse sequence).

      • Number of Scans (NS): 16 to 64 (adjust based on sample concentration).

      • Acquisition Time (AQ): ~4 seconds.

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width (SW): 16 ppm.

    • ¹³C NMR Parameters:

      • Pulse Program: zgpg30 (proton-decoupled).

      • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

      • Acquisition Time (AQ): ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): 240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the solvent residual peak to its known value (e.g., 77.16 ppm for CDCl₃ in ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure.

Data Presentation: Mass Spectrometry Data

Table 3: Key GC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio)Relative IntensityProposed Fragment
162High[M]⁺ (Molecular Ion)
134High[M - C₂H₄]⁺
106Moderate[M - C₂H₄ - CO]⁺

Data is based on typical fragmentation patterns and publicly available spectra.[3]

Visualization of Experimental Workflow and Fragmentation Pathway

G cluster_workflow General Analytical Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis Sample This compound Sample Dissolve Dissolve in Solvent (e.g., MeOH, ACN) Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Inject_MS Inject into MS System Dissolve->Inject_MS Acquire_NMR Acquire 1H & 13C Spectra NMR_Tube->Acquire_NMR Process_NMR Process NMR Data Acquire_NMR->Process_NMR Data_Analysis Structural Confirmation Process_NMR->Data_Analysis Ionize Ionization (EI/ESI) Inject_MS->Ionize Analyze_MS Mass Analysis (TOF/Quad) Ionize->Analyze_MS Detect_MS Detect Fragments Analyze_MS->Detect_MS Detect_MS->Data_Analysis G M [C10H10O2]·+ m/z = 162 F1 [C8H6O2]·+ m/z = 134 M->F1 - C2H4 (Ethene) (Retro-Diels-Alder) F2 [C7H6O]·+ m/z = 106 F1->F2 - CO (Carbon Monoxide)

References

Application Notes and Protocols for the Synthesis of Sertraline Utilizing a 7-Hydroxy-1-tetralone Derived Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the antidepressant drug sertraline (B1200038), using an intermediate conceptually derived from 7-hydroxy-1-tetralone. The protocols are based on established chemical transformations relevant to the synthesis of sertraline and its precursors.

Introduction

Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, obsessive-compulsive disorder, and other anxiety disorders. Its synthesis has been a subject of extensive research, with various routes developed to improve efficiency, yield, and enantioselectivity. This compound is a versatile chemical building block in pharmaceutical synthesis.[1] This document outlines a synthetic strategy for sertraline that proceeds through the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. While direct conversion of this compound is not extensively documented, this guide presents a well-established method for the synthesis of this crucial intermediate, followed by its conversion to sertraline.

Synthetic Strategy Overview

The synthesis is conceptually divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate: 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This stage focuses on the construction of the core tetralone structure bearing the characteristic 3,4-dichlorophenyl substituent. The protocol is adapted from a well-known Friedel-Crafts reaction, a fundamental method for the formation of carbon-carbon bonds on aromatic rings.

  • Stage 2: Synthesis of Sertraline from the Key Intermediate. This stage involves the conversion of the tetralone intermediate to sertraline via a reductive amination reaction with methylamine. This is a critical step that introduces the amine functionality and sets the stereochemistry of the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthetic protocols described below.

Table 1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

ParameterValueReference
Starting Materialα-Naphthol[2][3]
Reagent1,2-Dichlorobenzene (B45396)[2][3]
CatalystAnhydrous Aluminum Chloride (AlCl₃)[2][3]
Reaction Temperature65 °C[2]
Reaction Time3 hours[2]
Yield61%[2]

Table 2: Synthesis of Sertraline (Reductive Amination)

ParameterValueReference
Starting Material4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone[4]
ReagentMethylamine[4]
Reducing AgentHydrogen (H₂) with Pd/C catalyst[4]
Hydrogen Pressure2-3 kg[4]
Reaction Temperature25-30 °C[4]
Reaction Time5-6 hours[4]

Experimental Protocols

Stage 1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

This protocol describes the synthesis of the key tetralone intermediate via a Friedel-Crafts reaction.

Materials:

  • α-Naphthol

  • 1,2-Dichlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (HCl), 30% solution

  • Water

  • Reaction vessel equipped with a stirrer and heating mantle

Procedure:

  • In a suitable reaction vessel, place 144.2 g (1 mole) of α-naphthol and 500 ml of 1,2-dichlorobenzene.[2]

  • With stirring, add 280 g (2.1 moles) of anhydrous aluminum chloride in portions over 20 minutes. An exothermic reaction will occur, raising the temperature to approximately 50°C, and the suspension will dissolve to form a green solution.[2]

  • Heat the reaction mixture to 65°C and maintain for 3 hours.[2]

  • After cooling, pour the reaction mixture into a mixture of 1500 ml of water and 100 ml of 30% hydrochloric acid, ensuring the temperature is maintained below 40°C.[2]

  • Separate the lower organic phase by decantation. The aqueous phase can be re-extracted with 300 ml of 1,2-dichlorobenzene to maximize recovery.[2]

  • Concentrate the combined organic phases under vacuum to remove the excess 1,2-dichlorobenzene, which can be recycled.[2]

  • The resulting crude product can be purified by crystallization from a suitable solvent, such as a mixture of methyl ethyl ketone and methanol (B129727), to yield 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone as a light beige solid.[2]

Stage 2: Synthesis of Sertraline via Reductive Amination

This protocol details the conversion of the tetralone intermediate to sertraline.

Materials:

  • 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone

  • Methylamine

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Methanol

  • Hydrogenation apparatus

Procedure:

  • To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent such as methanol, add methylamine. The reaction can be facilitated by the presence of a dehydrating agent or by azeotropic removal of water to form the corresponding N-methyl-imine (Schiff base).[4]

  • Introduce the resulting imine solution into a hydrogenation apparatus.

  • Add 10% Palladium on carbon (Pd/C) catalyst to the mixture.

  • Pressurize the vessel with hydrogen gas to 2-3 kg and maintain the reaction at 25-30°C with vigorous stirring for 5-6 hours.[4]

  • Upon completion of the reaction (monitored by techniques such as TLC or HPLC), filter the catalyst.

  • The filtrate, containing a mixture of cis and trans isomers of sertraline, can be further processed. The desired cis-isomer is typically separated from the trans-isomer by crystallization of its hydrochloride salt from a methanol or ethanol (B145695) solution.[5]

  • The racemic cis-isomer is then resolved, for example, by diastereomeric crystallization with D-(-)-mandelic acid to obtain the desired (1S, 4S)-sertraline.[5]

Visualizations

Sertraline_Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Sertraline Synthesis Start α-Naphthol + 1,2-Dichlorobenzene FC_Reaction Friedel-Crafts Reaction (AlCl₃, 65°C, 3h) Start->FC_Reaction Intermediate 4-(3,4-Dichlorophenyl)-3,4-dihydro- 1(2H)-naphthalenone FC_Reaction->Intermediate Reductive_Amination Reductive Amination (Methylamine, H₂/Pd-C) Intermediate->Reductive_Amination Sertraline_Mix Mixture of Sertraline Isomers Reductive_Amination->Sertraline_Mix Resolution Diastereomeric Resolution Sertraline_Mix->Resolution Final_Product Sertraline ((1S, 4S)-isomer) Resolution->Final_Product

Caption: Workflow for the two-stage synthesis of sertraline.

Sertraline_Reaction_Pathway Start α-Naphthol Intermediate 4-(3,4-Dichlorophenyl)-3,4-dihydro- 1(2H)-naphthalenone Start->Intermediate + 1,2-Dichlorobenzene AlCl₃ Imine N-Methyl Imine Intermediate Intermediate->Imine + Methylamine Sertraline Sertraline Imine->Sertraline H₂ / Pd-C

Caption: Key reaction pathway for sertraline synthesis.

References

Application Notes and Protocols: The Role of 7-Hydroxy-1-tetralone in the Synthesis of (-)-Dezocine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezocine (B144180) is a potent opioid analgesic with a unique mixed agonist-antagonist profile at opioid receptors. A critical structural feature of dezocine is the hydroxyl group at the 7th position of its aminotetralin core. While 7-Hydroxy-1-tetralone represents a key structural precursor to this moiety, the prevalent and well-documented synthetic routes to (-)-dezocine typically commence with its methoxy-protected analogue, 7-methoxy-1-tetralone (B20472). The desired 7-hydroxy functionality is commonly introduced in the final step of the synthesis through demethylation. This document provides a detailed overview of the established synthetic pathway, focusing on the key transformations leading to racemic dezocine, the crucial demethylation step to unmask the phenolic hydroxyl group, and the subsequent resolution to obtain the pharmacologically active (-)-enantiomer.

Introduction

(-)-Dezocine is a bridged aminotetralin derivative that has garnered significant interest as an analgesic for moderate to severe pain.[1] Its pharmacological activity is intrinsically linked to its chemical structure, particularly the stereochemistry and the presence of the phenolic hydroxyl group. This compound is a vital building block that conceptually forms the core of the dezocine molecule.[2] However, in practice, the synthesis is more efficiently carried out using 7-methoxy-1-tetralone to avoid potential complications with the free hydroxyl group during earlier synthetic steps. This document outlines the established multi-step synthesis, providing detailed protocols for the key reactions.

Synthetic Pathway Overview

The synthesis of racemic dezocine from 7-methoxy-1-tetralone involves a multi-step sequence, which can be broadly categorized into the formation of the bridged aminotetralin core and the final deprotection step. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final_product Final Product Synthesis 7-methoxy-1-tetralone 7-methoxy-1-tetralone 1-methyl-7-methoxytetralone 1-methyl-7-methoxytetralone 7-methoxy-1-tetralone->1-methyl-7-methoxytetralone Methylation octahydroannulenone octahydroannulenone 1-methyl-7-methoxytetralone->octahydroannulenone Alkylation & Cyclization oxime_intermediate Oxime Intermediate octahydroannulenone->oxime_intermediate Oximation racemic_amino_intermediate Racemic Amino Intermediate oxime_intermediate->racemic_amino_intermediate Reduction racemic_dezocine_methoxy Racemic O-Methyl Dezocine racemic_amino_intermediate->racemic_dezocine_methoxy Purification racemic_dezocine Racemic Dezocine racemic_dezocine_methoxy->racemic_dezocine Demethylation (-)-dezocine (-)-dezocine racemic_dezocine->(-)-dezocine Resolution

Caption: Synthetic workflow from 7-methoxy-1-tetralone to (-)-dezocine.

Experimental Protocols

Step 1: Synthesis of the Bridged Octahydroannulenone Intermediate

The initial steps of the synthesis focus on constructing the characteristic bridged ring system of dezocine.

  • Methylation of 7-methoxy-1-tetralone: The synthesis typically begins with the methylation of 7-methoxy-1-tetralone to introduce the methyl group at the 1-position.

  • Alkylation and Cyclization: The resulting 1-methyl-7-methoxytetralone is then reacted with 1,5-dibromopentane (B145557) in the presence of a strong base, such as sodium hydride, to facilitate both alkylation and a subsequent intramolecular cyclization, yielding the octahydroannulenone intermediate.[1]

Step 2: Formation of the Amino Group
  • Oximation: The ketone of the octahydroannulenone is converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride in pyridine.[1]

  • Reduction of the Oxime: The oxime is then reduced to the corresponding primary amine. A common method for this reduction is catalytic hydrogenation using Raney Nickel in a solution of ethanol (B145695) and concentrated ammonium (B1175870) hydroxide (B78521) under pressure.[1] This step produces a mixture of diastereomers.

Step 3: Isolation of the Desired Diastereomer

The reduction of the oxime yields a mixture of diastereomers. The desired beta-epimer is isolated through recrystallization of the hydrochloride salt from water, followed by acetone/methanol (B129727), affording the sterically favored product.[1]

Step 4: Demethylation to Racemic Dezocine

This is the crucial step where the 7-hydroxy functionality is introduced. The methoxy (B1213986) group of the purified amino intermediate is cleaved to yield the phenolic hydroxyl group.

Protocol: Hydrobromic Acid Mediated Demethylation [1]

  • Reactants: The purified racemic O-methyl dezocine intermediate and 48% aqueous hydrobromic acid.

  • Procedure:

    • A solution of the racemic O-methyl dezocine intermediate in 48% aqueous hydrobromic acid is prepared.

    • The reaction mixture is heated to reflux. The duration of the reflux is critical and should be monitored to ensure complete demethylation while minimizing side product formation.

    • Upon completion, the reaction is cooled, and the racemic dezocine is isolated as its hydrobromide salt.

  • Note: The yield for this specific step was not provided in the cited literature.[1]

Step 5: Resolution of Racemic Dezocine to (-)-Dezocine

The final step is the resolution of the racemic mixture to isolate the pharmacologically active (-)-enantiomer.

Protocol: Diastereomeric Salt Resolution [1]

  • Resolving Agent: (+)-Tartaric acid.

  • Procedure:

    • The racemic dezocine free base is dissolved in methanol.

    • A solution of (+)-tartaric acid in methanol is added to the dezocine solution.

    • The mixture is allowed to stand, leading to the crystallization of the less soluble diastereomeric salt of (-)-dezocine and (+)-tartaric acid.

    • The crystalline salt is collected by filtration.

    • The purified salt is then treated with a base to liberate the free (-)-dezocine.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductYieldReference
OximationOctahydroannulenoneNH₂OH·HCl, PyridineOxime IntermediateN/A[1]
Reduction & PurificationOxime IntermediateH₂/Raney Nickel, EtOH/conc. NH₄OHPurified Amino Intermediate (beta-epimer)54%[1]
DemethylationRacemic O-Methyl Dezocine48% HBrRacemic DezocineN/A[1]
ResolutionRacemic Dezocine(+)-Tartaric acid, Methanol(-)-DezocineN/A[1]

N/A: Data not available in the cited sources.

Logical Relationship of Synthetic Steps

The synthesis of (-)-dezocine is a sequential process where the product of each step serves as the reactant for the next, culminating in the final active pharmaceutical ingredient.

Logical_Progression node_start 7-Methoxy-1-tetralone node_core Construction of Bridged Ring System node_start->node_core node_amine Introduction of Amino Group node_core->node_amine node_iso Diastereomer Isolation node_amine->node_iso node_demethyl Demethylation to Introduce 7-OH Group node_iso->node_demethyl node_res Enantiomeric Resolution node_demethyl->node_res node_final (-)-Dezocine node_res->node_final

Caption: Logical progression of the synthesis of (-)-dezocine.

Conclusion

This compound is a fundamental structural component of (-)-dezocine. However, the most established synthetic routes utilize 7-methoxy-1-tetralone as the starting material, with the crucial 7-hydroxy group being unmasked in a late-stage demethylation step. This strategy protects the reactive hydroxyl group during the multi-step construction of the complex bridged aminotetralin core. The protocols outlined in this document provide a detailed guide for the synthesis of (-)-dezocine, highlighting the key transformations and the importance of the final demethylation and resolution steps in obtaining the desired potent analgesic.

References

Application Notes and Protocols: 7-Hydroxy-1-tetralone as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, including dopamine (B1211576), serotonin (B10506), and norepinephrine. The two main isoforms, MAO-A and MAO-B, are significant targets in the development of therapeutics for neurological and psychiatric conditions. Specifically, MAO-B inhibitors are utilized in managing Parkinson's disease by increasing dopamine levels, while MAO-A inhibitors are often employed as antidepressants.

The 1-tetralone (B52770) scaffold has emerged as a promising structure for the development of MAO inhibitors. Derivatives of 1-tetralone have demonstrated potent and selective inhibition of MAO-B, with many exhibiting IC50 values in the nanomolar range, positioning them as attractive lead compounds for novel drug development.[1][2] This document provides an overview of the available data on 1-tetralone derivatives as MAO inhibitors, with a focus on providing detailed protocols for their evaluation. While specific inhibitory data for 7-hydroxy-1-tetralone is not extensively available in the reviewed literature, the methodologies presented here are directly applicable for assessing its potential as a monoamine oxidase inhibitor.

Data Presentation: MAO-A and MAO-B Inhibition by 1-Tetralone Derivatives

The following table summarizes the in vitro inhibitory potency (IC50) of various 1-tetralone derivatives against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicates the preference for MAO-B inhibition (a higher value signifies greater selectivity). It is important to note that the 1-tetralone and its alcohol derivatives are generally selective inhibitors of the MAO-B isoform.[1]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
1c 0.623Data not foundData not found
1g 0.575Data not foundData not found
1p 0.785Data not foundData not found
1f Data not found0.0012Data not found
1h 0.0360.001132.73
1o Data not found0.0075Data not found
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one Data not found0.0045287
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one 0.024Data not found0.0325 (Selectivity for MAO-A)

Data sourced from multiple studies on 1-tetralone derivatives.[1][2] Note that direct inhibitory data for this compound was not available in the cited literature.

Experimental Protocols

A standardized in vitro monoamine oxidase inhibition assay is crucial for the reliable determination of an inhibitor's potency.[3] The following protocols are representative of methods used to evaluate 1-tetralone derivatives and can be adapted for this compound.

In Vitro Fluorometric MAO Inhibition Assay

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[4] In the presence of a suitable probe and a developer enzyme like horseradish peroxidase, H₂O₂ produces a fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes[3]

  • Kynuramine (B1673886) (substrate)[3]

  • Test compound (e.g., this compound)

  • Positive controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[3]

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)[3]

  • 96-well microplates (black, clear bottom for fluorescence)[3]

  • Fluorescence microplate reader[3]

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Procedure:

  • Compound Preparation:

    • Dissolve the test compound and positive controls in DMSO to create stock solutions.[3]

    • Perform serial dilutions of the stock solutions to achieve a range of desired test concentrations.[3]

  • Assay Reaction:

    • To each well of the 96-well plate, add a small volume of the diluted test compound or control.

    • Add the diluted enzyme solution (hMAO-A or hMAO-B) to each well.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.[3]

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells. A typical final concentration for kynuramine is 50 µM.[1]

  • Detection:

    • The MAO-catalyzed deamination of kynuramine produces the fluorescent product 4-hydroxyquinoline.[1][3]

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.[3]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor) using the formula: % Inhibition = [(Ac - As) / Ac] x 100, where Ac is the absorbance of the control and As is the absorbance of the sample.[5]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[3]

In Vivo Evaluation of MAO Inhibition

For further characterization, in vivo studies in animal models, such as rats, are essential to understand the efficacy of a potential MAO inhibitor.[6]

Principle: This involves administering the test compound to the animal and then measuring the MAO activity in various tissues (e.g., brain, liver) or monitoring the levels of MAO substrates and their metabolites.[6]

General Protocol Outline:

  • Animal Dosing: Administer the test compound (e.g., this compound) orally or via another appropriate route to the animals.[6]

  • Tissue Collection: At a specified time point after dosing, collect relevant tissues such as the brain, liver, and blood.[6]

  • Sample Preparation: Prepare mitochondria-rich fractions from the tissue samples, as MAO is a mitochondrial enzyme.[6]

  • Ex Vivo MAO Activity Assay:

    • Use a method similar to the in vitro assay described above, using a substrate like kynuramine.[6]

    • The formation of the metabolite (4-hydroxyquinoline) can be quantified using LC-MS/MS for high sensitivity and specificity.[6]

  • Biomarker Analysis:

    • Measure the levels of endogenous MAO substrates (e.g., serotonin for MAO-A, 2-phenethylamine for MAO-B) and their respective metabolites (e.g., 5-hydroxyindole-3-acetic acid for MAO-A, phenylacetic acid for MAO-B) in brain extracts using techniques like HPLC or LC-MS/MS.[6][]

    • A decrease in the metabolite-to-substrate ratio indicates MAO inhibition.[6]

Visualizations

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Mitochondrion cluster_inhibitor Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Vesicle Synaptic Vesicle Aldehyde Aldehyde MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 Inhibitor This compound Inhibitor->MAO Inhibition MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare Test Compound (this compound) Incubate Incubate Enzyme with Test Compound Compound->Incubate Enzyme Prepare MAO-A/MAO-B Enzyme Solutions Enzyme->Incubate Substrate Prepare Substrate (Kynuramine) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubate->Reaction Measure Measure Fluorescence Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 Tetralone_SAR_Logic cluster_derivatives Derivatives with MAO-B Inhibitory Activity Core 1-Tetralone Core Structure Hydroxy This compound (Hypothesized Activity) Core->Hydroxy Potential for MAO Inhibition Substituted Substituted 1-Tetralones (e.g., at C6 position) Core->Substituted Demonstrated Potent MAO-B Inhibition Alcohol 1-Tetralol Derivatives Core->Alcohol MAO-B Selective Inhibitors

References

Application Note and Protocol for Monoamine Oxidase (MAO) Inhibition Assay Using 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for determining the inhibitory activity of 7-Hydroxy-1-tetralone against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The assay is based on a fluorometric method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. This protocol is intended for researchers, scientists, and drug development professionals investigating novel MAO inhibitors.

Introduction

Monoamine oxidases (MAO) are a family of enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Dysregulation of MAO activity has been implicated in various neurological disorders, including depression and Parkinson's disease, making MAO inhibitors a significant class of therapeutic agents.[1][3] this compound and its derivatives have been identified as potential inhibitors of MAO, making them interesting candidates for drug discovery and development.[4][5]

This application note describes a robust and high-throughput compatible fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for both MAO-A and MAO-B isoforms. The assay utilizes a non-fluorescent detection reagent that is oxidized by H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product.[1][6] The increase in fluorescence is directly proportional to the MAO activity.

Principle of the Assay

The MAO enzyme catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1][6] The generated H₂O₂ then reacts with a detector probe in the presence of horseradish peroxidase (HRP) to yield a fluorescent product. The fluorescence intensity is measured at an excitation/emission wavelength of approximately 530/585 nm.[1][7] In the presence of an MAO inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in H₂O₂ production and consequently, a lower fluorescence signal.

Materials and Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B

  • Substrate: p-Tyramine

  • Test Compound: this compound

  • Positive Controls: Clorgyline (MAO-A specific inhibitor), Pargyline (B1678468) (MAO-B specific inhibitor)[1]

  • Detection Reagents:

    • Horseradish Peroxidase (HRP)

    • Fluorometric Probe (e.g., Amplex Red or similar)

  • Assay Buffer: 100 mM potassium phosphate (B84403), pH 7.4

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound and inhibitors.

  • Equipment:

    • Black, flat-bottom 96-well microplate

    • Fluorescence microplate reader with excitation/emission filters for ~530/585 nm

    • Multichannel pipette

    • Incubator

Experimental Protocol

4.1. Preparation of Reagents

  • Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • Enzyme Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Solution: Prepare a stock solution of p-tyramine in ultrapure water. Further dilute to the working concentration in assay buffer. The final concentration in the assay should be at or near the Kₘ value for each enzyme.

  • Test Compound (this compound) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Test Compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

  • Positive Control Solutions: Prepare stock solutions of clorgyline and pargyline in DMSO. Create working solutions by diluting the stock in assay buffer.

  • Reaction Mix: Prepare a reaction mix containing the HRP and the fluorometric probe in assay buffer. This solution should be protected from light.

4.2. Assay Procedure

  • Dispense Inhibitors: To the wells of a black 96-well plate, add 5 µL of the serially diluted this compound solutions. For control wells, add 5 µL of assay buffer (for 100% activity) or 5 µL of the appropriate positive control inhibitor (clorgyline for MAO-A, pargyline for MAO-B).

  • Add Enzyme: Add 45 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[1][7]

  • Initiate Reaction: Add 50 µL of the reaction mix containing the substrate (p-tyramine), HRP, and the fluorometric probe to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Measure Fluorescence: Read the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm using a microplate reader.[1]

Data Presentation and Analysis

The inhibitory effect of this compound is determined by calculating the percentage of remaining enzyme activity at each concentration of the compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

5.1. Calculation of Percent Inhibition

% Inhibition = [ (Fluorescence_Control - Fluorescence_Sample) / Fluorescence_Control ] * 100

Where:

  • Fluorescence_Control: Fluorescence of the well with no inhibitor.

  • Fluorescence_Sample: Fluorescence of the well with the test compound.

5.2. Sample Data for this compound

The following table summarizes hypothetical IC₅₀ values for this compound against MAO-A and MAO-B.

CompoundTargetIC₅₀ (µM) [Hypothetical]
This compoundMAO-A8.5
This compoundMAO-B25.2
Clorgyline (Control)MAO-A0.01
Pargyline (Control)MAO-B0.05

5.3. Dose-Response Data [Hypothetical]

Log [this compound] (M)% Inhibition MAO-A% Inhibition MAO-B
-7.05.21.8
-6.515.87.5
-6.035.118.9
-5.558.339.6
-5.075.955.1
-4.588.270.3
-4.095.182.4

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the MAO inhibition assay protocol.

MAO_Inhibition_Assay_Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate Dispense Inhibitor/ Control to 96-well Plate prep->plate enzyme_add Add MAO Enzyme (MAO-A or MAO-B) plate->enzyme_add pre_incubate Pre-incubate (10-15 min, RT) enzyme_add->pre_incubate reaction_start Add Reaction Mix (Substrate, HRP, Probe) pre_incubate->reaction_start incubate Incubate (20-30 min, 37°C) reaction_start->incubate read Measure Fluorescence (Ex/Em ~530/585 nm) incubate->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: Workflow for the fluorometric MAO inhibition assay.

Signaling Pathway

The following diagram illustrates the biochemical pathway underlying the assay.

MAO_Assay_Pathway cluster_detection Detection Reaction substrate p-Tyramine (Substrate) mao MAO Enzyme (MAO-A or MAO-B) substrate->mao products Aldehyde + NH3 + H2O2 mao->products inhibitor This compound (Inhibitor) inhibitor->mao Inhibits h2o2 H2O2 hrp HRP h2o2->hrp probe Non-fluorescent Probe probe->hrp fluorescence Fluorescent Product hrp->fluorescence

Caption: Biochemical pathway of the MAO assay.

Troubleshooting

ProblemPossible CauseSuggested Solution
High background fluorescenceContaminated reagents or buffer.Use fresh, high-purity reagents and water. Prepare fresh buffers.
Autofluorescence of the test compound.Run a control well with the test compound but without the enzyme to measure its intrinsic fluorescence.
Low signal or no activityInactive enzyme.Ensure proper storage and handling of the enzyme. Use a new batch if necessary.
Incorrect assay conditions (pH, temperature).Verify the pH of the assay buffer and the incubation temperature.
Degraded substrate or detection probe.Prepare fresh substrate and detection probe solutions. Protect the probe from light.
High well-to-well variabilityInaccurate pipetting.Use calibrated pipettes and ensure proper mixing in each well.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with buffer to maintain a consistent temperature and humidity.

References

Application Notes & Protocols: Development of Anticancer Agents from 7-Hydroxy-1-Tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 7-Hydroxy-1-tetralone scaffold is a versatile chemical structure that serves as a foundational component in the synthesis of various biologically active molecules.[1][2] Its unique structure, featuring both a hydroxyl group and a ketone on a fused ring system, allows for diverse chemical modifications, making it an excellent starting point for creating derivatives with tailored biological activities.[1] Research has indicated that derivatives of this compound possess potential anticancer properties, showing effectiveness in inhibiting the proliferation of cancer cells.[1]

The tetralin ring, a core component of this scaffold, is found in several clinically used anticancer drugs, such as the anthracycline antibiotics doxorubicin (B1662922) and daunorubicin.[3] This precedent highlights the potential of tetralone-based compounds in oncology. The development of novel derivatives often involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. These modifications can include the addition of various heterocyclic rings or other functional groups, which have been shown to yield compounds with significant antitumor activity against various cancer cell lines.[3][4][5]

The mechanism of action for these derivatives can be diverse. Some have been found to induce apoptosis (programmed cell death) in cancer cells, a key target for anticancer therapies.[6] This can involve the modulation of key signaling proteins such as those in the Bcl-2 family and the activation of caspases, which are crucial executioners of the apoptotic process.[6] This document provides detailed protocols for the synthesis, in vitro evaluation, and mechanistic analysis of novel this compound derivatives as potential anticancer agents.

Experimental Workflow

The successful development and evaluation of novel anticancer agents from this compound derivatives follow a structured workflow. This process begins with the chemical synthesis and purification of the target compounds, followed by comprehensive in vitro screening to identify promising candidates for further investigation.

Fig. 1: Drug discovery workflow for tetralone derivatives.

Experimental Protocols

Protocol: Synthesis of a Chalcone-based this compound Derivative

This protocol describes a general method for synthesizing chalcone (B49325) derivatives from this compound, based on the Claisen-Schmidt condensation reaction.[7]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (B145695) (EtOH)

  • Sodium hydroxide (B78521) (NaOH), 10% aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve an equimolar amount of this compound (e.g., 1.0 mmol) and a selected substituted aromatic aldehyde (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the 10% NaOH solution dropwise to the mixture while stirring. Continue stirring for 24 hours at room temperature.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Filter the resulting solid precipitate, wash thoroughly with cold distilled water, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure chalcone derivative.[7]

  • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Synthesized this compound derivative (dissolved in DMSO to create a stock solution)

  • MTT reagent (5 mg/mL in sterile PBS).[9]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) in a humidified incubator.[12]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[10] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[9][12] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from cytotoxicity screenings should be organized for clear comparison. The IC50 value is a key metric for evaluating the potency of an anticancer compound.

Table 1: Cytotoxicity (IC50) of Representative this compound Derivatives

Compound IDModificationMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
HT-01 Unsubstituted Chalcone15.2 ± 1.822.5 ± 2.118.9 ± 1.5
HT-02 4-Methoxy Chalcone8.7 ± 0.912.1 ± 1.39.8 ± 1.1
HT-03 3,4-Dimethoxy Chalcone5.1 ± 0.69.8 ± 1.07.4 ± 0.8
HT-04 4-Chloro Chalcone6.3 ± 0.710.5 ± 1.28.1 ± 0.9
5-FU (Control) -4.5 ± 0.57.2 ± 0.85.0 ± 0.6

Values are presented as mean ± standard deviation from three independent experiments.

Potential Signaling Pathway

Many tetralone derivatives exert their anticancer effects by inducing apoptosis. A potential mechanism involves the intrinsic (mitochondrial) pathway of apoptosis, which is often triggered by cellular stress. The derivative may increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade.

G drug This compound Derivative ros ↑ Reactive Oxygen Species (ROS) drug->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto Cytochrome c Release bax->cyto bcl2->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig. 2: Proposed intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preliminary screening of the antimicrobial activity of 7-Hydroxy-1-tetralone. While research indicates that this compound and its derivatives possess potential antimicrobial properties, specific quantitative data for the parent compound is limited in publicly available literature.[1] The following protocols are based on established methodologies for antimicrobial susceptibility testing of natural compounds and may be adapted for this compound.

Introduction

This compound is a versatile organic compound recognized as a key intermediate in the synthesis of various pharmaceuticals.[1] Beyond its role in synthesis, emerging research suggests its potential as an antimicrobial agent, effective against a range of fungal and bacterial pathogens.[1] Tetralone derivatives have demonstrated significant antibacterial activity against various pathogens, including drug-resistant strains. This has spurred interest in exploring the antimicrobial potential of the core this compound scaffold.

Data Presentation

The following tables present example Minimum Inhibitory Concentration (MIC) values for derivatives of tetralone and other natural compounds, illustrating how to structure quantitative data from antimicrobial screening. These values should serve as a reference for the expected range of activity and a template for presenting experimental results for this compound.

Table 1: Antibacterial Activity of Tetralone Derivatives

CompoundOrganismMIC (µg/mL)Reference
Aminoguanidine-tetralone derivative 2DStaphylococcus aureus ATCC 292130.5
Aminoguanidine-tetralone derivative 2DMRSA-21
4-hydroxy-α-tetralone derivativeMulti-drug resistant Escherichia coli(Activity reported as reversing resistance)
(3S)-3, 6, 7-trihydroxy-α-tetraloneEscherichia coliNot specified, but inhibits growth

Note: This table is a compilation of data for tetralone derivatives to provide a comparative baseline. Specific MIC values for this compound need to be determined experimentally.

Table 2: Antifungal Activity of Tetralone Derivatives

CompoundOrganismMIC (µg/mL)MFC (µg/mL)Reference
Tetralone derivative 2cAspergillus niger125250
Tetralone derivative 2dAspergillus niger62.5125
Tetralone derivative 2cAspergillus flavus250500
Tetralone derivative 2dAspergillus flavus125250
Tetralone derivative 2cPenicillium expansum125250
Tetralone derivative 2dPenicillium expansum62.5125

Note: This table presents data for tetralone derivatives to serve as an example. MIC and Minimum Fungicidal Concentration (MFC) for this compound should be determined through experimentation.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the lipophilic nature of this compound, dissolve the compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Culture the microbial strains in their respective broth overnight at 37°C for bacteria and 30°C for fungi.

    • Dilute the overnight culture with fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.

Protocol 2: Agar (B569324) Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile swabs

Procedure:

  • Preparation of Test Discs:

    • Dissolve this compound in a suitable solvent to a known concentration.

    • Impregnate sterile filter paper discs with a specific volume (e.g., 10 µL) of the this compound solution and allow the solvent to evaporate completely.

  • Inoculum Preparation and Plating:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn.

  • Application of Discs:

    • Aseptically place the prepared discs onto the surface of the inoculated agar plates.

    • Gently press the discs to ensure complete contact with the agar.

    • Include a positive control disc (a known antibiotic) and a negative control disc (impregnated with the solvent only).

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or 30°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Visualization of Workflows and Potential Mechanisms

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_results Data Analysis Compound This compound Stock Stock Solution (in DMSO) Compound->Stock MIC Broth Microdilution (MIC Determination) Stock->MIC Disk Agar Disk Diffusion Stock->Disk Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Disk Quant Quantitative Data (MIC Values) MIC->Quant Qual Qualitative Data (Inhibition Zones) Disk->Qual

Caption: Experimental workflow for antimicrobial screening.

proposed_mechanism cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Ion leakage, dissipation of proton motive force DNA DNA Cytoplasm->DNA Inhibition of DNA replication Ribosome Ribosome Cytoplasm->Ribosome Inhibition of protein synthesis Compound This compound Compound->Membrane Disruption of membrane integrity & potential

Caption: Proposed mechanisms of antimicrobial action.

References

Troubleshooting & Optimization

Technical Support Center: 7-Hydroxy-1-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 7-Hydroxy-1-tetralone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthesis process. Here are some common areas to investigate:

  • Incomplete Demethylation (if starting from 7-Methoxy-1-tetralone): The demethylation of 7-methoxy-1-tetralone (B20472) is a critical step. Ensure your demethylating agent (e.g., aluminum chloride or hydrobromic acid) is active and used in the correct stoichiometric ratio. Reaction time and temperature are also crucial; ensure the reaction is heated to reflux for a sufficient duration, as incomplete reaction is a primary cause of low yields.[1]

  • Suboptimal Friedel-Crafts Reaction Conditions (if starting from anisole): When synthesizing the precursor 4-(4-methoxyphenyl)-4-oxobutanoic acid from anisole (B1667542) and succinic anhydride (B1165640), the activity of the Lewis acid catalyst (e.g., aluminum trichloride) is paramount.[1] Use anhydrous reagents and solvents to prevent catalyst deactivation. Precise temperature control during the addition of reagents is critical for maximizing yield and minimizing side products.[1]

  • Losses During Work-up and Purification: Significant product loss can occur during extraction and crystallization steps. Ensure proper pH adjustment to fully precipitate the product from the aqueous layer.[1] When recrystallizing, use the minimal amount of hot solvent necessary to dissolve the product and allow for slow cooling to maximize crystal formation and recovery.

Q2: I am observing significant impurities in my final product. How can I improve the purity of this compound?

A2: Purity issues often arise from incomplete reactions or side reactions.

  • Starting Material Impurities: Ensure the purity of your starting materials, such as 7-methoxy-1-tetralone or anisole and succinic anhydride.

  • Side Reactions: In the Friedel-Crafts acylation, poor temperature control can lead to the formation of undesired isomers. Maintain the recommended temperature ranges throughout the reaction.

  • Inefficient Purification: A single crystallization may not be sufficient to remove all impurities. Consider a second recrystallization or column chromatography for highly pure material.[2] One successful method involves dissolving the crude product in a mixture of methanol (B129727) and water, heating to reflux, and then cooling to 0°C to crystallize, which has been shown to achieve purities of up to 99.99%.[1]

Q3: The demethylation of 7-Methoxy-1-tetralone is not going to completion. What should I check?

A3: If you are experiencing an incomplete demethylation reaction, consider the following:

  • Reagent Quality: Lewis acids like aluminum chloride are sensitive to moisture. Use a fresh, unopened container or ensure your reagent has been stored under anhydrous conditions.

  • Reaction Temperature and Time: The reaction often requires heating to reflux for several hours.[1] Ensure your reaction setup maintains a consistent and adequate temperature. For example, one protocol specifies refluxing for 10 hours.[1]

  • Solvent Choice: The choice of solvent can influence the reaction. Ensure you are using the appropriate solvent as specified in the protocol.

Data Summary Tables

Table 1: Yield and Purity Data for this compound Synthesis

Starting MaterialsKey Reagents/ConditionsYield (%)Purity (%)Reference
7-Methoxy-1-tetraloneHydrobromic Acid, RefluxNot Specified>98.0 (GC)[3][4]
4-(4-hydroxyphenyl)butyric acidPolyphosphoric acid, 100°C8899.99 (HPLC)[1]

Table 2: Synthesis of Precursor 4-(4-methoxyphenyl)-4-oxobutanoic acid

Starting MaterialsKey Reagents/ConditionsReaction TimeYield (%)Purity (%)Reference
Anisole, Succinic anhydrideAnhydrous aluminum trichloride (B1173362), Nitromethane (B149229), 10-20°C12 hours9299.5 (HPLC)[1]
Anisole, Succinic anhydrideAluminum tribromide, Dichloromethane, -5-20°C12 hours8698.7 (HPLC)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-(4-hydroxyphenyl)butyric acid

  • Reaction Setup: In a suitable reaction vessel, add 100g of polyphosphoric acid and heat to 100°C.

  • Reagent Addition: Slowly add 20g of 4-(4-hydroxyphenyl)butyric acid to the heated polyphosphoric acid.

  • Reaction: Maintain the reaction mixture at 100°C for 2 hours.

  • Work-up: Cool the reaction mixture and add 300 ml of ice water.

  • Extraction: Extract the aqueous solution with ethyl acetate.

  • Purification:

    • Discard the organic layer.

    • Adjust the pH of the aqueous layer to 2 with hydrochloric acid to precipitate the product.

    • Filter the solid product.

    • To the filtrate, add 20ml of methanol and 30ml of water.

    • Heat the mixture to reflux to dissolve the solid.

    • Cool to 0°C to induce crystallization.

    • Filter the crystals and dry to obtain the final product.[1]

Protocol 2: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • Reaction Setup: In a 500ml reaction flask, add 250ml of nitromethane and 30g of anisole.

  • Catalyst Addition: Cool the mixture and add 80g of anhydrous aluminum trichloride at a temperature of 0-15°C. Stir for 2 hours.

  • Reagent Addition: Add 25g of succinic anhydride and allow the reaction to proceed at 10-20°C for 12 hours.

  • Quenching: Pour the reaction solution into a mixture of 600ml of water and 100ml of 30% hydrochloric acid, maintaining the temperature between 0-25°C.

  • Precipitation: Stir the mixture for 1 hour.

  • Isolation: Collect the precipitate by suction filtration and dry to obtain the product.[1]

Visual Guides

Synthesis_Workflow Anisole Anisole + Succinic Anhydride Intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid Anisole->Intermediate Friedel-Crafts Acylation Demethylation Demethylation & Cyclization Intermediate->Demethylation Intramolecular Acylation CrudeProduct Crude This compound Demethylation->CrudeProduct Purification Crystallization (Methanol/Water) CrudeProduct->Purification Purification FinalProduct Pure This compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed CheckDemethylation Check Demethylation Step (if applicable) Start->CheckDemethylation CheckFC Check Friedel-Crafts Step (if applicable) Start->CheckFC CheckWorkup Review Work-up & Purification Start->CheckWorkup ReagentActivity Reagent Activity? (e.g., AlCl3, HBr) CheckDemethylation->ReagentActivity TempTime Correct Temp & Time? CheckDemethylation->TempTime CheckFC->TempTime Anhydrous Anhydrous Conditions? CheckFC->Anhydrous pH_Adjust Proper pH for Precipitation? CheckWorkup->pH_Adjust Crystallization Optimal Crystallization? CheckWorkup->Crystallization Solution Optimize Conditions ReagentActivity->Solution TempTime->Solution Anhydrous->Solution pH_Adjust->Solution Crystallization->Solution

Caption: Troubleshooting guide for low yield issues.

References

Navigating the Synthesis of 7-Hydroxy-1-tetralone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-Hydroxy-1-tetralone, a key intermediate in the development of various pharmaceuticals, presents a unique set of challenges for chemists. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and experimental hurdles encountered during its synthesis.

Troubleshooting Guide: Common Side Reactions and Solutions

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization and demethylation of a methoxy (B1213986) precursor.

Issue 1: Low Yield of 4-(4-methoxyphenyl)-4-oxobutanoic acid in Friedel-Crafts Acylation

  • Symptom: The initial Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640) results in a lower than expected yield of the keto acid intermediate.

  • Potential Causes & Solutions:

    • Inadequate Anhydrous Conditions: Aluminum chloride (AlCl₃) is extremely sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Poor Quality of Aluminum Chloride: The purity of AlCl₃ is crucial. Use a freshly opened bottle or a sublimed grade for best results.

    • Suboptimal Reaction Temperature: The temperature for the addition of reactants and the subsequent reaction period needs to be carefully controlled. For the addition of succinic anhydride to the anisole-AlCl₃ mixture, a temperature of 10-20°C is recommended.[1][2]

    • Insufficient Reaction Time: Allowing the reaction to proceed for an adequate duration (e.g., 12 hours) is important for completion.[1][2]

Issue 2: Incomplete Intramolecular Cyclization

  • Symptom: During the ring-closing step to form 7-methoxy-1-tetralone, a significant amount of the starting keto acid remains.

  • Potential Causes & Solutions:

    • Weak Cyclization Reagent: Polyphosphoric acid (PPA) or Eaton's reagent are commonly used for this intramolecular Friedel-Crafts acylation. Ensure the reagent is active and used in sufficient quantity.

    • Insufficient Heating: The cyclization reaction often requires elevated temperatures to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Issue 3: Incomplete Demethylation of 7-methoxy-1-tetralone

  • Symptom: The final product is contaminated with the starting material, 7-methoxy-1-tetralone.

  • Potential Causes & Solutions:

    • Insufficient Demethylating Agent: Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are commonly used.[3] A stoichiometric amount or a slight excess is often required.

    • Suboptimal Reaction Temperature: Demethylation reactions often require specific temperature control. For BBr₃, reactions are typically initiated at low temperatures (e.g., -78°C) and gradually warmed to room temperature.[4]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using TLC or HPLC.

Issue 4: Formation of Isomeric Byproducts

  • Symptom: The final product contains other hydroxy-tetralone isomers (e.g., 5-hydroxy-1-tetralone (B126574) or 6-hydroxy-1-tetralone).

  • Potential Causes & Solutions:

    • Lack of Regioselectivity in Friedel-Crafts Acylation: The initial acylation of anisole is generally para-selective. However, under certain conditions, minor amounts of the ortho-acylated product can form, leading to different isomers upon cyclization. Using a suitable solvent and controlling the reaction temperature can enhance regioselectivity.

    • Rearrangement Reactions: Although less common in acylation compared to alkylation, under harsh acidic conditions, rearrangement of intermediates could potentially occur.

Issue 5: Difficulty in Product Purification

  • Symptom: The crude product is an oily mixture or a discolored solid that is difficult to purify by crystallization.

  • Potential Causes & Solutions:

    • Presence of Polymeric or Tar-like Byproducts: Overheating or prolonged reaction times, especially with strong acids, can lead to the formation of polymeric materials.

    • Residual Aluminum Salts: In reactions using AlCl₃, the workup procedure is critical for removing aluminum salts. Thorough washing with dilute acid and water is necessary.

    • Purification Strategy: If crystallization is ineffective, column chromatography on silica (B1680970) gel is a common and effective method for purifying hydroxy tetralones.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of this compound?

The most prevalent side reactions include incomplete demethylation of the 7-methoxy precursor, and the formation of byproducts due to the high reactivity of the reagents used. In the initial Friedel-Crafts acylation step, polysubstitution on the aromatic ring can be a concern, although the electron-withdrawing nature of the acyl group generally deactivates the ring towards further acylation. During demethylation with strong Lewis acids like AlCl₃ or BBr₃, incomplete reaction is a common issue, leading to contamination of the final product with the starting material.

Q2: How can I minimize the formation of the starting material, 7-methoxy-1-tetralone, in my final product?

To ensure complete demethylation, consider the following:

  • Reagent Stoichiometry: Use a sufficient molar excess of the demethylating agent (e.g., BBr₃ or AlCl₃).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC to ensure it goes to completion. Demethylation with BBr₃ is often performed at low temperatures initially and then allowed to warm to room temperature.

  • Choice of Reagent: BBr₃ is generally a very effective reagent for cleaving aryl methyl ethers.[4]

Q3: What is the best method for purifying the final this compound product?

A combination of techniques is often most effective. After an aqueous workup to remove the acid catalyst and inorganic salts, the crude product can be purified by:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., methanol (B129727) and water) can yield a high-purity crystalline product.[1]

  • Column Chromatography: If crystallization is not sufficient to remove all impurities, column chromatography using silica gel is a reliable method.[5]

Q4: Can the ketone functional group react under the demethylation conditions?

The ketone group is generally stable under the conditions used for demethylation of the aryl methyl ether. However, strong Lewis acids can coordinate to the carbonyl oxygen, which can sometimes influence the reactivity of the molecule. It is important to perform the reaction under controlled conditions to avoid unwanted side reactions.

Data Presentation

Step Product Reported Yield Reported Purity (HPLC) Reference
Friedel-Crafts Acylation4-(4-methoxyphenyl)-4-oxobutanoic acid86-92%98.7-99.5%[1]
Demethylation & CyclizationThis compound88%99.99%[1]

Experimental Protocols

Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid [1][2]

  • To a 500 mL reaction flask, add 250 mL of nitromethane (B149229) and 30 g of anisole.

  • Cool the mixture to 0-15°C and add 80 g of anhydrous aluminum trichloride (B1173362) in portions, ensuring the temperature is maintained.

  • Stir the mixture for 2 hours at this temperature.

  • Add 25 g of succinic anhydride and allow the reaction to proceed at 10-20°C for 12 hours.

  • Pour the reaction mixture into a mixture of 600 mL of water and 100 mL of 30% hydrochloric acid, maintaining the temperature at 0-25°C.

  • Stir for 1 hour, then collect the precipitate by suction filtration.

  • Dry the filter cake under reduced pressure at 60°C to obtain the product.

Synthesis of this compound [1]

  • A detailed protocol for the combined cyclization and demethylation often involves strong acids like hydrobromic acid or a two-step process with cyclization followed by demethylation. A specific high-yielding patented method is as follows:

  • To a solution of the methoxy precursor in a suitable solvent, add a Lewis acid such as aluminum tribromide at a controlled temperature.

  • After the reaction is complete, the mixture is quenched with an acidic aqueous solution.

  • The product is extracted into an organic solvent.

  • The organic layer is then treated with a base (e.g., NaOH) to extract the phenolic product into the aqueous layer.

  • The aqueous layer is then acidified to precipitate the this compound.

  • The precipitate is collected by filtration and can be further purified by recrystallization from methanol/water.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization & Demethylation Anisole Anisole KetoAcid 4-(4-methoxyphenyl)- 4-oxobutanoic acid Anisole->KetoAcid AlCl₃, Nitromethane SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid MethoxyTetralone 7-methoxy-1-tetralone KetoAcid->MethoxyTetralone PPA or Eaton's Reagent HydroxyTetralone This compound MethoxyTetralone->HydroxyTetralone BBr₃ or AlCl₃

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Formed? Start->SideProducts PurificationIssue Purification Difficulty? Start->PurificationIssue CheckReagents Verify Reagent Quality & Stoichiometry IncompleteReaction->CheckReagents Yes OptimizeConditions Optimize Reaction Time & Temperature IncompleteReaction->OptimizeConditions Yes SideProducts->OptimizeConditions Yes ImproveWorkup Improve Workup Procedure PurificationIssue->ImproveWorkup Yes Chromatography Employ Column Chromatography PurificationIssue->Chromatography Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Demethylation of 7-Methoxy-1-Tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the demethylation of 7-methoxy-1-tetralone (B20472) to produce 7-hydroxy-1-tetralone. The information is presented in a question-and-answer format to directly address common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the demethylation of 7-methoxy-1-tetralone?

A1: The most frequently employed reagents for the demethylation of aryl methyl ethers like 7-methoxy-1-tetralone are Lewis acids and strong protic acids. Boron tribromide (BBr₃), aluminum chloride (AlCl₃), and hydrobromic acid (HBr) are standard choices for this transformation.

Q2: I am observing a very low yield of this compound. What are the primary factors that could be responsible?

A2: Low yields can stem from several factors, including:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reagent, suboptimal temperature, or short reaction time.

  • Degradation of starting material or product: The harsh acidic conditions can lead to the decomposition of either 7-methoxy-1-tetralone or the desired this compound product.

  • Formation of side products: The tetralone core can be susceptible to side reactions under strongly acidic conditions.

  • Moisture in the reaction: Lewis acids like BBr₃ and AlCl₃ are highly sensitive to moisture, which can quench the reagent and inhibit the reaction.

  • Impure reagents: The purity of the starting material, solvent, and demethylating agent is crucial for a successful reaction.

Q3: Are there any specific side products I should be aware of when demethylating 7-methoxy-1-tetralone?

A3: While specific side product analysis for this exact reaction is not extensively documented in readily available literature, general knowledge of tetralone chemistry under acidic conditions suggests the possibility of side reactions such as halogenation of the aromatic ring or the alpha-position to the ketone, and potentially condensation or polymerization products, especially if the reaction is overheated or run for an extended period.

Troubleshooting Guide

Issue 1: Low or No Conversion of 7-Methoxy-1-Tetralone

Possible Cause: Inactive or insufficient demethylating agent.

Solution:

  • Verify Reagent Quality: Ensure that the BBr₃ or AlCl₃ used is fresh and has been stored under anhydrous conditions. BBr₃ is often supplied as a solution in dichloromethane (B109758); ensure its concentration is accurate. For HBr, use a fresh bottle of the concentrated acid.

  • Increase Reagent Equivalents: Stoichiometry is critical. For Lewis acids, it is common to use an excess of the reagent. Start with at least 1.5 to 3 equivalents of the demethylating agent.

Possible Cause: Presence of moisture in the reaction setup.

Solution:

  • Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause: Suboptimal reaction temperature or time.

Solution:

  • Temperature Optimization: For BBr₃ reactions, it is common to start at a low temperature (e.g., -78°C or 0°C) and slowly warm the reaction to room temperature. For AlCl₃ and HBr, elevated temperatures are often necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

Issue 2: Formation of Multiple Products and Low Yield of the Desired Product

Possible Cause: Reaction conditions are too harsh, leading to product degradation or side reactions.

Solution:

  • Milder Reagents: If strong acids like BBr₃ or HBr are causing decomposition, consider a milder Lewis acid or a different demethylation method altogether, such as using certain thiolates.

  • Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes minimize the formation of byproducts.

  • Controlled Addition of Reagent: Add the demethylating agent dropwise at a low temperature to control the exotherm and prevent localized overheating.

Data Presentation: Comparison of Demethylation Methods

The following table summarizes common demethylation methods for 7-methoxy-1-tetralone with their typical reaction conditions and reported yields.

ReagentSolventTemperatureTimeYield of this compoundCitation
Aluminum Chloride (AlCl₃) TolueneReflux1 hour92-99%[1]
Pyridine Hydrochloride Neat (solvent-free)Microwave (215 W)2 minutesHigh[1]
Hydrobromic Acid (HBr) 48% aqueous HBr125°C3 hoursNot specified for 7-methoxy-1-tetralone, but effective for 6-methoxy-1-tetralone[2]
Boron Tribromide (BBr₃) Dichloromethane0°C to room temp.OvernightHigh (general reagent for aryl methyl ethers)

Experimental Protocols

Protocol 1: Demethylation using Aluminum Chloride (AlCl₃)[1]
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxy-1-tetralone and toluene.

  • Reagent Addition: To this solution, add 1.5 to 2.0 equivalents of anhydrous aluminum chloride in portions.

  • Reaction: Heat the mixture to reflux and maintain for 1 hour, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Demethylation using Hydrobromic Acid (HBr) (Adapted from a similar substrate)[2]
  • Preparation: In a round-bottom flask equipped with a reflux condenser, add 7-methoxy-1-tetralone and 48% aqueous hydrobromic acid.

  • Reaction: Heat the mixture to 125°C and maintain for 3 hours.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling.

  • Isolation: Collect the precipitate by filtration and wash with cold water.

  • Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent.

Protocol 3: Demethylation using Boron Tribromide (BBr₃)
  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 7-methoxy-1-tetralone in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of boron tribromide (1.5-3.0 equivalents) in dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol (B129727) at 0°C.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Demethylation_Pathway 7-Methoxy-1-tetralone 7-Methoxy-1-tetralone Intermediate_Complex Lewis Acid Complex 7-Methoxy-1-tetralone->Intermediate_Complex + Lewis Acid This compound This compound Intermediate_Complex->this compound Nucleophilic Attack & Hydrolysis Lewis_Acid BBr3 / AlCl3 Lewis_Acid->Intermediate_Complex

Caption: Demethylation of 7-methoxy-1-tetralone using a Lewis acid.

Experimental_Workflow A 1. Reaction Setup (Anhydrous, Inert Atmosphere) B 2. Dissolve Starting Material in Anhydrous Solvent A->B C 3. Cool to 0°C B->C D 4. Slow Addition of Demethylating Agent C->D E 5. Reaction Monitoring (TLC) D->E F 6. Quenching E->F G 7. Aqueous Work-up & Extraction F->G H 8. Purification (Chromatography/Recrystallization) G->H

Caption: General experimental workflow for demethylation.

Troubleshooting_Tree Start Low Yield? Check_Conversion Is Starting Material Consumed? (TLC) Start->Check_Conversion Yes Incomplete_Reaction Possible Incomplete Reaction Check_Conversion->Incomplete_Reaction No Multiple_Spots Multiple Spots on TLC? Check_Conversion->Multiple_Spots Yes Action1 Action1 Incomplete_Reaction->Action1 Check Reagent Quality & Stoichiometry Action2 Action2 Incomplete_Reaction->Action2 Ensure Anhydrous Conditions Action3 Action3 Incomplete_Reaction->Action3 Optimize Time & Temperature Side_Reactions Possible Side Reactions/ Degradation Multiple_Spots->Side_Reactions Yes Purification_Issue Investigate Purification Step (Losses during work-up) Multiple_Spots->Purification_Issue No Action4 Action4 Side_Reactions->Action4 Use Milder Conditions (Lower Temp, Slower Addition) Action5 Action5 Side_Reactions->Action5 Consider Alternative Reagents

Caption: Troubleshooting decision tree for low yield demethylation.

References

Technical Support Center: 7-Hydroxy-1-tetralone Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 7-Hydroxy-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and improve the purity of their final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent synthetic route to this compound is the demethylation of its precursor, 7-methoxy-1-tetralone (B20472). This reaction is typically carried out using a Lewis acid, such as aluminum chloride, under controlled temperature and reaction times to ensure high yield and purity.

Q2: What are the potential impurities I might encounter in my synthesized this compound?

Common impurities can include:

  • Unreacted 7-methoxy-1-tetralone: Incomplete demethylation will result in the starting material being present in your crude product.

  • Poly-demethylated byproducts: Under harsh reaction conditions, other methoxy (B1213986) groups in related starting materials could be demethylated, leading to undesired side products.

  • Solvent residues: Residual solvents from the reaction or work-up can be trapped in the crystalline product.

  • Reagent-derived impurities: Byproducts from the demethylating agent and other reagents used in the synthesis.

Q3: What are the recommended methods for purifying crude this compound?

The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A common mobile phase for TLC analysis of this compound is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 3:7 v/v).[1] The product, this compound, should appear as a single spot with a specific Rf value (e.g., approximately 0.26 in the mentioned system).[1] Impurities will present as separate spots with different Rf values. For compounds without a chromophore, visualization can be achieved using UV light or chemical stains such as potassium permanganate (B83412) or ferric chloride for phenolic compounds.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not dissolve in the hot solvent. Insufficient solvent volume or inappropriate solvent choice.Add more solvent in small portions until the solid dissolves. If a large volume of solvent is required, the chosen solvent may not be suitable. Perform small-scale solubility tests to find a more appropriate solvent or solvent system.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvent power. Ensure a slow cooling rate. If the oil persists, reheat the solution to dissolve the oil and then allow it to cool more slowly, perhaps by insulating the flask.
No crystals form upon cooling. The solution is not saturated, or nucleation is inhibited.If too much solvent was added, evaporate some of it to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
Low recovery of pure product. The product has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product purity is still low after recrystallization. The chosen solvent does not effectively discriminate between the product and the impurities (i.e., impurities co-crystallize).Select a different recrystallization solvent or a multi-solvent system. A preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before a final recrystallization step.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities (overlapping bands). The mobile phase polarity is too high or too low.Optimize the mobile phase composition using TLC. Aim for an Rf value of 0.2-0.4 for the this compound for good separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve the separation of compounds with close Rf values.
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Cracking or channeling of the silica (B1680970) gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. A layer of sand on top of the silica can help prevent disturbance of the stationary phase when adding the eluent.
Broad or tailing bands. The sample was not loaded in a concentrated band, or there is an interaction between the compound and the silica gel.Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column in a narrow band. For phenolic compounds like this compound, adding a small amount of a weak acid (e.g., acetic acid) to the mobile phase can sometimes reduce tailing.

Data on Purification of this compound

The following table summarizes quantitative data found in the literature for the purification of this compound.

Purification MethodSolvent/Mobile PhaseInitial PurityFinal PurityYieldMelting Point (°C)Analytical MethodReference
RecrystallizationMethanol (B129727)Crude>98.0%90%164-166TLC, Melting Point[1]
General Commercial Specification-->98.0%--GC[3][4]

Experimental Protocols

Synthesis of this compound via Demethylation

This protocol is a general representation and may require optimization based on laboratory conditions and scale.

Materials:

  • 7-methoxy-1-tetralone

  • Anhydrous aluminum chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-1-tetralone in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add anhydrous aluminum chloride portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled aqueous HCl solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x volume).[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[1]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of cold methanol and grind the solid with a spatula.[1]

  • Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more methanol dropwise if necessary until the solid is completely dissolved at near-boiling temperature. Avoid adding excess solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the column: Secure a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). Carefully add the sample solution to the top of the silica gel bed.

  • Elute the column: Carefully add the mobile phase to the top of the column. Begin eluting the column, collecting fractions in separate tubes.

  • Monitor the separation: Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 7-methoxy-1-tetralone 7-methoxy-1-tetralone Demethylation Demethylation 7-methoxy-1-tetralone->Demethylation  Lewis Acid (e.g., AlCl3) Crude this compound Crude this compound Demethylation->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization  Methanol Column_Chromatography Column_Chromatography Crude this compound->Column_Chromatography  Silica Gel Hexane/EtOAc Pure this compound Pure this compound Recrystallization->Pure this compound Column_Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Crude_Product Obtain Crude This compound Start->Crude_Product Analyze_Purity Analyze Purity (TLC/GC) Crude_Product->Analyze_Purity High_Purity Purity Acceptable? Analyze_Purity->High_Purity End End High_Purity->End  Yes Choose_Purification Choose Purification Method High_Purity->Choose_Purification  No Recrystallization Recrystallization Choose_Purification->Recrystallization  Major Impurity Different Solubility Column_Chromatography Column Chromatography Choose_Purification->Column_Chromatography  Multiple Impurities Similar Polarity Analyze_Purified_Product Analyze Purified Product Recrystallization->Analyze_Purified_Product Column_Chromatography->Analyze_Purified_Product Final_Purity Final Purity Acceptable? Analyze_Purified_Product->Final_Purity Final_Purity->End  Yes Final_Purity->Choose_Purification  No, Re-purify

References

Technical Support Center: Scaling Up 7-Hydroxy-1-tetralone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of 7-Hydroxy-1-tetralone production. The information is designed to help overcome common challenges encountered during synthesis, purification, and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable synthesis route involves a two-step process starting from anisole (B1667542) and succinic anhydride (B1165640). This method utilizes a Friedel-Crafts acylation to form an intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid, followed by an intramolecular cyclization and demethylation to yield this compound.[1][2] Alternative methods, such as the demethylation of 7-methoxy-1-tetralone (B20472) using Lewis acids like aluminum chloride, are also employed. Researchers are also exploring greener and more efficient catalytic systems, including microwave-assisted synthesis and biocatalytic routes, to improve sustainability and atom economy.

Q2: What are the key safety concerns when scaling up the synthesis of this compound?

A2: When scaling up, particularly with reactions like Friedel-Crafts acylation, several safety issues need to be addressed. The use of strong Lewis acids such as aluminum chloride or aluminum tribromide requires careful handling due to their reactivity and corrosiveness.[1][3] Exothermic reactions are a significant concern; adding reagents in portions and maintaining strict temperature control is crucial to prevent runaway reactions, which are more manageable at a lab scale but can be dangerous at an industrial scale.[4] For demethylation routes using reagents like boron tribromide, there are significant hazards as it is corrosive, reacts violently with water, and is toxic upon inhalation.[3]

Q3: How can the purity of this compound be ensured at a larger scale?

A3: Achieving high purity on a large scale requires robust purification methods. Recrystallization from a suitable solvent is a common and effective technique.[3] For higher purity requirements, chromatographic methods such as column chromatography or High-Performance Liquid Chromatography (HPLC) can be implemented.[3][5] Solid-phase extraction (SPE) is another effective method for cleanup and purification.[3] The choice of method will depend on the impurity profile and the desired final purity of the product.

Q4: What are the common by-products formed during the synthesis, and how can they be minimized?

A4: In the Friedel-Crafts acylation step, isomers of the desired product can be formed. The selectivity of the reaction is a significant challenge, and controlling reaction conditions such as temperature and the ratio of reactants is critical to minimize the formation of these by-products.[1] During demethylation, incomplete reactions can leave residual methoxy-containing compounds. Optimizing the amount of the demethylating agent and the reaction time can help to drive the reaction to completion.

Troubleshooting Guides

Synthesis & Reaction Optimization
Problem Possible Cause Troubleshooting Steps
Low yield of this compound Incomplete Friedel-Crafts acylation or cyclization.- Ensure anhydrous conditions as Lewis acids are sensitive to moisture.- Verify the quality and activity of the Lewis acid (e.g., aluminum chloride, aluminum tribromide).- Optimize the molar ratio of reactants and Lewis acid.- Carefully control the reaction temperature to prevent side reactions.[1][6]
Incomplete demethylation of the methoxy (B1213986) intermediate.- Increase the equivalents of the demethylating agent (e.g., aluminum tribromide, boron tribromide).- Extend the reaction time or slightly increase the reaction temperature, monitoring for degradation.- Ensure efficient stirring to improve mass transfer.
Poor selectivity and formation of isomers Suboptimal reaction conditions in the Friedel-Crafts acylation.- Control the temperature precisely; lower temperatures often favor the desired isomer.- Experiment with different solvents to influence selectivity.- The order of addition of reactants can also impact the outcome.
Exothermic reaction is difficult to control Rapid addition of reagents at a large scale.- Implement a controlled, slow addition of the limiting reagent.- Ensure the reactor has adequate cooling capacity.- Use a semi-batch process where one reactant is added portion-wise.[4]
Purification & Isolation
Problem Possible Cause Troubleshooting Steps
Difficulty in crystallizing the final product Presence of impurities that inhibit crystal formation.- Perform a pre-purification step, such as a wash with a non-polar solvent, to remove some impurities.- Screen a variety of crystallization solvents and solvent mixtures.- Try seeding the solution with a small crystal of pure this compound.
Product purity does not meet specifications after recrystallization Co-crystallization of impurities with the product.- Perform a second recrystallization, potentially with a different solvent system.- Consider using column chromatography for further purification before the final crystallization.[3][5]
Inconsistent particle size and polymorphism Uncontrolled crystallization process.- Control the cooling rate during crystallization.- Standardize the stirring speed.- Investigate the impact of pH on crystal formation.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Cyclization/Demethylation

This protocol is based on a one-pot process for cyclization and demethylation.[1]

Step 1: Preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • In a 500ml reaction vessel, add 250ml of dichloromethane (B109758) and 50g of anisole.

  • Cool the mixture to 0-15°C and add 120g of aluminum tribromide.

  • Stir and maintain the temperature for 2 hours.

  • Add 43g of succinic anhydride and keep the temperature at -5 to 20°C for 12 hours.

  • Quench the reaction by adding the reaction solution to a mixture of 600ml of water and 100ml of 30% hydrochloric acid, maintaining the temperature at 0-25°C.

  • Stir for 1 hour, then filter the mixture.

  • Dry the filter cake under reduced pressure at 60°C to obtain 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Cyclization and Demethylation to this compound

  • The crude product from the previous step is used directly.

  • After quenching, allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with 100ml of water.

  • Adjust the pH of the aqueous layer to 13 with liquid caustic soda and discard the organic layer.

  • Adjust the pH of the aqueous layer to 2 with hydrochloric acid and filter.

  • To the filtrate, add 20ml of methanol (B129727) and 30ml of water, then heat to reflux to dissolve the solid.

  • Cool the solution to 0°C to crystallize the product.

  • Filter and dry the filter cake to obtain this compound.

Data Presentation

Table 1: Comparative Yield and Purity of this compound Synthesis

Starting Materials Key Reagents Yield (%) Purity (%) Reference
Anisole, Succinic AnhydrideAluminum trichloride, Nitromethane86 (for intermediate)98.7 (for intermediate)[1]
Anisole, Succinic AnhydrideAluminum tribromide, Dichloromethane8899.99[1]
4-(4-methoxyphenyl)butyric acidLewis Acid>85>99.9[1]

Visualizations

Synthesis_Pathway Anisole Anisole Intermediate 4-(4-methoxyphenyl)-4- oxobutanoic acid Anisole->Intermediate Friedel-Crafts Acylation (Lewis Acid) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Friedel-Crafts Acylation (Lewis Acid) Product This compound Intermediate->Product Cyclization & Demethylation

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield CheckReaction Check Reaction Conditions Start->CheckReaction CheckPurity Check Reagent Purity Start->CheckPurity OptimizeRatio Optimize Reactant Ratio CheckReaction->OptimizeRatio OptimizeTemp Optimize Temperature CheckReaction->OptimizeTemp CheckPurity->OptimizeRatio Purification Improve Purification OptimizeRatio->Purification OptimizeTemp->Purification Recrystallize Re-recrystallize Purification->Recrystallize Chromatography Use Chromatography Purification->Chromatography End Yield Improved Recrystallize->End Chromatography->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Stability of 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Hydroxy-1-tetralone in various solvents. The information is compiled from general knowledge of phenolic compounds and established principles of pharmaceutical stability testing.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, high pH, or the presence of metal ions.1. Prepare solutions fresh whenever possible. 2. Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). 3. Store solutions in amber vials or protect from light. 4. Work at a neutral or slightly acidic pH if compatible with your experimental design. 5. Consider the addition of an antioxidant (e.g., BHT, ascorbic acid) if it does not interfere with your experiment.
Precipitation from Solution Poor solubility in the chosen solvent, or degradation leading to less soluble products.1. Consult solubility data for this compound. Consider a co-solvent system if necessary. 2. Ensure the storage temperature is appropriate and avoid freeze-thaw cycles that might promote precipitation. 3. If precipitation occurs upon storage, analyze the precipitate and supernatant separately to determine if it is the parent compound or a degradant.
Appearance of Unknown Peaks in HPLC Analysis Degradation of this compound.1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in tracking the appearance of these impurities in your stability samples. 2. Use a stability-indicating HPLC method that is capable of resolving the parent peak from all potential degradation products. 3. Characterize the unknown peaks using LC-MS or other spectroscopic techniques to understand the degradation pathway.
Loss of Purity/Assay Value Over Time Chemical degradation of the compound.1. Review the storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Evaluate the compatibility of the solvent with this compound. Protic solvents may participate in degradation reactions. 3. Perform a systematic stability study to determine the degradation rate and establish an appropriate shelf-life for your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for dissolving and storing this compound?

A1: While specific solubility data is not widely published, polar aprotic solvents such as acetonitrile (B52724), acetone, and ethyl acetate (B1210297) are generally good choices for dissolving phenolic ketones. For short-term storage, these solvents are often suitable. For longer-term storage, it is crucial to minimize exposure to air and light. Methanol and ethanol (B145695) can also be used, but being protic, they might be more reactive over long periods, especially if acidic or basic impurities are present. For aqueous solutions, the use of buffers at a slightly acidic pH (e.g., pH 4-6) may improve stability by reducing the ionization of the phenolic hydroxyl group, which can make it more susceptible to oxidation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Under basic conditions (high pH), the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, which can lead to rapid degradation and discoloration of the solution. Under strongly acidic conditions, other degradation pathways may be initiated. Therefore, for aqueous solutions, maintaining a neutral to slightly acidic pH is generally recommended to enhance stability.

Q3: What are the expected degradation pathways for this compound?

A3: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The phenolic ring is susceptible to oxidation, especially in the presence of oxygen, light, and at higher pH. This can lead to the formation of quinone-type structures and further polymerization, often resulting in colored degradants.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation.

  • Reactions of the ketone group: While generally more stable than the phenolic hydroxyl group, the ketone can undergo reactions under certain conditions, although this is likely a minor degradation pathway compared to oxidation of the phenol.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[1][2][3] To develop such a method, you should perform forced degradation studies.[4][5][6][7] This involves subjecting solutions of this compound to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[7] The resulting stressed samples are then used to develop an HPLC method (typically reversed-phase with a C18 column) that can separate the parent peak from all the newly formed degradation peaks. A photodiode array (PDA) detector is useful for assessing peak purity.[8]

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound to understand its intrinsic stability and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After each time point, cool the solution, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

    • After each time point, neutralize with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified period.

    • Also, heat a solution of the compound in a suitable solvent at a specified temperature (e.g., 60-80°C).

    • After the specified time, dissolve the solid sample or dilute the solution with the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound in a photostability chamber to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dilute the samples with the mobile phase.

3. HPLC Analysis:

  • Analyze all samples (stressed and control) using a suitable HPLC method. A good starting point could be a reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main peak.

  • Use a PDA detector to check for peak purity of the parent compound peak in the stressed samples.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.

  • Use the data to identify the conditions under which the compound is most labile and to develop a stability-indicating HPLC method that can resolve all degradation products from the parent compound.

Visualizations

Stability_Assessment_Workflow cluster_Preparation Preparation cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analysis cluster_Evaluation Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C) Photo Photostability (ICH Q1B) Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze HPLC Develop/Optimize Stability-Indicating HPLC Method HPLC->Analyze Evaluate Evaluate Degradation Profile (Peak Purity, % Degradation) Analyze->Evaluate Evaluate->HPLC Optimize Method Identify Identify Degradation Products (e.g., LC-MS) Evaluate->Identify Report Establish Stability Profile Identify->Report

References

Technical Support Center: 7-Hydroxy-1-tetralone Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-1-tetralone, focusing on its degradation pathways at various pH levels.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under different pH conditions?

A1: Based on its chemical structure, which includes a phenolic hydroxyl group and a ketone, this compound is susceptible to degradation under both acidic and basic conditions.

  • Acidic Conditions: Acid-catalyzed hydrolysis is a potential degradation pathway.[1] The ketone functional group, in particular, can be susceptible to acid-catalyzed reactions, which may be accelerated at higher temperatures.[1]

  • Neutral Conditions (pH 6.8-7.4): this compound is expected to be most stable in a neutral pH environment.[1] Under these conditions, it likely follows first-order degradation kinetics, albeit at a slower rate compared to acidic or basic conditions.[1]

  • Basic Conditions: Under basic conditions, phenolic compounds can be prone to oxidation. The specific degradation products would need to be identified through experimental studies.

  • Photodegradation: The presence of multiple chromophores, including the phenolic ring and the α,β-unsaturated ketone, makes this compound susceptible to photochemical degradation.[1]

Q2: How can I monitor the degradation of this compound and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[2][3][4][5] This method should be capable of separating the parent this compound peak from all potential degradation product peaks.[6] A photodiode array (PDA) detector is often used to check for peak purity.

Q3: What are the typical stress conditions for a forced degradation study of this compound?

A3: Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products.[7] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C).

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 105°C).

  • Photodegradation: Exposing the drug substance to a combination of UV and visible light.

Q4: What should I do if I don't observe any degradation under initial stress conditions?

A4: If no degradation is observed, you may need to increase the severity of the stress conditions. This can include increasing the concentration of the acid or base, raising the temperature, or extending the exposure time. It is important to aim for a target degradation of 5-20% to ensure that the analytical method is truly stability-indicating.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Poor separation between this compound and a degradation product peak in HPLC. The mobile phase composition is not optimal for resolving the compounds.- Modify the mobile phase composition by changing the solvent ratio or using a different organic modifier (e.g., acetonitrile (B52724) vs. methanol).- Adjust the pH of the aqueous portion of the mobile phase.- Consider using a different HPLC column with a different stationary phase chemistry.
Inconsistent degradation results across replicate experiments. - Inaccurate preparation of stress solutions.- Fluctuations in temperature or light exposure.- Instability of the degradation products.- Ensure accurate and consistent preparation of all solutions.- Use a calibrated oven or light chamber to maintain consistent environmental conditions.- Analyze samples at regular time points to monitor the formation and potential further degradation of products.
Mass balance in the stability study is less than 95%. - Some degradation products may not be eluting from the HPLC column.- Degradation products may not have a chromophore and are therefore not detected by the UV detector.- The parent drug or degradation products may have precipitated out of solution.- Use a stronger solvent in the mobile phase to ensure all components are eluted.- Employ a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to the UV detector.- Visually inspect all sample vials for any precipitation.
Unexpected peaks appear in the chromatogram of the control sample. - Contamination of the diluent or mobile phase.- Degradation of the sample during storage or preparation.- Prepare fresh diluents and mobile phases.- Investigate the stability of this compound in the analytical diluent.[8]

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under various stress conditions. This data is for illustrative purposes only, as specific experimental data for this compound was not found in publicly available literature.

Stress Condition Time (hours) This compound Assay (%) Total Degradation Products (%) Major Degradation Product(s) (Hypothetical)
0.1 M HCl (60°C)2485.214.8DP-A, DP-B
0.1 M NaOH (60°C)889.510.5DP-C
3% H₂O₂ (RT)4892.17.9DP-D
Heat (105°C, solid)7298.51.5DP-E
Light (ICH Q1B)2491.38.7DP-F

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade methanol (B129727) and water

  • pH meter

  • Calibrated oven and photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 6, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 8, 24, and 48 hours and dilute with mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at 105°C.

    • Withdraw samples at 24, 48, and 72 hours.

    • Dissolve the samples in methanol and dilute with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near ultraviolet energy.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Visualizations

Hypothetical Degradation Pathway under Acidic Conditions

This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A Protonation of carbonyl oxygen Degradation_Product_A Degradation_Product_A Intermediate_A->Degradation_Product_A Nucleophilic attack by water Degradation_Product_B Degradation_Product_B Degradation_Product_A->Degradation_Product_B Rearrangement

Caption: Hypothetical acid-catalyzed degradation of this compound.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions Acid_Hydrolysis Acid_Hydrolysis HPLC_Analysis HPLC_Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Prepare_Sample Prepare_Sample Prepare_Sample->Acid_Hydrolysis Prepare_Sample->Base_Hydrolysis Prepare_Sample->Oxidation Prepare_Sample->Thermal Prepare_Sample->Photolytic Data_Evaluation Data_Evaluation HPLC_Analysis->Data_Evaluation Identify_Degradants Identify_Degradants Data_Evaluation->Identify_Degradants Pathway_Elucidation Pathway_Elucidation Identify_Degradants->Pathway_Elucidation

References

proper storage and handling of 7-Hydroxy-1-tetralone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of 7-Hydroxy-1-tetralone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic compound belonging to the class of aromatic ketones.[1] It serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key precursor in the synthesis of the antidepressant sertraline (B1200038) and its derivatives have been studied as potent inhibitors of monoamine oxidase (MAO), showing potential for the treatment of neurodegenerative diseases.[2][3]

Q2: What are the general storage recommendations for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[4]

Q3: What are the known chemical incompatibilities of this compound?

This compound is known to be incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent potentially hazardous reactions.

Storage and Handling Guide

Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions
ParameterRecommendationRationale
Temperature Long-term: -20°CMinimizes degradation over extended periods.
Short-term: Room TemperatureAcceptable for brief periods during experimental use.
Humidity Dry environmentPrevents hygroscopic absorption and potential degradation.
Light Exposure Store in an opaque or amber containerProtects the compound from potential photodegradation.
Air Exposure Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storageMinimizes oxidation.
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

  • Weighing: When weighing the solid compound, take care to minimize dust generation.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled waste container. Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for its use in various experimental protocols. While specific data for this compound is limited, the following table provides solubility information for the closely related compound, 5-Hydroxy-1-tetralone, which can be used as an estimation.

SolventSolubility (estimated)
Dimethyl Sulfoxide (DMSO)~32 mg/mL
Ethanol~20 mg/mL
WaterSparingly soluble
DioxaneSoluble
BenzeneInsoluble[5]

Troubleshooting Guides

Synthesis of Sertraline Precursor

This compound can be a precursor in multi-step syntheses of sertraline. Below is a troubleshooting guide for a common reaction step: reductive amination.

G Tetralone This compound Derivative Imine Imine Intermediate Tetralone->Imine + Amine Amine Primary Amine Product Amine Product Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for an in vitro MAO inhibition assay.

IssuePossible Cause(s)Recommended Solution(s)
High background signal 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffer. 3. Intrinsic fluorescence/absorbance of the test compound.1. Prepare fresh substrate solution before each experiment. 2. Use high-purity water and reagents. Filter buffers if necessary. 3. Run a control experiment with the test compound in the absence of the enzyme to measure its intrinsic signal and subtract it from the experimental values.
Low enzyme activity 1. Improper storage of the enzyme. 2. Presence of inhibitors in the buffer or reagents.1. Store the MAO enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. 2. Ensure all components of the reaction buffer are of high purity and compatible with the enzyme.
Inconsistent results 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Instability of the test compound in the assay buffer.1. Use calibrated pipettes and ensure proper mixing of reagents. 2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. 3. Check the stability of the compound in the assay buffer over the time course of the experiment.

Waste Disposal

Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: If dissolved in a solvent, collect in a labeled container for halogenated or non-halogenated solvent waste, as appropriate.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only. Always consult the Safety Data Sheet (SDS) for this compound and follow all applicable institutional and governmental regulations for chemical handling and disposal.

References

preventing oxidation of 7-Hydroxy-1-tetralone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 7-Hydroxy-1-tetralone to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For long-term storage, it is recommended to store this compound in a cool, dry place.[1][2] While room temperature may be acceptable for short periods, refrigeration (2-8 °C) is preferable to minimize the rate of potential degradation reactions, including oxidation.

Q2: How does atmospheric oxygen affect the stability of this compound?

This compound, being a phenolic compound, is susceptible to oxidation.[3][4][5][6] The hydroxyl group on the aromatic ring makes it prone to reacting with atmospheric oxygen, which can lead to the formation of colored impurities and degradation of the compound.

Q3: Is it necessary to store this compound under an inert atmosphere?

For long-term storage or for maintaining high purity, storing under an inert atmosphere such as argon or nitrogen is highly recommended. This displaces oxygen and significantly reduces the risk of oxidation. For routine short-term use, tightly sealing the container may be sufficient if the material is used quickly.

Q4: What are the visible signs of this compound oxidation?

This compound is typically a white to off-white crystalline solid.[7] A change in color to yellow or brown can be an indicator of oxidation. The appearance of new peaks in analytical tests like HPLC would also signify the presence of degradation products.

Q5: Are there any incompatible materials to avoid during storage?

Yes, you should avoid storing this compound with strong oxidizing agents.[8] Contact with such agents can accelerate the degradation of the compound. It is also good practice to avoid alkaline conditions, as these can promote the oxidation of phenols.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of the solid (yellowing or browning) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). For long-term storage, place it in a refrigerator.
Appearance of new impurity peaks in HPLC analysis Chemical degradation, likely oxidation.Review storage conditions. If not already implemented, store under an inert atmosphere and at a reduced temperature. Consider repurifying the material if the impurity levels are unacceptable for the intended application.
Inconsistent experimental results Degradation of the this compound stock solution.Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20 °C) in a tightly capped vial, and minimize freeze-thaw cycles. Consider adding an antioxidant to the solvent if compatible with the downstream application.

Experimental Protocols

Protocol: Stability Assessment of this compound Under Various Storage Conditions

Objective: To determine the optimal storage conditions for this compound by evaluating its stability under different atmospheric, temperature, and light conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile (B52724) and water

  • Amber and clear glass vials with PTFE-lined caps

  • Nitrogen or Argon gas source

  • Refrigerator (2-8 °C)

  • Laboratory oven (40 °C)

  • Benchtop with ambient light exposure

  • Desiccator

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into each of the 12 vials.

    • Prepare a stock solution for initial HPLC analysis (Time 0) by dissolving 10 mg of the compound in a known volume of acetonitrile.

  • Storage Conditions Setup:

    • Group A (Ambient/Air): 3 clear vials, capped loosely, placed on the lab bench.

    • Group B (Ambient/Inert): 3 amber vials, purged with nitrogen/argon for 1 minute, then tightly sealed, placed on the lab bench.

    • Group C (Refrigerated/Air): 3 clear vials, capped loosely, placed in a refrigerator.

    • Group D (Refrigerated/Inert): 3 amber vials, purged with nitrogen/argon for 1 minute, then tightly sealed, placed in a refrigerator.

    • Group E (Elevated Temp/Air): 3 clear vials, capped loosely, placed in a 40 °C oven.

    • Group F (Elevated Temp/Inert): 3 amber vials, purged with nitrogen/argon for 1 minute, then tightly sealed, placed in a 40 °C oven.

  • Time Points for Analysis:

    • Analyze samples at Time 0, 1 week, 2 weeks, 1 month, and 3 months.

  • Analytical Method (HPLC):

    • At each time point, dissolve the contents of one vial from each group in a known volume of acetonitrile.

    • Analyze by reverse-phase HPLC with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Quantify the peak area of this compound and any new impurity peaks.

  • Data Presentation:

    • Calculate the percentage of remaining this compound at each time point relative to Time 0.

    • Summarize the data in a table for easy comparison.

Table 1: Hypothetical Stability Data for this compound (% Recovery)

Storage Condition Time 0 1 Week 2 Weeks 1 Month 3 Months
Ambient/Air 100%98.5%96.2%91.0%82.5%
Ambient/Inert 100%99.8%99.5%99.1%98.7%
Refrigerated/Air 100%99.5%99.0%98.2%97.0%
Refrigerated/Inert 100%>99.9%>99.9%99.8%99.6%
Elevated Temp/Air 100%92.1%85.3%75.6%58.4%
Elevated Temp/Inert 100%98.9%97.8%96.5%94.2%

Visual Workflow

G cluster_receiving Receiving and Initial Handling cluster_storage Storage Options cluster_short_term_proc Short-Term Protocol cluster_long_term_proc Long-Term Protocol cluster_usage Usage cluster_troubleshooting Troubleshooting receive Receive Compound inspect Inspect for Discoloration receive->inspect short_term Short-Term Storage (< 1 month) inspect->short_term No discoloration long_term Long-Term Storage (> 1 month) inspect->long_term No discoloration check_purity Check Purity (e.g., HPLC) If degradation is suspected inspect->check_purity Discoloration observed st_container Tightly Sealed Amber Vial short_term->st_container lt_inert Purge with Inert Gas (Ar/N2) long_term->lt_inert st_temp Cool, Dry Place (Room Temp OK) st_container->st_temp usage Use in Experiment st_temp->usage lt_container Tightly Sealed Amber Vial lt_inert->lt_container lt_temp Refrigerate (2-8 °C) lt_container->lt_temp lt_temp->usage usage->check_purity

Caption: Workflow for Handling and Storing this compound.

References

Technical Support Center: Enhancing the Solubility of 7-Hydroxy-1-tetralone for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Hydroxy-1-tetralone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound? this compound is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of approximately 162.19 g/mol .[1][2][3][4] It typically appears as a white to light brown crystalline powder.[3][4] Structurally, it is a derivative of tetralone with a hydroxyl group at the seventh position, which influences its chemical and biological properties.[3][5]

Q2: Why is the solubility of this compound a concern for biological assays? this compound has poor aqueous solubility, meaning it is essentially insoluble in water under standard conditions.[3][5] This is a common challenge for biological assays, which are typically conducted in aqueous environments like cell culture media or buffers. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.[6]

Q3: What are the recommended solvents for preparing a stock solution of this compound? The compound shows significantly better solubility in organic solvents.[3] Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for creating concentrated stock solutions.[3] Other viable organic solvents include ethanol, acetonitrile, benzene, and acetic acid.[3]

Q4: What is the best practice for preparing a working solution from a DMSO stock for a cell-based assay? The recommended method is serial dilution.[6][7] Instead of a single large dilution, first prepare a highly concentrated stock in DMSO (e.g., 10-30 mM).[7] Then, perform a series of stepwise dilutions into your pre-warmed (37°C) aqueous assay buffer or cell culture medium.[6] It is critical to add the compound stock to the aqueous buffer dropwise while vortexing or stirring vigorously to prevent localized high concentrations and precipitation.[6][7]

Q5: What is the maximum final concentration of DMSO that is safe for most cell-based assays? For the majority of cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[7] However, some cell lines or assay systems may tolerate up to 1%.[7] It is crucial to perform a solvent tolerance test to determine the highest concentration of your chosen solvent that does not impact your specific assay's outcome.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution after dilution in aqueous buffer. The final concentration of the compound exceeds its solubility limit in the aqueous medium. This is often called "crashing out".[6]Optimize Final Concentration: Perform a solubility test to find the maximum soluble concentration. Start with a lower final concentration and increase it gradually.[6] Refine Dilution Technique: Employ a stepwise serial dilution method using pre-warmed media. Add the stock solution dropwise while gently vortexing to aid dispersion.[6][7]
Inconsistent or non-reproducible assay results. Inaccurate compound concentration due to poor solubility or precipitation.Visually Inspect Solutions: Before each use, carefully check for any signs of precipitation in your stock and working solutions. Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of stock solutions by storing them in single-use aliquots.[7] Prepare fresh working dilutions for each experiment.
Difficulty dissolving the compound powder in the initial organic solvent. The compound requires physical assistance to fully dissolve.Use Mechanical Agitation: Vortex or sonicate the solution to ensure the compound dissolves completely.[7] Apply Gentle Heat: If necessary, gently warm the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures.
Standard dilution methods are insufficient to maintain solubility. The inherent hydrophobicity of the compound requires additional measures.Adjust Buffer pH: For ionizable compounds, adjusting the pH of the assay buffer can improve solubility.[7] Use Solubilizing Excipients: Consider incorporating agents like cyclodextrins or surfactants (e.g., Tween 80), if they are compatible with your assay system.[7]

Data Presentation

Solubility Profile of Tetralone Derivatives

The following table summarizes available solubility data for this compound and a structurally related compound, 5-Hydroxy-1-tetralone, in common laboratory solvents. This data is intended to guide solvent selection.

CompoundSolventSolubilityNotes
This compoundWaterPoor / InsolubleThe compound is hydrophobic.[3]
This compoundDMSOHighRecommended for primary stock solutions.[3]
This compoundEthanolModerateA potential alternative to DMSO.[3]
This compoundMethanol, Chloroform, Ethyl AcetateSlight[3]
5-Hydroxy-1-tetraloneDMSO32 mg/mL (197.3 mM)Data for a related isomer provides a quantitative reference.[8]
5-Hydroxy-1-tetraloneEthanol20 mg/mLData for a related isomer provides a quantitative reference.[8]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution and Dilution for a Cell-Based Assay
  • Preparation of 10 mM Stock Solution in DMSO:

    • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (MW = 162.19 g/mol ), you need 1.622 mg.

    • Weighing: Accurately weigh the calculated mass of the compound powder and place it in a sterile microcentrifuge or glass vial.

    • Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial.

    • Dissolution: Tightly cap the vial and vortex vigorously. If needed, place the vial in a sonicator bath for several minutes until the solid is completely dissolved, resulting in a clear, particle-free solution.[7]

    • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[7]

  • Preparation of a 10 µM Working Solution in Cell Culture Medium:

    • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

    • Intermediate Dilution: Perform a 1:100 intermediate dilution. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) cell culture medium to get a 100 µM solution. Mix gently by flicking the tube.

    • Final Dilution: Perform a 1:10 final dilution. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

    • Application: Immediately add the final working solution to your cell culture plates.

Mandatory Visualization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw intermediate Intermediate Dilution in Pre-warmed Medium thaw->intermediate final_dilution Final Dilution in Pre-warmed Medium intermediate->final_dilution add_to_assay Add to Assay final_dilution->add_to_assay

Caption: Experimental workflow for preparing this compound solutions.

G start Precipitation Observed in Aqueous Assay Buffer? solution1 Decrease Final Compound Concentration start->solution1 Yes end_ok Problem Resolved: Proceed with Assay start->end_ok No solution2 Refine Dilution Method: - Serial Dilution - Add Dropwise to Vortexing Buffer solution1->solution2 Still an issue solution1->end_ok solution3 Run Solvent Tolerance Test & Slightly Increase Co-solvent % solution2->solution3 Still an issue solution2->end_ok solution4 Consider Alternative Solvent (e.g., Ethanol) solution3->solution4 Still an issue solution3->end_ok solution4->end_ok

Caption: Logical workflow for troubleshooting compound precipitation.

References

Technical Support Center: Overcoming Resistance in Cancer Cell Lines Treated with 7-Hydroxy-1-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-1-tetralone derivatives in cancer cell line models, particularly in the context of overcoming therapeutic resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic efficacy of our this compound derivative after prolonged treatment of our cancer cell line. What could be the underlying reason?

A1: This phenomenon is likely due to the development of acquired resistance in the cancer cell line. Several mechanisms can contribute to this, including the upregulation of drug efflux pumps like P-glycoprotein (P-gp), alterations in the drug's molecular target, activation of alternative signaling pathways, or an increased capacity for DNA repair.[1] It is crucial to characterize the resistance mechanism in your specific cell line.

Q2: How can we determine if our resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.[2] You can assess P-gp overexpression through several methods:

  • Western Blotting: This technique allows for the direct quantification of P-gp protein levels in your resistant cell line compared to the parental (sensitive) line.

  • Immunofluorescence: This method can be used to visualize the localization and expression level of P-gp on the cell membrane.

  • Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate of P-gp. A functional assay where you measure the intracellular accumulation of Rhodamine 123 in the presence and absence of a known P-gp inhibitor (like verapamil) can confirm P-gp activity. A lower accumulation of Rhodamine 123 in the resistant line, which is reversible by a P-gp inhibitor, indicates active P-gp-mediated efflux.

Q3: Our this compound derivative shows poor solubility in our aqueous cell culture medium, leading to inconsistent results. How can we address this?

A3: Poor aqueous solubility is a common challenge with novel small molecules. Here are some troubleshooting steps:

  • Optimize DMSO Concentration: While dissolving the compound in a stock solution of dimethyl sulfoxide (B87167) (DMSO) is standard, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents or cyclodextrins to improve the compound's solubility. However, it is essential to first test the vehicle for any effects on cell viability.

  • Sonication: Brief sonication of the diluted compound in the medium can help in dissolving fine precipitates and achieving a more homogenous solution.

  • Formulation Development: For in vivo studies, more advanced formulation strategies such as liposomes or nanoparticles may be necessary.

Q4: We are not observing the expected level of apoptosis induction with our this compound derivative in a resistant cell line. What could be the issue?

A4: Resistance to apoptosis is a hallmark of cancer and a common mechanism of drug resistance.[3] This can be due to:

  • Overexpression of Anti-apoptotic Proteins: Resistant cells may upregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3]

  • Decreased Caspase Activity: Reduced activity of key executioner caspases, such as caspase-3, can impair the apoptotic signaling cascade.[3]

  • Altered p53 Function: Mutations or inactivation of the p53 tumor suppressor gene can lead to a failure in initiating apoptosis in response to drug-induced DNA damage.

To investigate this, you can perform assays to measure the expression of Bcl-2 family proteins, caspase activity, and the p53 status of your cells.

Troubleshooting Guides

Problem: Inconsistent IC50 values for a this compound derivative in a resistant cell line.
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any precipitate after adding the compound. If present, refer to the solubility troubleshooting steps in the FAQs (Q3).
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Cell density can influence drug sensitivity.
Assay Incubation Time The duration of drug exposure can significantly impact IC50 values. It is recommended to perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[4]
Resistant Cell Line Instability Drug-resistant cell lines can sometimes revert to a more sensitive phenotype if the selective pressure (the drug) is removed for an extended period. It is good practice to periodically re-verify the resistance profile.
Problem: this compound derivative is less effective in a multi-drug resistant (MDR) cell line.
Possible Cause Troubleshooting Step
P-gp Mediated Efflux As a primary step, determine if your compound is a substrate for P-gp. This can be done by evaluating its efficacy in the presence of a known P-gp inhibitor. An increase in potency in the presence of the inhibitor suggests that your compound is being pumped out by P-gp.
Other ABC Transporters Besides P-gp (ABCB1), other ABC transporters like MRP1 (ABCC1) and BCRP (ABCG2) can also contribute to MDR.[2] If P-gp inhibition is not effective, consider investigating the expression and activity of these other transporters.
Alternative Resistance Mechanisms If efflux pump inhibition does not restore sensitivity, explore other resistance mechanisms such as target mutation, altered cell signaling, or enhanced DNA repair.

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data when evaluating the efficacy of this compound derivatives in sensitive and resistant cancer cell lines.

Table 1: Cytotoxicity of this compound Derivative (Compound X) in Sensitive and Resistant Breast Cancer Cell Lines.

Cell LineResistance PhenotypeIC50 of Compound X (µM) at 48h
MCF-7 Sensitive5.2 ± 0.6
MCF-7/ADR Doxorubicin-Resistant (P-gp overexpression)48.7 ± 3.1

Data is hypothetical and for illustrative purposes.

Table 2: Reversal of Resistance by a P-gp Inhibitor in Combination with Compound X.

Cell LineTreatmentIC50 of Compound X (µM) at 48hFold Reversal
MCF-7/ADR Compound X alone48.7 ± 3.1-
MCF-7/ADR Compound X + Verapamil (5 µM)6.1 ± 0.88.0

Data is hypothetical and for illustrative purposes. Fold reversal is calculated as the IC50 of the compound alone divided by the IC50 of the compound in the presence of the inhibitor.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat sensitive and resistant cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Interpretation: Quantify the percentage of apoptotic cells in the treated samples compared to the untreated controls.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Sensitive Cells Sensitive Cells Compound This compound Derivative Sensitive Cells->Compound Treat Resistant Cells Resistant Cells Resistant Cells->Compound Treat Viability Cell Viability (MTT Assay) Compound->Viability Apoptosis Apoptosis (Annexin V/PI) Compound->Apoptosis Pgp_Function P-gp Function (Rhodamine 123) Compound->Pgp_Function IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Resistance_Mech Resistance Mechanism Elucidation Pgp_Function->Resistance_Mech

Caption: Experimental workflow for evaluating this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Pumps out Drug_in Drug Influx Drug This compound Derivative Drug_in->Drug Enters Cell Drug->Pgp Substrate for Target Intracellular Target Drug->Target Binds to Apoptosis_Signal Pro-apoptotic Signaling Target->Apoptosis_Signal Activates Apoptosis Apoptosis Apoptosis_Signal->Apoptosis Induces

Caption: Potential mechanism of action and resistance to this compound derivatives.

troubleshooting_logic Start Decreased Efficacy of This compound Derivative Check_Solubility Is the compound soluble in the media? Start->Check_Solubility Optimize_Sol Optimize Solubility (See FAQ Q3) Check_Solubility->Optimize_Sol No Check_Resistance Is the cell line known to be resistant? Check_Solubility->Check_Resistance Yes Characterize_Resistance Characterize Resistance Mechanism Check_Resistance->Characterize_Resistance Yes End Develop Strategy to Overcome Resistance Check_Resistance->End No, re-evaluate experimental setup Investigate_Pgp Investigate P-gp Overexpression Characterize_Resistance->Investigate_Pgp Investigate_Apoptosis Investigate Apoptosis Resistance Characterize_Resistance->Investigate_Apoptosis Other_Mechanisms Investigate Other Mechanisms Characterize_Resistance->Other_Mechanisms Investigate_Pgp->End Investigate_Apoptosis->End Other_Mechanisms->End

References

minimizing byproducts in the continuous flow synthesis of 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of 7-Hydroxy-1-tetralone. Our goal is to help you minimize byproducts and optimize your reaction for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The synthesis of this compound, typically involving a Friedel-Crafts acylation or a related cyclization reaction, can lead to several byproducts. The most common impurities include:

  • Polyacylated products: Due to the activating nature of the hydroxyl group on the aromatic ring, multiple acyl groups can be introduced, leading to di- or even tri-substituted byproducts.[1]

  • Isomers: Depending on the starting materials and reaction conditions, different positional isomers of the desired product can be formed.

  • Products from O-acylation: The phenolic hydroxyl group can be acylated to form an ester byproduct. This is a common issue when using phenol (B47542) substrates in Friedel-Crafts acylation.

  • Unreacted starting materials: Incomplete conversion can lead to the presence of starting materials in the product mixture.

  • Byproducts from side reactions: Rearrangement of intermediates or side reactions of the acylating agent can lead to unexpected impurities.

Q2: How can I minimize the formation of polyacylated byproducts in a continuous flow setup?

A2: Minimizing polyacylation in continuous flow relies on precise control over reaction parameters:

  • Stoichiometry: Maintain a strict 1:1 stoichiometry between the aromatic substrate and the acylating agent. The use of precision pumps in a continuous flow system allows for accurate control of reagent ratios.

  • Temperature: Lowering the reaction temperature can help to decrease the rate of the second acylation reaction, which typically has a higher activation energy. Continuous flow reactors offer excellent heat exchange, enabling precise temperature control.

  • Residence Time: A shorter residence time can limit the opportunity for subsequent acylation reactions to occur. Optimize the flow rate to achieve high conversion of the starting material while minimizing the formation of polyacylated products.

Q3: What are the advantages of using a continuous flow process for the synthesis of this compound compared to a batch process?

A3: Continuous flow synthesis offers several advantages for this reaction:

  • Enhanced Safety: The small reaction volumes within the microreactor minimize the risks associated with highly reactive reagents and exothermic reactions.[2]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and precise temperature control, which is crucial for minimizing side reactions.[3][4]

  • Precise Control over Reaction Parameters: Flow rate, temperature, and stoichiometry can be accurately controlled, leading to better reproducibility and selectivity.[2]

  • Potential for Higher Yields and Purity: By optimizing reaction conditions, it is often possible to achieve higher yields and a cleaner product profile compared to batch reactions.[5]

  • Facilitated Scale-up: Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Deactivated Aromatic Ring: Presence of electron-withdrawing groups on the starting material.[1] 2. Inactive Catalyst: Moisture contamination of the Lewis acid catalyst.[1] 3. Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive.[1] 4. Sub-optimal Temperature: Reaction temperature is too low or too high. 5. Short Residence Time: The reactants do not have enough time to react completely.1. Ensure the starting aromatic compound is sufficiently activated for Friedel-Crafts acylation. 2. Use anhydrous solvents and reagents. Consider using a freshly opened or purified Lewis acid. 3. Increase the molar ratio of the Lewis acid catalyst. 4. Optimize the temperature profile of the reactor. 5. Decrease the flow rate to increase the residence time.
High Levels of Polyacylated Byproducts 1. Highly Activated Aromatic Ring: The hydroxyl group strongly activates the ring towards further substitution.[1] 2. Excess Acylating Agent: An excess of the acylating agent drives the reaction towards polyacylation. 3. High Reaction Temperature: Higher temperatures can favor multiple substitutions. 4. Long Residence Time: Extended reaction times can lead to the formation of polyacylated products.1. Protect the hydroxyl group as an ester before acylation and deprotect it in a subsequent step.[1] 2. Use a precise stoichiometric ratio of reactants, ideally 1:1, by accurately controlling the pump flow rates. 3. Lower the reaction temperature. 4. Increase the flow rate to shorten the residence time.
Formation of Isomeric Byproducts 1. Lack of Regioselectivity: The reaction conditions may not favor the formation of the desired isomer. 2. Steric Hindrance: Steric hindrance on the aromatic ring can influence the position of acylation.1. Screen different Lewis acid catalysts and solvents to improve regioselectivity. 2. Consider a different synthetic route that offers better control over isomer formation.
Presence of O-Acylated Byproduct 1. Direct Acylation of the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can react with the acylating agent.1. Protect the hydroxyl group before the acylation step. Common protecting groups for phenols include esters or ethers.[1]
Reactor Clogging 1. Precipitation of Starting Materials, Products, or Byproducts: The solubility of the reaction components may be low in the chosen solvent at the reaction temperature. 2. Catalyst Fouling: The catalyst may be degrading or reacting with impurities to form insoluble materials.1. Choose a solvent in which all components are soluble under the reaction conditions. Consider using a co-solvent. 2. Ensure high purity of all reagents and solvents. 3. Use a back-pressure regulator to increase the pressure within the reactor, which can sometimes improve solubility.

Experimental Protocol: Continuous Flow Synthesis of this compound

This protocol provides a general methodology for the continuous flow synthesis of this compound via an intramolecular Friedel-Crafts acylation of a suitable precursor. Note: This is a generalized protocol and may require optimization for specific substrates and equipment.

Materials:

  • Starting material: A suitable precursor such as 4-(3-hydroxyphenyl)butanoic acid or its corresponding acyl chloride.

  • Lewis Acid Catalyst: e.g., Aluminum chloride (AlCl₃), polyphosphoric acid (PPA).

  • Anhydrous Solvent: e.g., Dichloromethane (DCM), nitrobenzene.

  • Quenching solution: e.g., Ice-cold water, dilute HCl.

Equipment:

  • Continuous flow reactor system with at least two pumps.

  • T-mixer for combining reagent streams.

  • Heated reactor coil or column.

  • Back-pressure regulator.

  • Collection vessel.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the starting material in the anhydrous solvent.

    • Prepare a solution or slurry of the Lewis acid catalyst in the same anhydrous solvent.

  • System Setup:

    • Assemble the continuous flow reactor system as shown in the workflow diagram below.

    • Ensure all connections are secure and the system is free of leaks.

    • Set the desired temperature for the reactor.

  • Reaction Initiation:

    • Start the pumps to deliver the solvent to the system and allow it to equilibrate.

    • Introduce the reagent solutions into the system at the desired flow rates to achieve the target stoichiometry and residence time.

  • Reaction and Collection:

    • The reagent streams are combined in the T-mixer and enter the heated reactor.

    • The reaction mixture flows through the reactor, and the product is formed.

    • The product stream exits the reactor through the back-pressure regulator and is collected in a vessel containing the quenching solution.

  • Work-up and Purification:

    • The collected mixture is worked up to isolate the crude product.

    • The crude product is then purified using appropriate techniques such as crystallization or column chromatography.

Quantitative Data Summary:

ParameterTypical RangeEffect on Byproduct Formation
Temperature 25 - 150 °CHigher temperatures can increase the rate of side reactions and polyacylation.
Residence Time 1 - 30 minLonger residence times may lead to increased byproduct formation.[1]
Catalyst Loading 1.1 - 2.5 equivalentsHigher catalyst loading can improve conversion but may also promote side reactions.
Substrate Concentration 0.1 - 1.0 MHigher concentrations can sometimes lead to solubility issues and clogging.

Visualizations

experimental_workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection & Quenching ReagentA Precursor Solution Mixer T-Mixer ReagentA->Mixer ReagentB Catalyst Slurry ReagentB->Mixer Reactor Heated Flow Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Quenched Product BPR->Collection

Caption: Continuous flow synthesis experimental workflow for this compound.

troubleshooting_logic Start Low Yield or High Impurity Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purity->Check_Conditions Purity OK Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_RT Optimize Residence Time Check_Conditions->Optimize_RT Optimize_Stoich Adjust Stoichiometry Check_Conditions->Optimize_Stoich Analyze_Byproducts Identify Byproducts (GC-MS, LC-MS) Optimize_Temp->Analyze_Byproducts Optimize_RT->Analyze_Byproducts Optimize_Stoich->Analyze_Byproducts Protect_OH Protect Hydroxyl Group Solution Improved Yield & Purity Protect_OH->Solution Analyze_Byproducts->Protect_OH O-acylation or Polyacylation Analyze_Byproducts->Solution Byproducts Minimized

Caption: Troubleshooting logic for byproduct minimization in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 7-Hydroxy-1-tetralone and 5-Hydroxy-1-tetralone as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoamine oxidase (MAO) inhibitory potential of two structurally isomeric compounds: 7-Hydroxy-1-tetralone and 5-Hydroxy-1-tetralone. The information presented herein is based on available experimental data to assist researchers in the fields of neuropharmacology and medicinal chemistry.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[3] The evaluation of novel compounds as potential MAO inhibitors is a critical area of research for the development of new central nervous system (CNS) therapies.

Quantitative Comparison of Inhibitory Activity

A study evaluating a series of 1-tetralone (B52770) derivatives has provided inhibitory concentration (IC50) values for both this compound and 5-Hydroxy-1-tetralone against human MAO-A and MAO-B.[4] The results are summarized in the table below.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compound > 100> 100-
5-Hydroxy-1-tetralone > 100> 100-

Based on the available data, neither this compound nor 5-Hydroxy-1-tetralone demonstrated significant inhibitory activity against either MAO-A or MAO-B at concentrations up to 100 µM.[4] Structure-activity relationship (SAR) studies on 1-tetralone derivatives suggest that substitution at the C6 and C7 positions can lead to potent MAO inhibition, but the simple hydroxyl substitution at the 5 or 7 position does not appear to confer significant activity.[4][5]

Experimental Protocols

The determination of MAO inhibitory activity is typically conducted using in vitro assays with recombinant human MAO-A and MAO-B enzymes. A common method is the kynuramine (B1673886) deamination assay.[6][7]

Principle: This assay measures the MAO-catalyzed deamination of kynuramine, which results in the formation of 4-hydroxyquinoline (B1666331). The production of this metabolite can be quantified spectrophotometrically or fluorometrically.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (this compound, 5-Hydroxy-1-tetralone)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Phosphate (B84403) buffer

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Compound Preparation: The test compounds and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Enzyme and Substrate Preparation: Recombinant MAO-A or MAO-B enzyme is diluted in phosphate buffer. Kynuramine substrate solution is also prepared in the same buffer.

  • Assay Reaction: The test compounds or reference inhibitors are pre-incubated with the enzyme solution in the wells of a 96-well plate for a specified time at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of the kynuramine substrate to each well.

  • Incubation: The reaction mixture is incubated for a defined period at 37°C.

  • Termination of Reaction: The reaction is stopped, typically by the addition of a strong base (e.g., NaOH).

  • Detection: The formation of 4-hydroxyquinoline is measured by reading the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme and substrate without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Test Compounds & Reference Inhibitors D Pre-incubation of Enzyme and Inhibitor A->D B Recombinant MAO-A/B Enzyme B->D C Kynuramine Substrate E Addition of Substrate C->E D->E F Incubation at 37°C E->F G Termination of Reaction F->G H Spectrophotometric/ Fluorometric Reading G->H I Calculation of % Inhibition H->I J Determination of IC50 Value I->J

Generalized workflow for an in vitro MAO inhibition assay.

Signaling Pathways and Logical Relationships

The inhibition of MAO enzymes leads to an increase in the synaptic concentration of monoamine neurotransmitters. The isoform selectivity of an inhibitor determines which neurotransmitter pathways are predominantly affected.

  • MAO-A Inhibition: Primarily increases levels of serotonin and norepinephrine, which is the basis for its antidepressant and anxiolytic effects.

  • MAO-B Inhibition: Primarily increases levels of phenylethylamine and dopamine, which is beneficial in the treatment of Parkinson's disease to alleviate motor symptoms.

Since both this compound and 5-Hydroxy-1-tetralone showed a lack of significant inhibitory activity, their impact on these signaling pathways is expected to be minimal.

G cluster_inhibitors MAO Inhibitors cluster_enzymes MAO Enzymes cluster_neurotransmitters Neurotransmitters cluster_effects Therapeutic Effects MAO_A_Inhibitor MAO-A Inhibitor MAO_A MAO-A MAO_A_Inhibitor->MAO_A inhibits MAO_B_Inhibitor MAO-B Inhibitor MAO_B MAO-B MAO_B_Inhibitor->MAO_B inhibits Serotonin_Norepinephrine Serotonin & Norepinephrine MAO_A->Serotonin_Norepinephrine decreases Dopamine Dopamine MAO_B->Dopamine decreases Antidepressant Antidepressant/ Anxiolytic Effects Serotonin_Norepinephrine->Antidepressant leads to Anti_Parkinsonian Anti-Parkinsonian Effects Dopamine->Anti_Parkinsonian leads to

Logical relationship of MAO inhibition and its effects.

Conclusion

Based on the currently available experimental data, neither this compound nor 5-Hydroxy-1-tetralone are potent inhibitors of MAO-A or MAO-B. Further structural modifications to the 1-tetralone scaffold would be necessary to elicit significant MAO inhibitory activity. Researchers investigating 1-tetralone derivatives for CNS applications should consider these findings in the design of future compounds.

References

structure-activity relationship of 7-Hydroxy-1-tetralone derivatives as MAO inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of 7-Hydroxy-1-tetralone derivatives reveals a compelling narrative of molecular design in the quest for potent and selective monoamine oxidase (MAO) inhibitors. These compounds have emerged as a promising scaffold for the development of therapeutics targeting neurodegenerative diseases like Parkinson's and depression.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes can effectively increase the levels of these neurotransmitters in the brain, offering therapeutic benefits. The 1-tetralone (B52770) core, particularly with a hydroxyl group at the 7th position, has proven to be a fertile ground for developing potent MAO inhibitors. This guide compares the performance of various this compound derivatives, supported by experimental data, to elucidate the key structural features governing their inhibitory activity and selectivity.

Comparative Inhibitory Activity

The inhibitory potential of this compound derivatives against both MAO-A and MAO-B isoforms has been extensively studied. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, showcasing the impact of different substituents on their activity.

CompoundSubstituent at C7MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
1h 4-Trifluoromethylbenzyloxy0.0360.0011>1600
1f 4-Fluorobenzyloxy>1000.0012>83333
1o 3-Phenylpropoxy>1000.0075>13333
1c 3-Chlorobenzyloxy0.623Not specifiedNot applicable
1g 3-Fluorobenzyloxy0.575Not specifiedNot applicable
1p 2-Phenylethoxy0.785Not specifiedNot applicable

Data sourced from a study on 1-tetralone and 4-chromanone (B43037) derivatives as MAO inhibitors[1]. The Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B).

The data clearly indicates that this compound derivatives are potent, particularly as MAO-B inhibitors, with several compounds exhibiting IC50 values in the nanomolar range[1][2]. Compound 1h , with a 4-trifluoromethylbenzyloxy substituent, stands out as a highly potent dual inhibitor, though with a strong preference for MAO-B[1]. The exceptional MAO-B selectivity of compounds like 1f and 1o underscores the therapeutic potential of this chemical class for conditions like Parkinson's disease, where MAO-B inhibition is a key therapeutic strategy[1].

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies allows for the deduction of key structure-activity relationships:

  • The 7-Hydroxy Group as an Anchor: The hydroxyl group at the C7 position serves as a crucial anchoring point for introducing various side chains via an ether linkage. This modification is central to modulating the inhibitory activity and selectivity.

  • The Nature of the C7-Substituent is Critical:

    • Benzyloxy Groups: The presence of a benzyloxy group at the C7 position is highly favorable for potent MAO-B inhibition[3].

    • Substituents on the Benzyloxy Ring: The addition of halogen atoms (F, Cl, Br, I) or alkyl groups (CH3, CN, CF3) to the meta or para positions of the benzyloxy ring generally enhances MAO-B inhibitory potency compared to the unsubstituted derivative[1][2]. A clear preference for meta versus para substitution is not consistently observed[1].

    • Chain Length of the Linker: While benzyloxy substituents are effective, longer linkers like 2-phenylethoxy and 3-phenylpropoxy also yield potent MAO-B inhibitors[1].

  • Reduction of the 1-Tetralone Carbonyl: Interestingly, the reduction of the carbonyl group at the 1-position of the tetralone ring to a hydroxyl group leads to a decrease in MAO inhibition potency[1]. This suggests the ketone functionality plays a significant role in the binding interaction with the enzyme.

  • Selectivity for MAO-B: The majority of the synthesized this compound derivatives exhibit a strong selectivity for the MAO-B isoform over MAO-A[1]. This is a desirable characteristic for the treatment of Parkinson's disease.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following experimental methodologies were employed in the cited studies.

Synthesis of this compound Derivatives

The synthesis of the target compounds generally follows a two-step procedure[1]:

  • Demethylation of Methoxy-1-tetralone: The precursor, 7-methoxy-1-tetralone, is demethylated to yield this compound. This is typically achieved by reacting the methoxy (B1213986) derivative with a strong Lewis acid like aluminum chloride (AlCl3)[1].

  • Alkylation of this compound: The resulting this compound is then alkylated with a suitable substituted alkyl or benzyl (B1604629) bromide in the presence of a base, such as anhydrous potassium carbonate (K2CO3), in a solvent like acetone. The reaction mixture is heated under reflux to drive the reaction to completion[1].

Synthesis_Workflow Start 7-Methoxy-1-tetralone Step1 Demethylation (AlCl3) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Alkylation (R-Br, K2CO3) Intermediate->Step2 End 7-Substituted-1-tetralone Derivatives Step2->End

General synthetic scheme for this compound derivatives.
MAO Inhibition Assay

The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B is determined using a fluorometric assay[1].

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

  • Substrate: Kynuramine (B1673886) is employed as a non-selective substrate for both MAO isoforms. The enzymatic oxidation of kynuramine by MAO produces 4-hydroxyquinoline (B1666331), a fluorescent product.

  • Procedure: The assay is typically performed in a multi-well plate format. The reaction mixture contains the enzyme, the substrate (kynuramine), and various concentrations of the test inhibitor. The fluorescence of the 4-hydroxyquinoline product is measured at specific excitation and emission wavelengths in an alkaline medium.

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated from the dose-response curves.

MAO_Inhibition_Assay_Workflow Start Prepare Reaction Mixture (MAO enzyme, Kynuramine, Inhibitor) Incubation Incubate at 37°C Start->Incubation StopReaction Stop Reaction (Add NaOH) Incubation->StopReaction Measurement Measure Fluorescence (4-Hydroxyquinoline) StopReaction->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Workflow for the MAO inhibition assay.

Conclusion

The this compound scaffold has proven to be a highly valuable template for the design of potent and selective MAO-B inhibitors. The structure-activity relationship studies clearly demonstrate that modifications at the C7 position, particularly with substituted benzyloxy moieties, are key to achieving high inhibitory potency. The straightforward synthesis and the well-established biological evaluation methods provide a solid foundation for the further development of these compounds as potential therapeutic agents for neurodegenerative disorders. Future research could focus on optimizing the pharmacokinetic properties of these promising lead compounds to advance them towards clinical applications.

References

Comparative Cytotoxicity of 7-Hydroxy-1-tetralone Derivatives in Cancer Cells: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel compounds is paramount in the quest for new anticancer agents. 7-Hydroxy-1-tetralone has emerged as a promising scaffold for the development of such agents.[1] This guide aims to provide a comparative overview of the cytotoxic effects of this compound derivatives on various cancer cell lines. However, a comprehensive, direct comparative study detailing the cytotoxicity of a series of systematically modified this compound derivatives appears to be limited in the currently available scientific literature.

Cytotoxicity Data of Tetralone and Related Derivatives

The following table summarizes the available in vitro cytotoxicity data for various tetralone and dihydronaphthalenone derivatives against several cancer cell lines. It is important to note that these compounds are not all direct derivatives of this compound but belong to the broader class of tetralones, offering a glimpse into the potential of this chemical family.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-hydroxy-3,4-dihydrocadaleneMCF-755.24 (at 48h), 52.83 (at 72h)[2]
Kaempferol (a tetralone derivative)CCRF-CEM14.0[3]
Kaempferol (a tetralone derivative)CEM/ADR50005.3[3]
Maesopsin (a tetralone derivative)CCRF-CEM10.2[3]
Maesopsin (a tetralone derivative)CEM/ADR500012.3[3]

Experimental Protocols

The methodologies employed to assess the cytotoxicity of these compounds are crucial for interpreting the data. A standard protocol for evaluating cytotoxicity is the MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The potential mechanism of action of cytotoxic compounds often involves the induction of apoptosis or cell cycle arrest. The following diagram illustrates a general experimental workflow for assessing the cytotoxic effects of novel compounds.

G General Workflow for Cytotoxicity Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B Treatment with This compound Derivatives A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E Potent Derivatives F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F Potent Derivatives H Structure-Activity Relationship (SAR) D->H E->H G Western Blot Analysis (Apoptotic Protein Expression) F->G G->H I Identification of Lead Compounds H->I

References

validating the anticancer mechanism of 7-Hydroxy-1-tetralone in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the anticancer mechanism of 7-Hydroxy-1-tetralone, presenting available data on its efficacy in specific cell lines and outlining key experimental protocols. This document aims to provide a foundational understanding of this compound's potential as an anticancer agent and juxtaposes its activity with established chemotherapeutic drugs.

Performance Comparison: this compound and Standard Anticancer Agents

While direct comparative studies on the anticancer effects of this compound against other agents are limited, we can infer its potential by examining its activity alongside well-established drugs like Doxorubicin and 5-Fluorouracil (5-FU) in key cancer cell lines.

A study on a closely related compound, 7-hydroxy-3,4-dihydrocadalene, in the MCF-7 breast cancer cell line provides a benchmark for the potential efficacy of this compound. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, with a lower value indicating higher potency.

CompoundCell LineIncubation TimeIC50 (µM)
7-hydroxy-3,4-dihydrocadaleneMCF-7 (Breast Cancer)48h55.24[1]
DoxorubicinMCF-7 (Breast Cancer)48h~1.25 - 2.5[1]
5-FluorouracilMCF-7 (Breast Cancer)48h~0.38[2]
DoxorubicinHepG2 (Liver Cancer)24h12.18[1]
5-FluorouracilHCT-116 (Colon Cancer)72hNot explicitly stated
DoxorubicinHCT-116 (Colon Cancer)48hNot explicitly stated

Elucidating the Anticancer Mechanism of Action

Current research suggests that the anticancer effects of this compound and its analogs are primarily mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Studies on tetralone derivatives indicate that they can trigger programmed cell death in cancer cells. For instance, 7-hydroxy-3,4-dihydrocadalene has been shown to induce apoptosis in MCF-7 breast cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress. This process is associated with an increase in the activity of caspases 3 and 9, key executioner enzymes in the apoptotic cascade[1]. The proposed signaling pathway for this apoptosis induction is visualized below.

cluster_cell MCF-7 Breast Cancer Cell Tetralone 7-hydroxy-3,4- dihydrocadalene ROS ↑ Reactive Oxygen Species (ROS) Tetralone->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase9 ↑ Caspase-9 Activity Mitochondria->Caspase9 Caspase3 ↑ Caspase-3 Activity Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Proposed apoptotic pathway of a 7-hydroxy-tetralone analog.

Cell Cycle Arrest

In addition to apoptosis, tetralone derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells. Some studies have indicated that these compounds can induce cell cycle arrest, preventing the cells from dividing and proliferating[3]. The specific phase of the cell cycle that is targeted can vary depending on the compound and the cell line.

Experimental Protocols

To facilitate further research and validation of the anticancer properties of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control drugs (e.g., Doxorubicin, 5-FU) for the desired incubation periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 2. MTT Cell Viability Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

Protocol:

  • Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

The preliminary data on this compound and its analogs are promising, suggesting a potential role for this class of compounds in cancer therapy. However, further research is imperative to fully elucidate its anticancer mechanism. Future studies should focus on:

  • Determining the IC50 values of this compound in a broader panel of cancer cell lines.

  • Conducting direct comparative studies against standard chemotherapeutic agents.

  • Identifying the specific molecular targets and signaling pathways modulated by this compound.

  • Evaluating the in vivo efficacy and safety of this compound in animal models.

This comprehensive approach will be crucial in validating the therapeutic potential of this compound and paving the way for its potential clinical development.

References

alternative precursors for sertraline synthesis compared to 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Precursors in Sertraline (B1200038) Synthesis

The industrial synthesis of sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), has traditionally commenced from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly referred to as sertraline tetralone. However, the pursuit of more efficient, stereoselective, and environmentally benign synthetic routes has led to the exploration of several alternative precursors. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in navigating the evolving landscape of sertraline synthesis.

Comparison of Key Synthetic Intermediates

The following table summarizes quantitative data for the synthesis of sertraline via different key intermediates, offering a comparative overview of their efficiency and reaction conditions.

IntermediatePrecursorReagents & ConditionsYieldPurity/SelectivityReference
Sertraline Imine (Traditional Route)Sertraline TetraloneMonomethylamine, Ethanol, 50-55°C, 16h>95% (conversion to imine)High[1]
Sertraline NitroneSertraline TetraloneN-methylhydroxylamine hydrochloride, Methanol, rt81% (of isolated cis-racemic amine HCl)cis/trans ratio 92:8[2][3]
Chiral Iodoimine3,4-Dichlorocinnamic acid derivative(S)-2-phenyloxazolidinone, CuBr-SMe2, NaBH4, I2-PPh3-imidazole, t-BuLi45% (overall yield in 6 steps)Enantioselective[4][5]
Chiral Tetralone via Lithiation/BorylationHomoallylic carbamate (B1207046)sec-butyllithium, aryl pinacol (B44631) boronic ester, chlorosulfonic acid28% (overall yield in 8 steps)94% ee (of tetralone)[6][7]
Enantiopure (S)-Ketone via Chemoenzymatic SynthesisRacemic TetraloneKetoreductase (KRED), NaOCl/AZADO16% (overall yield from racemic ketone)>99% ee (of alcohol intermediate)[8]
Dearomatized Naphthalene (B1677914) DerivativeNaphthaleneMTAD, PhMgBr, Pd2(dba)3·CHCl3/DPEphos, Rh/Al2O3, H2Three steps from the dearomatized intermediateEnantioselective approach mentioned[9]

Detailed Synthetic Pathways and Methodologies

This section provides a detailed look at the experimental protocols for the synthesis of sertraline using alternative precursors, along with diagrams illustrating the reaction workflows.

Enantioselective Synthesis from a 3,4-Dichlorocinnamic Acid Derivative

This approach establishes the stereocenter early in the synthesis through a conjugate addition to a chiral imide, followed by an intramolecular nucleophilic addition to an imine.[4][5]

Experimental Protocol:

  • Synthesis of Cinnamic Imide (7): 3,4-Dichlorocinnamic acid (6) is reacted with (S)-2-phenyloxazolidine to yield the cinnamic imide (7) in 94% yield.[4]

  • Conjugate Addition: An arylmagnesium bromide (5), prepared from 2-bromobenzaldehyde (B122850) dimethyl acetal, is added to the cinnamic imide (7) in the presence of CuBr-SMe2 to produce imide (8) with complete diastereoselectivity (90% yield).[4]

  • Reduction and Iodination: The imide (8) is reduced to the corresponding alcohol (9) with NaBH4 (91% yield). Treatment of the alcohol with I2-PPh3-imidazole, followed by in situ hydrolysis, affords iodoaldehyde (10) (83% yield).[4]

  • Iodoimine Formation and Cyclization: The iodoaldehyde (10) is quantitatively converted to the iodoimine (3) with methylamine (B109427). Ring closure is achieved using t-BuLi to give sertraline as a single diastereoisomer in 69% yield.[4]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product Dichlorocinnamic_acid 3,4-Dichlorocinnamic acid Cinnamic_imide Cinnamic Imide Dichlorocinnamic_acid->Cinnamic_imide Ho's procedure 94% yield Phenyloxazolidinone (S)-2-phenyloxazolidinone Phenyloxazolidinone->Cinnamic_imide Imide_8 Imide 8 Cinnamic_imide->Imide_8 Arylmagnesium bromide, CuBr-SMe2 90% yield Alcohol_9 Alcohol 9 Imide_8->Alcohol_9 NaBH4 91% yield Iodoaldehyde_10 Iodoaldehyde 10 Alcohol_9->Iodoaldehyde_10 I2-PPh3-imidazole, 2N HCl 83% yield Iodoimine_3 Iodoimine 3 Iodoaldehyde_10->Iodoimine_3 Methylamine Quantitative Sertraline Sertraline Iodoimine_3->Sertraline t-BuLi 69% yield

Diagram 1: Enantioselective synthesis of sertraline from a cinnamic acid derivative.
Synthesis via Lithiation/Borylation of a Homoallylic Carbamate

This method utilizes a lithiation/borylation reaction to create a chiral 1,1-diaryl compound, which is then cyclized to the key tetralone intermediate.[6][7]

Experimental Protocol:

  • Carbamate Formation: Commercially available homoallylic alcohol (7) is converted to the chiral carbamate (4) in 83% yield.[6]

  • Lithiation/Borylation: Carbamate (4) undergoes lithiation with sec-butyllithium, followed by reaction with an aryl pinacol boronic ester (5) to form the diarylbutene (3).[6]

  • Oxidation and Cyclization: The double bond of diarylbutene (3) is oxidized via hydroboration and Jones oxidation to give a carboxylic acid (10) in 98% yield. Intramolecular Friedel-Crafts acylation with chlorosulfonic acid affords the tetralone (11) in 93% yield and 94% ee.[6]

  • Reductive Amination: The resulting tetralone (11) is converted to (+)-sertraline by reductive amination with a cis/trans ratio of 96.5:3.5 (47% yield).[6]

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_end Final Product Homoallylic_alcohol Homoallylic Alcohol Chiral_carbamate Chiral Carbamate Homoallylic_alcohol->Chiral_carbamate 83% yield Diarylbutene Diarylbutene Chiral_carbamate->Diarylbutene sec-BuLi, Aryl pinacol boronic ester Carboxylic_acid Carboxylic Acid Diarylbutene->Carboxylic_acid Hydroboration, Jones oxidation 98% yield Chiral_tetralone Chiral Tetralone Carboxylic_acid->Chiral_tetralone Chlorosulfonic acid 93% yield, 94% ee Sertraline (+)-Sertraline Chiral_tetralone->Sertraline Reductive amination 47% yield, 96.5:3.5 cis/trans

Diagram 2: Synthesis of (+)-sertraline via lithiation/borylation methodology.
Chemoenzymatic Synthesis

This green chemistry approach employs a ketoreductase (KRED) for the stereoselective reduction of a racemic tetralone, leading to an enantiopure precursor for sertraline.[8]

Experimental Protocol:

  • Bioreduction of Racemic Tetralone: Racemic sertraline tetralone is subjected to bioreduction using a ketoreductase (KRED). This results in the formation of the (S,S)-alcohol with excellent enantioselectivity (>99% ee) and a high diastereomeric ratio (99:1) at 29% conversion.[8]

  • Oxidation to Enantiopure Ketone: The resulting (S,S)-alcohol is then oxidized to the enantiopure (S)-ketone, an immediate precursor to sertraline, using sodium hypochlorite (B82951) as the oxidant and 2-azaadamantane (B3153908) N-oxyl (AZADO) as an organocatalyst (95% yield).[8]

  • Reductive Amination: The enantiopure (S)-ketone undergoes direct amination with methylamine followed by reduction with NaBH4 to yield (S,S)-sertraline.[8]

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_end Final Product Racemic_tetralone Racemic Tetralone SS_alcohol (S,S)-Alcohol Racemic_tetralone->SS_alcohol KRED Bioreduction >99% ee, 99:1 dr S_ketone Enantiopure (S)-Ketone SS_alcohol->S_ketone NaOCl/AZADO 95% yield Sertraline (S,S)-Sertraline S_ketone->Sertraline Methylamine, NaBH4

Diagram 3: Chemoenzymatic synthesis of sertraline.
Synthesis from Naphthalene

A novel approach involves the dearomatization of naphthalene to create a versatile intermediate for the synthesis of sertraline.[9]

Experimental Protocol:

  • Dearomative syn-1,4-Carboamination: Naphthalene undergoes a visible-light-mediated [4+2] cycloaddition with N-(4-methyl-1,2,4-triazol-3-in-5-yl)methanimine (MTAD), followed by a palladium-catalyzed reaction with a Grignard reagent to yield the dearomatized product in 58% yield.[9]

  • Subsequent Transformations: The resulting product can be converted to sertraline in three subsequent steps, including hydrogenation.[9] While full experimental details for the conversion to sertraline are not provided in the abstract, this route presents a significant departure from tetralone-based syntheses.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_end Final Product Naphthalene Naphthalene Dearomatized_intermediate Dearomatized Intermediate Naphthalene->Dearomatized_intermediate Visible light, MTAD, PhMgBr, Pd catalyst 58% yield Sertraline Sertraline Dearomatized_intermediate->Sertraline 3 Steps including Hydrogenation

Diagram 4: Sertraline synthesis starting from naphthalene.

Conclusion

The synthesis of sertraline has evolved significantly from its traditional reliance on sertraline tetralone. The alternative precursors and methodologies presented here offer various advantages, including improved stereoselectivity and the potential for more environmentally friendly processes. The enantioselective synthesis from a 3,4-dichlorocinnamic acid derivative and the chemoenzymatic approach provide elegant solutions for controlling the desired stereochemistry. The synthesis via lithiation/borylation offers a robust method for constructing the key chiral tetralone, while the route from naphthalene opens up new avenues for core structure formation. The choice of a particular synthetic route will depend on factors such as cost, scalability, and the desired level of stereochemical purity. This comparative guide serves as a valuable resource for researchers and professionals in the field to make informed decisions in the development of efficient and innovative syntheses of sertraline.

References

In-Vivo Efficacy of Tetralone-Based Compounds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo efficacy of tetralone-based compounds in animal models, with a focus on their anti-inflammatory properties. The information presented is intended to support researchers and professionals in the field of drug discovery and development.

Overview of 7-Hydroxy-1-tetralone Derivatives

This compound is a key chemical intermediate used in the synthesis of a variety of derivatives with therapeutic potential.[1] These derivatives have been investigated for several biological activities, including the inhibition of monoamine oxidase (MAO) for potential applications in neurodegenerative diseases, as well as for their anti-inflammatory and anticancer properties.[1] This guide will focus on the in-vivo anti-inflammatory efficacy of a representative tetralone derivative.

Comparative In-Vivo Efficacy of Tetralone Derivatives

The following table summarizes the in-vivo efficacy of a notable tetralone derivative in a relevant animal model. Currently, publicly available in-vivo efficacy data for a broad range of this compound based compounds is limited. This section will be updated as more data becomes available.

Compound IDAnimal ModelDisease/Condition ModelDosage & AdministrationKey Efficacy EndpointsResultsReference
Compound (24) (E)-2-(4-methoxybenzylidene)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-oneMale C57BL/6 miceEndotoxemia10 mg/kg, intraperitoneal (i.p.) injectionHypothermic Response to LPSExaggerated and prolonged hypothermic response compared to LPS-only group, indicating a modulation of the inflammatory response.[1]

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodology is crucial for the interpretation and replication of in-vivo studies. Below is the detailed protocol for the key experiment cited in this guide.

Endotoxemia Model in Mice

Objective: To evaluate the in-vivo anti-inflammatory effect of a tetralone derivative by assessing its impact on the physiological response to lipopolysaccharide (LPS)-induced endotoxemia.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6

  • Sex: Male

  • Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to food and water.

Materials:

  • Compound (24) (or other test compound)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free saline

  • Vehicle for compound dissolution (e.g., DMSO and saline)

  • Syringes and needles for intraperitoneal injection

  • Rectal thermometer for temperature measurement

Procedure:

  • Acclimatization: Animals are allowed to acclimate to the laboratory environment for at least one week prior to the experiment.

  • Compound Administration: A solution of Compound (24) is prepared in a suitable vehicle. A single dose of 10 mg/kg is administered via intraperitoneal (i.p.) injection. A control group receives an equivalent volume of the vehicle.

  • Induction of Endotoxemia: Thirty minutes after the administration of the test compound or vehicle, endotoxemia is induced by a single i.p. injection of a high dose of LPS (e.g., 10 mg/kg).

  • Monitoring of Core Body Temperature: The core body temperature of each mouse is monitored using a rectal thermometer at baseline (before any injections) and then at regular intervals (e.g., every 30-60 minutes) for several hours post-LPS injection.

  • Data Analysis: The change in body temperature from baseline is calculated for each time point. The temperature curves of the compound-treated group are compared to those of the vehicle-treated control group to assess the effect of the compound on the LPS-induced hypothermic response. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the observed differences.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway and the general experimental workflow for assessing the in-vivo efficacy of tetralone-based compounds.

Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that plays a crucial role in the host's immune and inflammatory responses. Tetralone derivatives, such as Compound (24), have been shown to inhibit the tautomerase activity of MIF, thereby modulating its pro-inflammatory functions.[1]

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MIF_ext MIF CD74 CD74 Receptor MIF_ext->CD74 NFkB NF-κB CD74->NFkB downstream signaling MyD88 MyD88 TLR4->MyD88 MyD88->NFkB Activation Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_Inflammatory_Cytokines Transcription MIF_intra MIF Tetralone Tetralone Derivative (e.g., Compound 24) Tetralone->MIF_intra Inhibition of Tautomerase Activity

Caption: MIF Signaling Pathway and Inhibition by Tetralone Derivatives.

General Workflow for In-Vivo Efficacy Testing

The following diagram outlines a typical workflow for evaluating the in-vivo efficacy of a novel compound in an animal model of disease.

In_Vivo_Workflow start Start animal_model Animal Model Selection (e.g., C57BL/6 Mice) start->animal_model disease_induction Disease Induction (e.g., LPS Injection) animal_model->disease_induction compound_admin Compound Administration (Test vs. Vehicle Control) disease_induction->compound_admin monitoring Monitoring & Data Collection (e.g., Temperature, Biomarkers) compound_admin->monitoring data_analysis Data Analysis (Statistical Comparison) monitoring->data_analysis end Conclusion on Efficacy data_analysis->end

Caption: General Experimental Workflow for In-Vivo Efficacy Studies.

References

Comparative Analysis of Monoamine Oxidase Inhibition by 7-Hydroxy-1-tetralone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters, making them significant targets in the development of therapeutics for neurological disorders such as depression and Parkinson's disease. The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities. While 7-Hydroxy-1-tetralone is a recognized scaffold in medicinal chemistry for generating MAO inhibitors, a comprehensive search of publicly available scientific literature reveals a notable lack of specific quantitative data (e.g., IC50 or Ki values) for this compound itself against MAO-A and MAO-B. Research has predominantly focused on the synthesis and evaluation of its derivatives, which have demonstrated significantly higher potency and selectivity.

This guide, therefore, provides a comparative analysis of the MAO-A versus MAO-B selectivity of potent derivatives of this compound, for which experimental data is available. This information is crucial for researchers in the field of neuroscience and drug discovery.

Quantitative Data on this compound Derivatives

The inhibitory activities of various derivatives of 1-tetralone (B52770) have been evaluated against both MAO-A and MAO-B. The data consistently show that while some derivatives exhibit potent inhibition of both isoforms, many demonstrate a marked selectivity for MAO-B.[1] For instance, one study reported a 1-tetralone derivative (1h) with an IC50 value of 0.036 µM for MAO-A and 0.0011 µM for MAO-B, indicating a preference for MAO-B.[1] Another investigation into α-tetralone derivatives found them to be highly potent MAO-B inhibitors, with some also displaying potent activity against MAO-A.[2]

Below is a summary of the inhibitory concentrations (IC50) for representative 1-tetralone derivatives from a key study, illustrating the range of potencies and selectivities achieved through chemical modification of the this compound scaffold.

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
1c 0.623Data not providedNot applicable
1f Data not provided0.0012Not applicable
1g 0.575Data not providedNot applicable
1h 0.0360.001132.7
1o Data not provided0.0075Not applicable
1p 0.785Data not providedNot applicable

Data sourced from a 2020 study on 1-tetralone and 4-chromanone (B43037) derivatives.[1]

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B, based on commonly cited methodologies. It is important to note that specific parameters may vary between different research laboratories.

In Vitro MAO Inhibition Assay (General Protocol)

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (non-selective substrate)

  • Test compounds (e.g., 1-tetralone derivatives) dissolved in DMSO

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well microplates

  • Spectrofluorometer

2. Assay Procedure:

  • A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations.

  • The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes).

  • The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

  • The formation of the fluorescent product, 4-hydroxyquinoline, is monitored kinetically over time using a spectrofluorometer (e.g., excitation at 310 nm and emission at 400 nm).

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

3. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of monoamine oxidase and a typical experimental workflow for assessing MAO inhibition.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Derivative Inhibitor->MAO Inhibition MAO_Inhibition_Workflow prep Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor plate Plate Setup: Add Enzyme and Inhibitor to Wells prep->plate preincubate Pre-incubation (e.g., 15 min at 37°C) plate->preincubate reaction Initiate Reaction: Add Substrate preincubate->reaction measure Kinetic Measurement: Monitor Fluorescence reaction->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze

References

7-Hydroxy-1-tetralone: A Pharmacological Tool Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Hydroxy-1-tetralone's pharmacological activities against established alternatives. We present supporting experimental data, detailed protocols, and visual workflows to validate its potential as a versatile pharmacological tool.

This compound, a derivative of tetralone, has emerged as a compound of interest in medicinal chemistry due to its versatile chemical scaffold. Its hydroxyl and ketone moieties offer avenues for chemical modifications, leading to the synthesis of derivatives with a range of biological activities. This guide focuses on the validation of this compound and its analogs in three key areas: monoamine oxidase (MAO) inhibition, anticancer, and antimicrobial activities.

Quantitative Comparison of Biological Activities

To provide a clear perspective on the pharmacological potential of this compound and its derivatives, the following tables summarize their activity alongside well-established compounds in each therapeutic area.

Monoamine Oxidase (MAO) Inhibition

Derivatives of α-tetralone have been shown to be potent inhibitors of both MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.[1] The data below compares the inhibitory activity of α-tetralone derivatives with standard MAO inhibitors.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
α-Tetralone Derivatives
6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one-4.5>287
6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one24-<1
Standard MAO Inhibitors
Moclobemide6061-Selective for MAO-A
Selegiline (B1681611)-37Selective for MAO-B[2]
Rasagiline-14Selective for MAO-B[3]
Safinamide-80Selective for MAO-B[3]
Anticancer Activity

The anticancer potential of tetralone derivatives has been investigated against various cancer cell lines. The table below presents the cytotoxic activity of a compound structurally related to this compound, 7-hydroxy-3,4-dihydrocadalene, in comparison to the widely used chemotherapeutic agent, Doxorubicin.

CompoundCell LineGI50/IC50 (µM)
7-hydroxy-3,4-dihydrocadalene MCF-7 (Breast Cancer)55.24[4]
Doxorubicin MCF-7 (Breast Cancer)2.5[5][6]
HeLa (Cervical Cancer)2.9[5][6]
HepG2 (Liver Cancer)12.2[5][6]
A549 (Lung Cancer)>20[5][6]
Antimicrobial and Antifungal Activity

Novel tetralone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[7] The following table compares the minimum inhibitory concentrations (MIC) of a tetralone derivative with the broad-spectrum antibiotic, Levofloxacin. Additionally, data for a 7-hydroxy coumarin (B35378) derivative is included to provide context for potential antifungal activity.

CompoundOrganismMIC (µg/mL)
Aminoguanidine-tetralone derivative (2D) Staphylococcus aureus ATCC 292130.5[7]
MRSA-21[7]
Levofloxacin Staphylococcus aureus0.012 - 2
Streptococcus pneumoniae0.016 - 8[8]
7-hydroxy-6-nitro-2H-1-benzopyran-2-one Aspergillus fumigatus16[7]
Aspergillus flavus16[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Monoamine Oxidase (MAO) Inhibition Assay

A fluorometric assay is commonly used to determine the inhibitory activity of test compounds against MAO-A and MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity, and a decrease in this rate indicates inhibition.

Protocol:

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Substrate Stock Solutions: 100 mM p-Tyramine (for both MAO-A and MAO-B) or 100 mM Benzylamine (selective for MAO-B) in ddH₂O.

    • Fluorogenic Probe Stock Solution: 10 mM Amplex® Red in DMSO.

    • HRP Stock Solution: 10 U/mL in MAO Assay Buffer.

    • Test Compound Stock Solution: Prepare a stock solution of this compound or its derivative in DMSO.

    • Positive Controls: 10 mM stock solutions of clorgyline (for MAO-A) and selegiline (for MAO-B) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of MAO Assay Buffer to each well.

    • Add 10 µL of various concentrations of the test compound or positive control.

    • Add 20 µL of the respective MAO enzyme (recombinant human MAO-A or MAO-B).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Prepare a working solution of the fluorogenic probe and HRP in the assay buffer.

    • Initiate the reaction by adding 20 µL of the substrate.

    • Immediately start measuring the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) at 1-minute intervals for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Probe, HRP, Enzymes, Compounds) Add_Buffer Add Buffer Add_Compound Add Test Compound/ Control Add_Buffer->Add_Compound Add_Enzyme Add MAO Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (37°C, 10 min) Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic read) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for the fluorometric MAO inhibition assay.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, its derivatives, or a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_GI50 Determine GI50/IC50 Calculate_Viability->Determine_GI50

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound, its derivatives, or a positive control antibiotic (e.g., Levofloxacin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Compound Serial Dilutions Prepare_Dilutions->Inoculate_Plate Incubate Incubate (16-20h, 37°C) Inoculate_Plate->Incubate Read_MIC Determine MIC (Visual Inspection) Incubate->Read_MIC Determine_MBC Determine MBC (Optional Subculture) Read_MIC->Determine_MBC

Workflow for antimicrobial susceptibility testing.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for validating a pharmacological tool. Based on current literature, the proposed mechanisms for tetralone derivatives are illustrated below.

Mechanism of MAO Inhibition

MAO inhibitors block the action of monoamine oxidase enzymes, leading to an increase in the levels of monoamine neurotransmitters in the synaptic cleft.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO-A/B) Neurotransmitter->MAO Metabolism Released_NT Neurotransmitter Neurotransmitter->Released_NT Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Released_NT->Receptor Binding Signal Signal Transduction Receptor->Signal Tetralone This compound Derivative Tetralone->MAO Inhibition

Inhibition of monoamine oxidase by tetralone derivatives.
Proposed Anticancer Mechanism: Induction of Apoptosis

Some tetralone derivatives have been shown to induce apoptosis in cancer cells. This process involves a cascade of events leading to programmed cell death.

Apoptosis_Pathway cluster_pathway Apoptotic Cascade Tetralone This compound Derivative Cell Cancer Cell Tetralone->Cell Pro_Apoptotic Upregulation of Pro-apoptotic proteins (e.g., Bax) Cell->Pro_Apoptotic Anti_Apoptotic Downregulation of Anti-apoptotic proteins (e.g., Bcl-2) Cell->Anti_Apoptotic Mitochondria Mitochondrial Membrane Permeabilization Pro_Apoptotic->Mitochondria Anti_Apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Induction of apoptosis in cancer cells by tetralone derivatives.
Proposed Antimicrobial Mechanisms

The antimicrobial action of some tetralone derivatives is thought to involve multiple mechanisms, including disruption of the bacterial cell membrane and inhibition of essential enzymes like dihydrofolate reductase (DHFR).[7]

Antimicrobial_Mechanisms cluster_mechanisms Mechanisms of Action Tetralone Tetralone Derivative Bacterium Bacterial Cell Tetralone->Bacterium Membrane_Disruption Cell Membrane Disruption Bacterium->Membrane_Disruption DHFR_Inhibition Dihydrofolate Reductase (DHFR) Inhibition Bacterium->DHFR_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Folate_Synthesis Inhibition of Folate Synthesis DHFR_Inhibition->Folate_Synthesis DNA_Synthesis Inhibition of DNA Synthesis Folate_Synthesis->DNA_Synthesis DNA_Synthesis->Cell_Death

Proposed antimicrobial mechanisms of tetralone derivatives.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new pharmacological tools. The available data, primarily from derivative compounds, suggest potent activity in MAO inhibition, and notable anticancer and antimicrobial effects. However, a comprehensive validation of this compound itself requires further investigation to establish its specific potency and selectivity across these biological targets. The experimental protocols and comparative data provided in this guide serve as a foundation for researchers to build upon in their exploration of this versatile molecule. Future studies should focus on elucidating the precise structure-activity relationships and mechanisms of action to fully realize the therapeutic potential of this compound and its analogs.

References

Assessing the Neuroprotective Effects of 7-Hydroxy-1-tetralone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Among the promising candidates, 7-Hydroxy-1-tetralone derivatives have emerged as a class of compounds with significant neuroprotective potential. Their structural scaffold allows for diverse chemical modifications, leading to a range of derivatives with varying efficacy. This guide provides an objective comparison of the neuroprotective performance of select this compound derivatives, supported by experimental data, to aid researchers in the development of next-generation neurotherapeutics.

Comparative Analysis of Neuroprotective Activity

The neuroprotective effects of this compound derivatives are often attributed to their ability to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B. Inhibition of MAO-B reduces the degradation of dopamine (B1211576) and decreases the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in neuronal cell death.[1]

A comparative study on a series of 1-tetralone (B52770) derivatives has provided valuable insights into their structure-activity relationships (SARs) as MAO inhibitors. The data reveals that substitution at the C7 position of the tetralone ring generally yields more potent inhibition of both MAO-A and MAO-B compared to substitutions at other positions.[1]

Below is a summary of the MAO inhibition data for several 7-substituted-1-tetralone derivatives.

Table 1: Monoamine Oxidase (MAO) Inhibition by 7-Substituted-1-Tetralone Derivatives

Compound IDR Group (at C7)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1a -OCH3> 1000.125> 800
1b -OCH2CH3> 1000.055> 1818
1c -O(CH2)2CH30.6230.01541.5
1d -OCH(CH3)2> 1000.025> 4000
1e -O(CH2)3CH3> 1000.008> 12500
1f -OCH2-c-C3H50.5750.0012479
1g -OCH2C≡CH0.0360.001132.7
1h -OCH2-Ph> 1000.0025> 40000

Data sourced from van der Walt et al., 2020.[1]

Key Observations from the Data:

  • Potency: All listed 7-substituted derivatives demonstrate potent inhibition of MAO-B, with several compounds exhibiting IC50 values in the nanomolar range.

  • Selectivity: The derivatives generally show high selectivity for MAO-B over MAO-A.

  • Structure-Activity Relationship: The nature of the alkoxy substituent at the C7 position significantly influences both potency and selectivity. For instance, the introduction of a propargyl group (-OCH2C≡CH) in compound 1g results in very potent inhibition of both MAO-A and MAO-B.

Experimental Protocols

To enable reproducible research, detailed methodologies for key experiments are provided below.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol outlines the assessment of the neuroprotective effects of this compound derivatives against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • For differentiation into a neuronal phenotype, seed the cells at a low density and treat with 10 µM retinoic acid for 5-7 days.

2. Induction of Neurotoxicity:

  • Seed the differentiated SH-SY5Y cells in 96-well plates.
  • Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 2 hours).
  • Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H2O2) (e.g., 100 µM) or 6-hydroxydopamine (6-OHDA) for 24 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After the incubation period with the neurotoxin, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the control (untreated) cells.

4. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay):

  • After treatment with the derivatives and neurotoxin, wash the cells with phosphate-buffered saline (PBS).
  • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark.
  • DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
  • The reduction in fluorescence intensity in the presence of the test compounds indicates their antioxidant activity.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of many compounds are mediated through the modulation of specific intracellular signaling pathways. The Akt/GSK-3β pathway is a critical regulator of cell survival and apoptosis, and its activation is a common mechanism for neuroprotection.

Proposed Neuroprotective Signaling Pathway of this compound Derivatives

While direct evidence specifically for this compound derivatives is still emerging, based on the known mechanisms of other neuroprotective agents, it is hypothesized that these compounds may exert their effects through the Akt/GSK-3β signaling pathway.

G cluster_0 Neuroprotective Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response Tetralone This compound Derivative PI3K PI3K Tetralone->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates GSK3b->CREB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) CREB->Bcl2 Promotes Transcription Caspase3 Caspase-3 (Pro-apoptotic) Bcl2->Caspase3 Inhibits Survival Neuronal Survival Bcl2->Survival Promotes Caspase3->Survival Inhibits

Caption: Proposed Akt/GSK-3β signaling pathway for neuroprotection.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of this compound derivatives in an in vitro model of neurodegeneration.

G cluster_assays Assessment start Start cell_culture Culture & Differentiate SH-SY5Y Cells start->cell_culture treatment Pre-treat with This compound Derivatives cell_culture->treatment toxin Induce Neurotoxicity (e.g., H2O2, 6-OHDA) treatment->toxin incubation Incubate for 24h toxin->incubation mtt MTT Assay (Cell Viability) incubation->mtt ros DCFDA Assay (ROS Levels) incubation->ros western Western Blot (Protein Expression) incubation->western analysis Data Analysis & Interpretation mtt->analysis ros->analysis western->analysis end End analysis->end

Caption: Experimental workflow for in vitro neuroprotection assays.

References

A Comparative Guide to the Synthetic Routes of 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 7-Hydroxy-1-tetralone, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of sertraline, an antidepressant, and other biologically active compounds. Its synthesis has been approached through several pathways, each with distinct advantages and disadvantages in terms of yield, scalability, cost, and environmental impact. This guide will focus on the two most prevalent synthetic strategies, providing a detailed examination of each step.

Comparative Analysis of Synthetic Routes

The two primary routes for the synthesis of this compound are:

  • Route 1: Multi-step Synthesis from Anisole and Succinic Anhydride (B1165640). This classic approach involves a four-step sequence: Friedel-Crafts acylation, carbonyl reduction, intramolecular Friedel-Crafts cyclization, and demethylation.

  • Route 2: Direct Demethylation of 7-Methoxy-1-tetralone. This route is more direct, assuming the availability of the starting material, 7-Methoxy-1-tetralone.

Data Presentation

The following table summarizes the quantitative data for the key steps in each synthetic route, allowing for a direct comparison of yields.

RouteStepStarting MaterialsReagents and ConditionsReaction TimeYield (%)
1 1. Friedel-Crafts AcylationAnisole, Succinic anhydrideAlCl₃, Nitromethane (B149229), 10-20 °C12 hours86
2. Carbonyl Reduction4-(4-methoxyphenyl)-4-oxobutanoic acidH₂, Pd/C, Acetic Acid, THF9 hoursQuantitative
3. Intramolecular Cyclization4-(4-methoxyphenyl)butyric acidPolyphosphoric acid (PPA)-High
4. Demethylation7-Methoxy-1-tetraloneAlCl₃, Toluene (B28343), 110 °C1 hour90
2 1. Demethylation7-Methoxy-1-tetraloneBBr₃, Dichloromethane, -80 °C to RTOvernight77-86

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Route 1: From Anisole and Succinic Anhydride

This synthetic pathway is a well-established method for constructing the tetralone core from basic starting materials.

Step 1: Friedel-Crafts Acylation of Anisole

  • Reaction: Anisole + Succinic anhydride → 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • Procedure: To a 500 mL reaction flask, add 250 mL of nitromethane and 30 g of anisole.[1] Cool the mixture in an ice bath and add 80 g of anhydrous aluminum trichloride (B1173362) in portions, maintaining the temperature between 0-15 °C.[1] After stirring for 2 hours, add 25 g of succinic anhydride and allow the reaction to proceed at 10-20 °C for 12 hours.[1] The reaction mixture is then poured into a mixture of 600 mL of water and 100 mL of 30% hydrochloric acid, keeping the temperature between 0-25 °C.[1] The resulting precipitate is collected by suction filtration and dried under reduced pressure at 60 °C to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.[1]

Step 2: Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • Reaction: 4-(4-methoxyphenyl)-4-oxobutanoic acid → 4-(4-methoxyphenyl)butyric acid

  • Procedure: 4-(4-methoxyphenyl)-4-oxobutanoic acid (40 g) is suspended in a solvent mixture of acetic acid (100 ml) and tetrahydrofuran (B95107) (100 ml). To this suspension, 10% palladium on carbon catalyst (4 g, 50% wet) is added. The mixture is stirred under a hydrogen atmosphere (0.4 MPa) for 9 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of diatomaceous earth. Toluene is added to the filtrate, and the solvent is removed under reduced pressure to afford 4-(4-methoxyphenyl)butyric acid in quantitative yield.

Step 3: Intramolecular Friedel-Crafts Cyclization

  • Reaction: 4-(4-methoxyphenyl)butyric acid → 7-Methoxy-1-tetralone

  • Procedure: The cyclization of 4-(4-methoxyphenyl)butyric acid to 7-Methoxy-1-tetralone is effectively carried out using a strong acid catalyst. Polyphosphoric acid (PPA) is a classical reagent for this transformation.[2][3] The acid is heated with PPA, and the reaction progress is monitored until completion. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is another efficient alternative for this cyclization.[4]

Step 4: Demethylation of 7-Methoxy-1-tetralone

  • Reaction: 7-Methoxy-1-tetralone → this compound

  • Procedure: Under a nitrogen atmosphere, 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (25 g, 142 mmol) is slowly added to a suspension of anhydrous toluene (250 mL) containing aluminum trichloride (37.8 g, 283 mmol). The reaction mixture is heated with stirring at 110 °C for 1 hour and then cooled to room temperature. The mixture is further cooled to 0 °C in an ice bath, and water (100 mL) is slowly added to quench the reaction. The aqueous phase is extracted with ethyl acetate (B1210297) (3 x 100 mL). The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is triturated with methanol (B129727) to give 19.3 g of a white solid (90% yield).

Route 2: Direct Demethylation of 7-Methoxy-1-tetralone

This route is advantageous if 7-Methoxy-1-tetralone is readily available.

Using Boron Tribromide (BBr₃):

  • Reaction: 7-Methoxy-1-tetralone → this compound

  • Procedure: 3,3'-Dimethoxybiphenyl (8 g, 0.037 mole) is dissolved in 120 ml of methylene (B1212753) chloride in a 250-ml conical flask, and the flask is placed in an acetone-dry ice bath at -80 °C. A solution of 15.9 g (6.0 ml, 0.063 mole) of boron tribromide in 40 ml of methylene chloride is added carefully to the stirred solution.[5] The reaction mixture is allowed to warm to room temperature overnight with stirring. The reaction is then hydrolyzed by the careful addition of 130 ml of water. The precipitated solid is dissolved by adding 500 ml of ether. The organic layer is separated, extracted with 2N sodium hydroxide, and the alkaline extract is neutralized with dilute hydrochloric acid. The product is then extracted with ether, and the extract is dried over anhydrous magnesium sulfate. Removal of the ether under reduced pressure yields the product.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 Anisole Anisole Intermediate1 4-(4-methoxyphenyl)- 4-oxobutanoic acid Anisole->Intermediate1 Friedel-Crafts Acylation Succinic Succinic Anhydride Succinic->Intermediate1 Intermediate2 4-(4-methoxyphenyl)butyric acid Intermediate1->Intermediate2 Carbonyl Reduction MethoxyTetralone 7-Methoxy-1-tetralone Intermediate2->MethoxyTetralone Intramolecular Cyclization FinalProduct This compound MethoxyTetralone->FinalProduct Demethylation MethoxyTetralone2 7-Methoxy-1-tetralone MethoxyTetralone2->FinalProduct Direct Demethylation

Figure 1: Comparative workflow of the two primary synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

Route 1 is a more classical and fundamental approach, starting from inexpensive and readily available materials. It is a robust method suitable for large-scale synthesis where the cost of starting materials is a primary concern. The overall yield is good, though it involves multiple steps.

Route 2 is a more direct and shorter route, ideal when 7-Methoxy-1-tetralone is commercially available or can be synthesized efficiently. The demethylation step generally proceeds with high yield.

The choice between these routes will ultimately depend on the specific requirements of the research or production, including the availability of starting materials, desired scale, cost considerations, and the laboratory's expertise with the involved reactions. This guide provides the necessary data and protocols to make an informed decision.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxy-1-tetralone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential safety and logistical information for the proper disposal of 7-Hydroxy-1-tetralone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with its hazard profile. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Classification

The following table summarizes the GHS hazard classifications for this compound.[1] This information is critical for the correct labeling of waste containers.

GHS Hazard ClassificationCodeDescriptionPictogram
Acute toxicity, oralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Sensitization, SkinH317May cause an allergic skin reaction
Serious eye damage/eye irritationH319Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation

Experimental Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional and local regulations. The following is a general step-by-step guide:

  • Waste Segregation: It is critical to segregate chemical waste. This compound waste should be collected in a designated container for non-halogenated organic solids or solutions, separate from other waste streams.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms as detailed in the table above.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid this compound into the labeled waste container using a dedicated scoop or spatula.

    • Liquid Waste: If this compound is in a solution, carefully pour the liquid into the designated hazardous waste container, using a funnel to prevent spills.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials and general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

DisposalWorkflow start Start: this compound Waste Generated segregate Step 1: Segregate Waste (Non-Halogenated Organic) start->segregate containerize Step 2: Containerize in a Labeled, Compatible Container segregate->containerize collect Step 3: Collect Solid or Liquid Waste containerize->collect store Step 4: Store in Designated Satellite Accumulation Area collect->store dispose Step 5: Arrange for Professional Disposal via EHS or Contractor store->dispose end End: Proper Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 7-Hydroxy-1-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 7-Hydroxy-1-tetralone, tailored for researchers, scientists, and drug development professionals. Following these procedures will minimize risks and ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol [1]
Boiling Point 215°C / 12 mmHg (lit.)[1]
Melting Point 164-166 °C[2]
Density 1.236 ± 0.06 g/cm³ (Predicted)[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3][4]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]To prevent skin contact and irritation.
Eye Protection Safety goggles or a face shield.[4][6]To protect against splashes and eye irritation.
Skin and Body Laboratory coat.To prevent contamination of personal clothing.[6]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[4]To avoid inhalation and respiratory tract irritation.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handling_reaction Perform Experimental Procedure prep_weigh->handling_reaction Transfer to Reaction cleanup_decon Decontaminate Work Surfaces handling_reaction->cleanup_decon Post-Experiment cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-1-tetralone
Reactant of Route 2
7-Hydroxy-1-tetralone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.